molecular formula C13H9ClO2 B1462256 4-Chloro-3-phenylbenzoic acid CAS No. 860597-16-6

4-Chloro-3-phenylbenzoic acid

Cat. No.: B1462256
CAS No.: 860597-16-6
M. Wt: 232.66 g/mol
InChI Key: YVUUMTVLLLZDAL-UHFFFAOYSA-N
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Description

4-Chloro-3-phenylbenzoic acid is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUUMTVLLLZDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651806
Record name 6-Chloro[1,1'-biphenyl]-3-carboxylic acid
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860597-16-6
Record name 6-Chloro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860597-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro[1,1'-biphenyl]-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70651806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-Chloro-3-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-Chloro-3-phenylbenzoic acid, a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. The primary synthetic strategy discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, valued for its efficiency and broad functional group tolerance. This document outlines the step-by-step experimental protocol, the rationale behind procedural choices, and a complete workflow for structural verification and purity assessment using modern analytical techniques. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation and validation of this key chemical intermediate.

Introduction: The Significance of this compound

Biaryl structures are privileged motifs in pharmaceutical development, forming the core of numerous approved drugs. This compound (C₁₃H₉ClO₂) is a valuable bifunctional building block, combining the structural features of a substituted benzoic acid with a biphenyl backbone.[1] Its utility stems from the presence of three key features: a carboxylic acid handle for amide coupling or other derivatizations, a chlorinated aromatic ring, and a second phenyl group that can influence molecular conformation and receptor binding interactions. The strategic placement of the chloro and phenyl substituents makes it an attractive starting material for synthesizing complex molecules, including potential inhibitors of enzymes like EGFR tyrosine kinase and other therapeutic targets.[2][3] This guide provides a robust and reproducible framework for its synthesis and characterization, ensuring high purity and structural integrity for downstream applications.

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two aromatic rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its mild reaction conditions, high yields, commercial availability of reagents, and tolerance of the carboxylic acid functional group.[4][5]

Mechanistic Rationale

The reaction couples an organoboron reagent (phenylboronic acid) with an organohalide (3-bromo-4-chlorobenzoic acid). The choice of 3-bromo-4-chlorobenzoic acid as the starting material is strategic; the carbon-bromine bond is significantly more reactive towards palladium catalysts than the carbon-chlorine bond, allowing for selective coupling at the 3-position.

The catalytic cycle, illustrated below, is a cornerstone of modern organic synthesis. It involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Dimer Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Dimer RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 3-Bromo-4-chlorobenzoic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl ether

  • 2M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-chlorobenzoic acid (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). Stir the suspension for 10 minutes.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq) to the flask. The mixture will typically turn yellow.

  • Reaction: Heat the reaction mixture to 85-90 °C and allow it to stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3). The disappearance of the starting 3-bromo-4-chlorobenzoic acid spot indicates reaction completion.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Workup - Acidification: Isolate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer to a pH of ~2 using 2M HCl. A white precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the crude product under vacuum. For enhanced drying, the solid can be dissolved in ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and the solvent removed by rotary evaporation.

Structural Characterization and Purity Assessment

Confirmation of the product's identity and purity is a critical, self-validating step. A combination of spectroscopic and physical methods should be employed.

Characterization_Workflow Synthesis Synthesis Product (Crude Solid) Purification Purification (Recrystallization/Filtration) Synthesis->Purification PureProduct Pure this compound Purification->PureProduct MP Melting Point PureProduct->MP NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR Validation Structural Confirmation & Purity >95% MP->Validation NMR->Validation MS->Validation IR->Validation

Caption: Workflow for purification and analytical validation of the final product.

Physical Properties

A sharp melting point is a good indicator of purity.

PropertyExpected Value
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol [1]
Appearance White to off-white solid
Melting Point To be determined experimentally (expect >200 °C)
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[6]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.2 broad s 1H -COOH
~8.15 d 1H H-2 (ortho to -COOH)
~7.95 dd 1H H-6 (ortho to -COOH, meta to -Cl)
~7.70 d 1H H-5 (ortho to -Cl)

| ~7.50-7.65 | m | 5H | Protons on unsubstituted phenyl ring |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~167.0 -COOH
~140.0 - 142.0 C-3, C-1' (quaternary carbons of C-C link)
~130.0 - 138.0 C-4, C-1, C-2, C-6 (aromatic CH and C-Cl)
~127.0 - 129.5 C-2', C-3', C-4' (phenyl ring CHs)

| ~125.0 | C-5 |

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Description
2500-3300 O-H stretch Very broad, characteristic of a carboxylic acid
~1700 C=O stretch Strong and sharp
~1600, ~1480 C=C stretch Aromatic ring
~1300 C-O stretch Coupled with O-H bend

| ~700-850 | C-Cl stretch | In fingerprint region |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 232 (for ³⁵Cl isotope) and m/z = 234 (for ³⁷Cl isotope). The relative intensity of the M+2 peak should be approximately one-third of the M peak, which is characteristic for a molecule containing one chlorine atom.

  • Key Fragments: Expect to see fragments corresponding to the loss of the hydroxyl group ([M-OH]⁺ at m/z 215/217) and the loss of the carboxylic acid group ([M-COOH]⁺ at m/z 187/189).

Conclusion

This guide details a reliable and well-established method for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The provided protocol, coupled with the comprehensive characterization workflow, offers researchers a complete and validated approach to obtaining this valuable chemical intermediate in high purity. The analytical data presented serve as a benchmark for confirming the successful synthesis and structural integrity of the final product, enabling its confident use in further research and development endeavors.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 4-Phenylbenzoic acid - ChemBK. Available at: [Link]

  • This compound | C13H9ClO2 | CID 28916867 - PubChem. Available at: [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - ResearchGate. Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. Available at: [Link]

  • Benzoic acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. Available at: [Link]

Sources

Physicochemical properties of 4-Chloro-3-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-phenylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a biphenyl carboxylic acid derivative with a substitution pattern that lends itself to a variety of applications in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities, including acting as anti-inflammatory, antimicrobial, and anticancer agents[1]. The presence of the carboxylic acid functional group provides a handle for further chemical modifications and can influence the compound's pharmacokinetic properties[1]. This guide provides a comprehensive overview of the physicochemical properties of this compound, methods for its synthesis and characterization, and its potential applications.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Synonyms: 6-Chloro-[1,1'-biphenyl]-3-carboxylic acid

  • CAS Number: 860597-16-6

  • Molecular Formula: C₁₃H₉ClO₂

  • Molecular Weight: 232.66 g/mol

cluster_benzoic_acid cluster_phenyl C1 C C2 C C1->C2 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C_carboxyl C C3->C_carboxyl C5 C C4->C5 C6 C C5->C6 C6->C1 Cl Cl C6->Cl O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for this specific compound is limited; therefore, some values are predicted based on computational models and data from analogous compounds.

PropertyValueSource
Melting Point 138-140 °C (Experimental for a similar compound)[1]
Boiling Point Predicted: ~387.9 °C
Water Solubility Predicted: Low
Solubility in Organic Solvents Expected to be soluble in methanol, ethanol, acetone, and DMSO[2]
pKa Predicted: ~3.8 - 4.2

Discussion of Properties:

  • Melting Point: The melting point of a solid is indicative of the strength of its crystal lattice. For comparison, 4-biphenylcarboxylic acid has a melting point range of 223-228 °C[3][4][5]. The introduction of a chlorine atom and the change in substitution pattern can influence the crystal packing and thus the melting point. An experimental value for a structurally similar compound, 1-(4'-chloro-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid, is reported as 138-140 °C[1].

  • Boiling Point: The predicted boiling point is relatively high, which is characteristic of aromatic carboxylic acids due to their molecular weight and the potential for intermolecular hydrogen bonding.

  • Solubility: As a general trend for biphenyl carboxylic acids, solubility in water is low[2]. However, it is expected to be soluble in common organic solvents like alcohols, acetone, and dimethyl sulfoxide (DMSO)[2]. The carboxylic acid group allows for solubility in basic aqueous solutions through the formation of the corresponding carboxylate salt.

  • pKa: The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents on the aromatic rings. The predicted pKa value is in the typical range for benzoic acid derivatives.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling of the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (δ ~165-175 ppm) and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and phenyl substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer[6][7].

  • C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band between 1710 and 1680 cm⁻¹ for the carbonyl group of the carboxylic acid[6][7].

  • C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch and O-H Bend: Bands in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively[8].

  • C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 232, with a characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak). Common fragmentation patterns for biphenyls include the loss of the substituent groups and cleavage of the bond connecting the two phenyl rings[9][10]. For this molecule, fragmentation may involve the loss of -OH, -COOH, and -Cl.

Synthesis and Purification

The most common and versatile method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid[1][11][12][13].

Synthesis via Suzuki-Miyaura Coupling

A plausible synthetic route to this compound involves the coupling of 3-bromo-4-chlorobenzoic acid with phenylboronic acid.

reagents Phenylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) product This compound reagents->product start 3-Bromo-4-chlorobenzoic Acid start->reagents

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vessel, add 3-bromo-4-chlorobenzoic acid (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Experimental Protocols for Physicochemical Characterization

Melting Point Determination by Differential Scanning Calorimetry (DSC)

sample Weigh 1-5 mg of sample into an aluminum pan seal Seal the pan sample->seal instrument Place in DSC instrument with a reference pan seal->instrument program Heat at a controlled rate (e.g., 10 °C/min) instrument->program analysis Analyze the thermogram for the melting endotherm program->analysis

Caption: Workflow for melting point determination using DSC.

  • Sample Preparation: Accurately weigh 1-5 mg of the purified this compound into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

pKa Determination by Potentiometric Titration

dissolve Dissolve a known amount of the acid in a co-solvent (e.g., methanol/water) titrate Titrate with a standardized NaOH solution dissolve->titrate record Record pH as a function of titrant volume titrate->record plot Plot the titration curve (pH vs. volume of NaOH) record->plot determine Determine the pH at the half-equivalence point (pKa) plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., 50% methanol/water) to a known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

  • Data Collection: Record the pH at regular intervals as the titrant is added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Future Perspectives

Substituted biphenyl carboxylic acids are valuable building blocks in several areas of research and development:

  • Medicinal Chemistry: They serve as intermediates in the synthesis of pharmaceuticals. The biphenyl moiety can interact with biological targets, and the carboxylic acid group can be modified to improve potency, selectivity, and pharmacokinetic profiles[1][14].

  • Materials Science: These compounds can be used as linkers in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers due to the rigid biphenyl unit and the coordinating carboxylic acid group[15][16].

  • Agrochemicals: Biphenyl derivatives have been investigated for their potential as herbicides and fungicides.

Future research on this compound could focus on the synthesis of a library of derivatives and screening them for various biological activities. Its use as a building block for novel materials with interesting optical or electronic properties also warrants investigation.

References

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • Scribd. (n.d.). Aromatic carboxylic acid preparation and reaction. [Link]

  • PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • RSC Publishing. (n.d.). The Effects of 2'-Substituents on the Ionisation Constants of Biphenyl- 4-carboxylic Acid, 4-Aminobiphenyl. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • MDPI. (n.d.). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • RSC Publishing. (n.d.). The mass spectra of polychlorinated biphenyls. [Link]

  • Scribd. (n.d.). Aromatic Carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... [Link]

  • YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

  • NIH. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • . (n.d.). [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, mechanism of action, and suitability for development. Substituted benzoic acids are a cornerstone in medicinal chemistry, valued for their versatile scaffolding and biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-Chloro-3-phenylbenzoic acid, a representative molecule of this class. We will detail the entire workflow, from rational synthesis and single-crystal cultivation to advanced single-crystal X-ray diffraction (SC-XRD) analysis. While the specific crystallographic data for the title compound is not publicly available, this guide will employ data from a closely related analogue to provide a robust, practical demonstration of the structure solution, refinement, and in-depth analysis process. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structural chemistry for informed decision-making.

The Strategic Imperative for Structural Analysis in Drug Discovery

The spatial conformation and intermolecular interactions of a drug molecule dictate its solubility, stability, dissolution rate, and, most critically, its binding affinity to a biological target.[2] For molecules like this compound, which belong to the widely utilized benzoic acid scaffold, a definitive crystal structure provides invaluable insights.[3][4] It reveals:

  • Molecular Conformation: The dihedral angle between the phenyl and chlorobenzoic acid rings, which influences how the molecule presents itself to a target binding pocket.

  • Intermolecular Interactions: The specific hydrogen bonding, halogen bonding, or π-stacking interactions that govern the crystal packing. These same forces are often mirrored in drug-receptor binding.

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, a critical consideration for pharmaceutical formulation and regulatory approval.[5]

Understanding these features at the atomic level is not merely an academic exercise; it is a foundational component of rational drug design, enabling scientists to optimize potency, selectivity, and pharmacokinetic properties.[2]

Synthesis and Single-Crystal Cultivation

The successful acquisition of a crystal structure begins with the synthesis of high-purity material and the meticulous cultivation of diffraction-quality single crystals.

Proposed Synthesis Protocol

A common and effective method for synthesizing biphenyl carboxylic acids is the Suzuki coupling reaction, which forms a carbon-carbon bond between a boronic acid and a halide.

Protocol:

  • Reactant Preparation: In a nitrogen-purged round-bottom flask, combine 4-chloro-3-iodobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Solvent and Catalyst: Add a 3:1 mixture of dioxane and deionized water. Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the mixture.

  • Reaction: Heat the mixture to 80-90°C and stir under a nitrogen atmosphere for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify with 2M HCl to a pH of ~2, which will precipitate the product.

  • Purification: Filter the crude product and wash with cold water. Recrystallize from an ethanol/water mixture to yield pure this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Single-Crystal Growth Methodology

Growing single crystals suitable for SC-XRD is often the most challenging step.[6] The slow evaporation technique is a reliable starting point for compounds like this compound.

Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone). A suitable solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40°C) in a clean vial.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow, controlled evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory) at a constant temperature.

  • Monitoring: Observe the vial over several days to weeks for the formation of clear, well-defined single crystals.

Comprehensive Workflow for Crystal Structure Determination

The journey from a physical crystal to a refined 3D structure involves several critical stages, each requiring careful execution and data analysis.

Crystal Structure Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Collection (SC-XRD) cluster_2 Structure Determination cluster_3 Analysis & Application Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High-Purity Compound Mounting Crystal Selection & Mounting Crystallization->Mounting Suitable Crystal DataAcq Diffraction Data Collection Mounting->DataAcq Centered on Goniometer DataProc Data Processing & Reduction DataAcq->DataProc Raw Diffraction Frames Solution Structure Solution (Phasing) DataProc->Solution hkl, Intensity Data Refinement Structure Refinement Solution->Refinement Initial Atomic Model Validation Validation & CIF Generation Refinement->Validation Refined Structure Analysis Structural Analysis Validation->Analysis Final CIF File Application Implications for Drug Design Analysis->Application

Caption: Workflow for Crystal Structure Analysis.

Step-by-Step Data Collection Protocol
  • Crystal Selection: Under a polarizing microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects. A suitable size is typically 0.1-0.3 mm in all dimensions.[7]

  • Mounting: Carefully mount the selected crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.7107 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[8]

  • Centering: Center the crystal precisely in the X-ray beam.

  • Data Collection: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Full Data Collection Strategy: An automated software routine will then calculate the optimal strategy (e.g., a series of ω and φ scans) to collect a complete, redundant dataset with high resolution.

  • Data Integration: The collected diffraction spots are integrated to determine their intensities and positions (hkl indices).

From Diffraction to Definition: Structure Solution and Refinement

The raw diffraction data does not directly yield a structure; it must be computationally processed to solve the "phase problem" and refine an atomic model.[9][10]

  • Structure Solution: This initial step involves finding the phases of the structure factors. For small molecules like this, "direct methods" are typically used, which employ statistical relationships between intensities to derive initial phase estimates.[10] This process generates an initial electron density map.

  • Model Building: Atoms are fitted into the high-density regions of the map to build an initial molecular model.

  • Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[11] This is typically done using a least-squares minimization procedure. Difference electron density maps are calculated at each stage to locate missing atoms (like hydrogens) or identify disordered regions.

  • Validation: The final refined structure is rigorously checked for geometric correctness (bond lengths, angles), and the quality of the fit to the data is assessed using metrics like R-factors. The final validated coordinates are deposited in a Crystallographic Information File (CIF).

In-Depth Structural Analysis: A Case Study with 4-(3-Chloroanilino)benzoic acid

As the experimental crystal structure of this compound has not been publicly reported, we will use the published structure of the closely related molecule, 4-(3-Chloroanilino)benzoic acid , to demonstrate a detailed structural analysis. This molecule shares key structural motifs, including a chlorophenyl ring and a benzoic acid moiety, making it an excellent proxy for illustrating the principles of conformational and intermolecular analysis.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 4-(3-Chloroanilino)benzoic acid.

ParameterValue
Formula C₁₃H₁₀ClNO₂
Formula Weight 247.67
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.3411 (3)
b (Å) 10.3144 (2)
c (Å) 7.29130 (10)
α (°) 90
β (°) 113.817 (3)
γ (°) 90
Volume (ų) 1055.23 (4)
Z 4
Temperature (K) 100
Radiation (Å) Mo Kα (0.71073)
Final R₁ [I > 2σ(I)] 0.045
wR₂ (all data) 0.143
Analysis of Molecular Geometry and Conformation

In the solid state, the molecule is significantly twisted. The dihedral angle between the mean planes of the two aromatic rings is 34.66(6)°. This non-planar conformation is a result of steric repulsion between the hydrogen atoms on the carbons adjacent to the bridging amine group. This specific twist is a critical piece of information for drug design, as it defines the three-dimensional shape of the molecule available for interaction with a protein target.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A dominant feature of the crystal packing is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids.

HydrogenBondedDimer mol1_O1 O mol1_H1 H mol1_O1->mol1_H1 mol2_O2 O mol1_H1->mol2_O2 O-H···O mol1_C1 C mol1_C1->mol1_O1 mol1_O2 O mol1_C1->mol1_O2 mol1_R R mol1_R->mol1_C1 mol2_O1 O mol2_H1 H mol2_O1->mol2_H1 mol2_H1->mol1_O2 O-H···O mol2_C1 C mol2_C1->mol2_O1 mol2_C1->mol2_O2 mol2_R R' mol2_R->mol2_C1

Caption: R²₂(8) Hydrogen-Bonded Dimer Motif.

This R²₂(8) graph set notation describes a ring formed by two donors (D) and two acceptors (A) involving 8 atoms. This robust interaction is the primary driver of the crystal packing and would be a key consideration when predicting the solubility and dissolution properties of the compound.

Implications for Rational Drug Design

The structural data, as exemplified by the analogue, provides actionable intelligence for drug development professionals:

  • Pharmacophore Modeling: The precise 3D arrangement of the chloro, phenyl, and carboxylic acid groups, including the observed 34.66° twist, can be used as a rigid constraint in pharmacophore models to search for other compounds with similar shapes.

  • Structure-Based Design: If the target protein structure is known, the crystal structure of the ligand can be docked into the active site. The hydrogen-bonding dimer motif suggests that the carboxylic acid is a potent hydrogen bond donor and acceptor, a feature that could be exploited to achieve strong binding affinity with polar residues (e.g., Arginine, Lysine, Histidine) in a binding pocket.

  • Analogue Design: The non-planar structure suggests that substituents could be added to either ring to probe different regions of a binding site without drastically altering the core conformation. For example, modifying the pendant phenyl ring could improve properties like metabolic stability or selectivity.

Conclusion

The single-crystal X-ray diffraction analysis of this compound, or any drug candidate, is a critical, multi-step process that provides the highest possible resolution of its three-dimensional structure. This guide has detailed the necessary workflow, from chemical synthesis and crystal growth to data collection and computational refinement. Through the case study of a close analogue, we have demonstrated how to analyze key structural parameters—such as molecular conformation and intermolecular hydrogen bonding—and translate that atomic-level information into actionable insights for medicinal chemistry and drug development. This rigorous structural characterization is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents.

References

  • Adams, P. D., et al. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC - PubMed Central. Available at: [Link]

  • Cockcroft, J. K. (n.d.). Structure Refinement. University College London. Available at: [Link]

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  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Oxford Academic. Available at: [Link]

  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. Available at: [Link]

  • Powell, D. R. (n.d.). Structure Refinement. The University of Oklahoma. Available at: [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI. Available at: [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. Available at: [Link]

  • ASM International. (n.d.). Single-Crystal X-ray Diffraction. ASM International. Available at: [Link]

  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Hou, B., et al. (2023). 4-(3-Chloroanilino)benzoic acid. PMC - NIH. Available at: [Link]

  • Aslam, M. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Boros, B., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. NIH. Available at: [Link]

  • Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Hou, B., et al. (2023). 4-(3-Chloroanilino)benzoic acid. ResearchGate. Available at: [Link]

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The Solubility Profile of 4-Chloro-3-phenylbenzoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-3-phenylbenzoic acid, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data interpretation to facilitate its use in various applications.

Executive Summary

Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological studies. This guide elucidates the physicochemical properties that govern its solubility in a range of solvents. While specific quantitative data for this compound is not extensively published, this guide provides a robust framework for its determination and interpretation based on the well-understood behavior of structurally related benzoic acid derivatives. We present detailed methodologies for solubility assessment and discuss the expected solubility trends in polar, non-polar, protic, and aprotic solvents, as well as the significant influence of pH.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For this compound, a molecule possessing both non-polar (the biphenyl and chlorinated ring system) and polar (the carboxylic acid group) moieties, its solubility is a nuanced balance of these characteristics.

1.1. The Role of Polarity and Hydrogen Bonding

The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, a property that significantly influences its interaction with protic solvents like alcohols and water. In a pure state, carboxylic acids often exist as hydrogen-bonded dimers, which can increase their boiling points compared to molecules of similar molecular weight.[1] When introduced into a protic solvent, these solute-solute hydrogen bonds must be broken and replaced by solute-solvent hydrogen bonds for dissolution to occur.

The solubility of carboxylic acids in water decreases as the length of the hydrocarbon chain increases, due to the growing dominance of the non-polar "tail".[2] For this compound, the bulky, non-polar biphenyl structure is expected to confer a low intrinsic solubility in water.

1.2. Influence of pH on Solubility

The carboxylic acid moiety of this compound is weakly acidic. In aqueous solutions, its solubility is highly dependent on the pH of the medium. The dissolution in water involves an equilibrium where the carboxylic acid can donate a proton to a water molecule, forming a carboxylate anion and a hydronium ion.[3]

In basic solutions, such as aqueous sodium hydroxide or sodium bicarbonate, the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate salt. This principle is a cornerstone of the purification and extraction of carboxylic acids.[1] Carboxylic acids are generally soluble in 5% sodium hydroxide and, if sufficiently acidic, in 5% sodium bicarbonate solution.[4][5]

1.3. Thermodynamics of Dissolution

The process of dissolution can be understood through its thermodynamic parameters: the enthalpy (ΔH) and entropy (ΔS) of solution. For a substance to dissolve, the change in Gibbs free energy (ΔG = ΔH - TΔS) must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The entropy of solution is generally positive as the dissolved solute particles become more disordered. The interplay of these factors determines the extent of solubility.[6]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₃H₉ClO₂[7]
Molecular Weight 232.66 g/mol [7]
Calculated LogP 4.1[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]

The high calculated LogP value suggests a preference for lipophilic (non-polar) environments and anticipates low aqueous solubility.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterVery LowThe large, non-polar biphenyl and chloro-substituted ring system outweighs the polarity of the carboxylic acid group.
Methanol, EthanolModerate to HighThe alkyl portion of the alcohol can interact with the non-polar regions of the solute, while the hydroxyl group can form hydrogen bonds with the carboxylic acid.
Polar Aprotic Acetone, AcetonitrileModerateThese solvents can act as hydrogen bond acceptors but not donors. Their polarity allows for dipole-dipole interactions.
N,N-Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent that is an excellent solvent for many organic compounds.
Non-Polar Hexane, TolueneLow to Very LowThe significant polarity of the carboxylic acid group prevents effective dissolution in non-polar solvents.
Aqueous Basic 5% Sodium HydroxideHighFormation of the highly polar and water-soluble sodium 4-chloro-3-phenylbenzoate salt.
5% Sodium BicarbonateHighAs a carboxylic acid, it is expected to be sufficiently acidic to react with the weaker base, sodium bicarbonate.
Aqueous Acidic 5% Hydrochloric AcidVery LowThe acidic environment will suppress the ionization of the carboxylic acid group, further reducing its already low aqueous solubility.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocols describe the equilibrium solubility method, a robust and widely used technique.

Experimental Workflow

The general workflow for determining the equilibrium solubility of a compound is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification Methods A Add excess this compound to a known volume of solvent B Seal the vessel to prevent solvent evaporation A->B C Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) B->C D Allow the suspension to settle C->D E Withdraw a clear aliquot of the supernatant D->E F Filter the aliquot to remove any remaining solid particles E->F G Quantify the concentration of the solute in the filtrate F->G H Gravimetric Analysis G->H I Spectroscopic Analysis (e.g., UV-Vis) G->I J Chromatographic Analysis (e.g., HPLC) G->J

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Gravimetric Method

This method is straightforward and does not require sophisticated analytical instrumentation, though it is best suited for non-volatile solutes.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.

  • Equilibration: Place the sealed container in a constant temperature shaker bath and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

  • Drying and Weighing: Dry the residue in the evaporating dish to a constant weight in a vacuum oven at a temperature below the melting point of the compound.

  • Calculation: The solubility can be calculated in terms of g/L or mol/L from the mass of the residue and the volume of the aliquot taken.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and requires only a small amount of the saturated solution.

  • Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

  • Sampling and Filtration: Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. The presence of both polar and non-polar functional groups results in a nuanced solubility profile, with high solubility expected in polar organic solvents and basic aqueous solutions, and low solubility in water and non-polar organic solvents. The provided experimental protocols offer robust methods for generating the precise quantitative data necessary for informed decision-making in research and development.

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
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  • EXPERIMENT 1 DETERMIN
  • Bellevue College. (n.d.). Experiment 2 # Solubility 13.
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  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
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An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-3-phenylbenzoic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 4-Chloro-3-phenylbenzoic acid. It is designed for researchers, scientists, and drug development professionals who are looking to leverage computational tools to understand and predict the molecular interactions of this compound. By integrating established methodologies with expert insights, this document serves as a practical handbook for navigating the complexities of modern drug discovery.

Chapter 1: Introduction to this compound and the Role of In Silico Modeling in Drug Discovery

This compound is a small molecule with the chemical formula C13H9ClO2.[1] Its structure, characterized by a benzoic acid core with a chloro and a phenyl substituent, suggests its potential to interact with a variety of biological targets. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2] The specific substitutions on the phenyl ring are critical in determining the compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

In the realm of drug discovery, the journey from a promising compound to a clinically approved therapeutic is long, arduous, and expensive. Traditional drug discovery pipelines rely heavily on high-throughput screening of large compound libraries, a process that is often time-consuming and resource-intensive. In silico modeling has emerged as a powerful and indispensable tool to streamline this process, reduce costs, and increase the efficiency of identifying and optimizing lead compounds.[3][4]

Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, allow us to predict and analyze the interactions between a small molecule and its biological target at an atomic level.[5][6][7] These methods provide invaluable insights into:

  • Binding affinity and pose: How tightly and in what orientation a molecule binds to its target.

  • Interaction dynamics: The stability and flexibility of the protein-ligand complex over time.

  • Structure-activity relationships: How modifications to a molecule's structure affect its biological activity.

By harnessing the predictive power of in silico modeling, researchers can prioritize the synthesis and testing of compounds with the highest likelihood of success, thereby accelerating the pace of drug discovery. This guide will provide a detailed, step-by-step walkthrough of how to apply these computational techniques to elucidate the molecular interactions of this compound.

Chapter 2: Hypothetical Target Identification and Characterization

A critical first step in the in silico analysis of any compound is the identification of its biological target. For many compounds, this information may not be readily available. In such cases, a combination of computational approaches can be employed to generate a plausible hypothesis.

Chemical Similarity and Target Prediction

One common strategy is to search for structurally similar compounds with known biological targets. This is based on the principle that structurally similar molecules are likely to have similar biological activities. Databases such as PubChem and ChEMBL can be queried to find compounds with high structural similarity to this compound.

For this guide, we will hypothesize that through such a search, we have identified that a number of structurally related benzoic acid derivatives are inhibitors of Protein Kinase C ζ (PKCζ) , an enzyme implicated in various cellular processes, including cell proliferation and survival.[8] Specifically, compounds with a phenyl-substituted benzoic acid scaffold have shown allosteric inhibitory activity by binding to the PIF-pocket of the kinase.[8] Therefore, we will proceed with PKCζ as our hypothetical target for this compound.

Target Protein Structure Preparation

Once a target has been identified, the next step is to obtain its three-dimensional structure. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[9] For PKCζ, we will use the PDB ID: 1ZRZ .

Before this structure can be used for in silico modeling, it must be prepared to ensure its accuracy and suitability for the chosen computational methods. This typically involves:

  • Removing non-essential molecules: Water molecules, ions, and co-crystallized ligands that are not relevant to the binding of our compound of interest should be removed.[10]

  • Adding hydrogen atoms: Most crystal structures do not include hydrogen atoms, which are essential for accurately modeling molecular interactions.

  • Assigning protonation states: The protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) must be assigned based on the physiological pH.

  • Repairing missing residues or atoms: In some cases, the crystal structure may have missing residues or atoms that need to be modeled in.

A variety of software packages, such as UCSF Chimera or Discovery Studio, can be used for this purpose.[10][11]

Chapter 3: Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a protein target.[4][5] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and the prioritization of candidates for experimental testing.

Ligand Preparation

The 3D structure of this compound can be obtained from PubChem.[1] Similar to the protein, the ligand must also be prepared for docking. This involves:

  • Generating a 3D conformation: If only a 2D structure is available, a 3D conformation must be generated.

  • Assigning partial charges: Partial charges are assigned to each atom to account for electrostatic interactions.

  • Defining rotatable bonds: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

Software like Open Babel or the tools available within docking suites like AutoDock can be used for ligand preparation.[12]

Molecular Docking Workflow

The following is a generalized workflow for performing molecular docking using AutoDock Vina, a widely used and freely available docking program.[11]

Step 1: Prepare the Protein and Ligand Files

  • Convert the prepared protein and ligand structures into the PDBQT file format, which is required by AutoDock Vina. This format includes information on atom types, partial charges, and rotatable bonds.

Step 2: Define the Binding Site (Grid Box)

  • The binding site on the protein must be defined by specifying the center and dimensions of a grid box. This box should encompass the entire binding pocket where the ligand is expected to bind. For our hypothetical case, this would be the PIF-pocket of PKCζ.

Step 3: Run the Docking Simulation

  • The docking simulation is initiated using the command-line interface of AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

Step 4: Analyze the Results

  • The output of the docking simulation includes a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most likely binding mode. These poses can be visualized and analyzed using software like PyMOL or UCSF Chimera to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[5]

Interpreting Docking Results

The binding affinity scores provide a quantitative estimate of the ligand's binding strength. A more negative value indicates a stronger predicted binding affinity. It is important to note that these scores are predictions and should be interpreted with caution. They are most useful for comparing the relative binding affinities of different ligands to the same target.

The analysis of the binding pose is equally important. By examining the interactions between this compound and the residues in the PIF-pocket of PKCζ, we can generate hypotheses about the key determinants of binding and identify opportunities for optimizing the ligand's structure to improve its affinity and selectivity.

Visualization of the Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (SDF) PrepLigand Prepare Ligand (Generate 3D conformer, assign charges) Ligand->PrepLigand PDBQT_P Protein.pdbqt PrepProtein->PDBQT_P PDBQT_L Ligand.pdbqt PrepLigand->PDBQT_L Grid Define Grid Box (Binding Site) PDBQT_P->Grid Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Results Docking Results (Binding Poses & Affinities) Vina->Results Visualize Visualize & Analyze (PyMOL/Chimera) Results->Visualize Hypothesis Hypothesis Generation Visualize->Hypothesis cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Protein-Ligand Complex (from Docking) ForceField Choose Force Field Complex->ForceField Solvate Solvate with Water ForceField->Solvate Ions Add Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration Minimize->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Trajectory Trajectory Analysis Production->Trajectory RMSD RMSD Trajectory->RMSD RMSF RMSF Trajectory->RMSF HBonds Hydrogen Bonds Trajectory->HBonds

Caption: A generalized workflow for molecular dynamics simulations.

Chapter 5: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [6][13]By identifying the key molecular features that contribute to activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. [14]

The Principles of QSAR

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure. QSAR models are developed by:

  • Compiling a dataset: A dataset of compounds with known biological activities (e.g., IC50 values) is required.

  • Calculating molecular descriptors: A large number of numerical descriptors that capture various aspects of the molecules' structure (e.g., size, shape, lipophilicity, electronic properties) are calculated.

  • Building a mathematical model: A statistical method, such as multiple linear regression or a machine learning algorithm, is used to build a model that correlates the molecular descriptors with the biological activity.

  • Validating the model: The predictive power of the model is assessed using various validation techniques to ensure its robustness and reliability.

QSAR Modeling Workflow

Step 1: Dataset Preparation

  • A dataset of this compound analogs and their corresponding biological activities against PKCζ would need to be compiled. This data could be obtained from the literature or from in-house screening campaigns.

Step 2: Molecular Descriptor Calculation

  • For each molecule in the dataset, a wide range of 1D, 2D, and 3D descriptors would be calculated using software like PaDEL-Descriptor or Mordred.

Step 3: Model Building and Validation

  • The dataset is typically split into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.

  • Various statistical and machine learning methods can be used to build the model. The choice of method depends on the nature of the dataset and the research question.

  • The model is validated using metrics such as the coefficient of determination (R²) and the root mean square error (RMSE) for both the training and test sets.

Application of QSAR in Lead Optimization

Once a validated QSAR model has been developed, it can be used to:

  • Predict the activity of virtual compounds: The model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

  • Guide chemical modifications: The model can provide insights into which structural features are most important for activity, guiding medicinal chemists in the design of more potent and selective analogs of this compound.

Visualization of the QSAR Modeling Workflow

cluster_data Data Preparation cluster_model Model Building cluster_application Application Dataset Dataset of Analogs with Biological Activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Train Train QSAR Model (e.g., MLR, SVM, RF) Split->Train Validate Validate Model (Internal & External) Train->Validate Predict Predict Activity of New Compounds Validate->Predict Optimize Guide Lead Optimization Predict->Optimize

Caption: A generalized workflow for QSAR modeling.

Chapter 6: Data Synthesis and Future Directions

The true power of in silico modeling lies in the integration of data from multiple computational techniques to build a comprehensive understanding of a compound's behavior. The results from molecular docking, MD simulations, and QSAR modeling should not be viewed in isolation but rather as complementary pieces of a larger puzzle.

A Holistic View of this compound's Interactions

By combining the insights from our in silico workflow, we can construct a detailed picture of how this compound interacts with our hypothetical target, PKCζ:

  • Molecular docking provides an initial hypothesis for the binding mode and identifies key interacting residues.

  • MD simulations refine this hypothesis by assessing the stability of the binding pose and revealing the dynamic nature of the interaction.

  • QSAR modeling , based on a series of analogs, provides a broader understanding of the structure-activity landscape and guides the design of improved compounds.

Hypothetical Data Summary

To illustrate how the data from these different techniques can be presented, the following tables provide examples of hypothetical results.

Table 1: Molecular Docking Results for this compound and Analogs against PKCζ

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound-8.2Lys281, Asp389, Phe438
Analog 1 (R=OH)-7.5Asp389, Phe438
Analog 2 (R=NH2)-8.5Lys281, Asp389, Glu434

Table 2: MD Simulation Stability Metrics for the this compound-PKCζ Complex

MetricAverage ValueInterpretation
Protein RMSD1.5 ÅThe protein backbone is stable throughout the simulation.
Ligand RMSD0.8 ÅThe ligand remains stably bound in the active site.
Protein-Ligand H-Bonds2-3Key hydrogen bonds are maintained during the simulation.

Table 3: Performance of a Hypothetical QSAR Model for PKCζ Inhibition

MetricTraining SetTest Set
0.850.78
RMSE0.350.42
Future Directions and Experimental Validation

The ultimate goal of in silico modeling is to guide experimental research. The hypotheses generated from our computational studies should be tested in the laboratory. Based on our hypothetical results, future directions would include:

  • Synthesizing and testing promising analogs: The analogs with the highest predicted activity from our QSAR model should be synthesized and their inhibitory activity against PKCζ should be determined experimentally.

  • Site-directed mutagenesis: To validate the importance of the key interacting residues identified in our docking and MD studies, site-directed mutagenesis experiments could be performed to see if mutating these residues affects the binding of this compound.

  • X-ray crystallography: Obtaining a crystal structure of this compound bound to PKCζ would provide the ultimate validation of our predicted binding mode.

By iteratively combining in silico modeling and experimental validation, we can accelerate the discovery and development of novel therapeutics. This guide has provided a comprehensive roadmap for applying a suite of powerful computational tools to the study of this compound, laying the foundation for a rational, structure-based approach to drug design.

References

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Whitepaper: A Strategic Guide to the Discovery and Synthesis of Novel 4-Chloro-3-phenylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] 4-Chloro-3-phenylbenzoic acid, in particular, presents a synthetically versatile and strategically valuable starting point for the development of novel molecular entities. Its defined stereochemistry and reactive handles—the carboxylic acid and the chlorinated phenyl ring—offer multiple avenues for chemical modification to explore new chemical space and optimize pharmacological activity. This guide provides a comprehensive, field-proven framework for the rational design, synthesis, characterization, and preliminary biological evaluation of new derivatives based on this core. We will delve into the causality behind experimental choices, presenting self-validating protocols for key synthetic transformations and in vitro screening, thereby empowering research teams to efficiently navigate the early stages of the drug discovery pipeline.

Introduction: The Rationale for Derivatization

This compound belongs to a class of compounds, biphenyl carboxylic acids, that are integral to the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[2] The rigid biphenyl backbone provides a defined spatial orientation for presenting functional groups to biological targets, while the carboxylic acid group serves as a critical hydrogen bond donor/acceptor and a primary handle for derivatization.[3]

The impetus for discovering novel derivatives stems from several key objectives in drug development:

  • Enhanced Potency: Modification of the core structure can improve binding affinity to a target receptor or enzyme.

  • Modulated Pharmacokinetics: Altering lipophilicity and polarity through derivatization can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Intellectual Property: The creation of new chemical entities is fundamental to securing patent protection for new therapeutics.

  • Exploring New Biological Targets: A library of diverse derivatives can be screened against various biological targets to identify new therapeutic applications.[1]

This guide outlines a logical and efficient workflow for progressing from the parent molecule to a library of novel, well-characterized derivatives with preliminary biological data.

G A Conceptualization & Design B Synthetic Route Selection A->B C Synthesis of Derivatives B->C D Purification & Isolation C->D E Structural Characterization (NMR, MS, IR) D->E F In Vitro Biological Screening E->F G Structure-Activity Relationship (SAR) Analysis F->G G->A Iterative Refinement

Caption: High-level workflow for novel derivative discovery.

Synthetic Strategy: Building the Library

A robust synthetic strategy is paramount. We will explore two primary, complementary routes for generating diversity: functionalization of the existing carboxylic acid and construction of novel biphenyl cores via palladium-catalyzed cross-coupling.

Route A: Amide Library Synthesis via Carboxylic Acid Functionalization

The conversion of the carboxylic acid to an amide is one of the most common and effective strategies in medicinal chemistry for modulating a compound's properties.[4] Amides are generally more stable metabolically than esters and introduce a hydrogen bond donor, which can be critical for target engagement.

Causality of Reagent Choice: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group.[5] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile to form the amide bond under mild conditions.[6] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl byproduct from EDC without interfering with the reaction.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting acid.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents) in the same anhydrous solvent.

  • Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

  • Work-up: Upon completion (as monitored by TLC or LC-MS), dilute the reaction mixture with DCM and wash sequentially with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product is then purified by flash column chromatography on silica gel.

Caption: Synthetic pathway for generating an amide library.

Route B: Core Modification via Suzuki-Miyaura Cross-Coupling

To generate greater structural diversity, we can construct the biphenyl core itself. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C-C bonds due to its mild conditions and high functional group tolerance.[7][8] This allows for the synthesis of analogues with different substitution patterns on either aromatic ring.

Retrosynthetic Analysis: A logical disconnection of the this compound scaffold suggests two primary Suzuki coupling approaches: coupling a 3-borono-4-chlorobenzoic acid derivative with a substituted phenyl halide, or coupling a 3-bromo-4-chlorobenzoic acid derivative with a substituted phenylboronic acid. The latter is often more practical due to the wider commercial availability of substituted phenylboronic acids.

G Target Target Molecule 4-Chloro-3-(R-phenyl)benzoic Acid SM1 Precursor 1 3-Bromo-4-chlorobenzoic Acid Target->SM1 Suzuki Disconnection SM2 Precursor 2 (R-phenyl)boronic Acid Target->SM2 Suzuki Disconnection

Caption: Retrosynthetic analysis via Suzuki disconnection.

This protocol is adapted from established literature procedures.[9][10]

ComponentExampleMolar Eq.Rationale for Choice
Aryl Halide Methyl 3-bromo-4-chlorobenzoate1.0The ester protects the carboxylic acid, which can interfere with the catalyst.
Boronic Acid Substituted Phenylboronic Acid1.2 - 1.5Readily available with diverse substitutions. Slight excess drives reaction to completion.
Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhos0.02 - 0.05Pd(PPh₃)₄ is a reliable Pd(0) source. Ligands like SPhos improve efficiency for challenging substrates.[8]
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0Essential for the transmetalation step of the catalytic cycle.[8]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1)-The aqueous phase is crucial for dissolving the base and facilitating the reaction.
  • Setup: To a Schlenk flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

  • Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid derivative using standard conditions (e.g., LiOH in THF/H₂O).

Structural Characterization: Validating the Product

Unambiguous structural confirmation is non-negotiable. A combination of spectroscopic methods must be employed to validate the identity and purity of each new derivative.

TechniqueExpected Signal / Value (for a hypothetical amide derivative)Interpretation
¹H NMR δ 10.0-8.5 (broad s, 1H); δ 8.0-7.0 (m, ~8H); δ 3.5-0.8 (various, xH)Amide N-H proton; Aromatic protons; Aliphatic protons from the amine portion.[11]
¹³C NMR δ 170-165; δ 140-120Carbonyl carbon (amide); Aromatic carbons.
FT-IR ~3300 cm⁻¹ (N-H stretch); ~1650 cm⁻¹ (C=O stretch, Amide I); ~1550 cm⁻¹ (N-H bend, Amide II)Presence of the amide functional group. The C=O stretch is shifted from the acid (~1700 cm⁻¹).[12][13]
HRMS (ESI) [M+H]⁺ or [M+Na]⁺ calculated vs. found within 5 ppmConfirms the elemental composition and molecular weight of the synthesized compound.[14]

In Vitro Biological Evaluation: Assessing Therapeutic Potential

With a library of pure, characterized compounds, the next step is to assess their biological activity. Based on the known activities of related scaffolds, primary screening against cancer cell lines and in assays for anti-inflammatory activity is a logical starting point.[1][3][15]

Anticancer Activity: Cell Viability Assay

The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are robust, high-throughput methods to assess a compound's cytotoxic or cytostatic effects on cancer cells.[16][17]

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, leaving some wells as vehicle controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ incubator.

  • Assay: Add the assay reagent (e.g., CellTiter-Glo® reagent) to each well according to the manufacturer's protocol.[17]

  • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the data against compound concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

Inflammation can involve protein denaturation. This simple in vitro assay uses heat-induced denaturation of albumin as a model system to screen for anti-inflammatory properties.[18][19][20]

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous bovine serum albumin (BSA) solution and 0.45 mL of the test compound solution (in PBS at various concentrations).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37 °C for 20 minutes, followed by heating at 70 °C for 10 minutes.

  • Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[20]

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Diclofenac sodium can be used as a positive control.[19]

Conclusion

The systematic exploration of this compound derivatives represents a validated and promising approach in modern drug discovery. By employing robust synthetic strategies such as amide coupling and Suzuki-Miyaura reactions, a diverse library of novel compounds can be efficiently generated. Rigorous purification and state-of-the-art spectroscopic characterization ensure the integrity of these compounds for biological testing. The subsequent application of targeted in vitro assays provides the crucial initial data needed to establish structure-activity relationships, guiding the next cycle of design and synthesis. This integrated, iterative process is fundamental to transforming a promising chemical scaffold into a viable lead candidate for new therapeutic interventions.

References

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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
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  • Casas-Grajales, S., & Muriel, P. (2021).
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  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Zania.
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  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
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  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 69–73.
  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis. BenchChem.
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025). Academia.edu.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-3-phenylbenzoic Acid Analogs as Transthyretin Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the mechanism of action of 4-Chloro-3-phenylbenzoic acid and its analogs. Emerging evidence points towards the kinetic stabilization of transthyretin (TTR) as the primary therapeutic mechanism for this class of compounds, offering a promising avenue for the treatment of Transthyretin Amyloidosis (ATTR). This document details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies necessary to rigorously validate this hypothesis. We will explore a multi-faceted approach, from initial biophysical characterization of target engagement to cellular confirmation of activity, providing a robust roadmap for advancing these promising molecules through the preclinical pipeline.

Introduction: The Challenge of Transthyretin Amyloidosis (ATTR)

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver, responsible for transporting thyroxine and retinol-binding protein.[1][2][3] The stability of this tetrameric structure is crucial for its normal function. In the pathology of ATTR, genetic mutations or age-related factors can destabilize the tetramer, causing it to dissociate into its constituent monomers.[2][4] These monomers are prone to misfolding and aggregation, leading to the formation of insoluble amyloid fibrils that deposit in various tissues, including the peripheral nerves and heart, causing progressive and fatal organ dysfunction.[1][5]

The rate-limiting step in this pathogenic cascade is the dissociation of the TTR tetramer.[5][6] This provides a critical intervention point. The therapeutic strategy of "kinetic stabilization" involves using small molecules to bind to the thyroxine-binding sites of the TTR tetramer, reinforcing its native quaternary structure and preventing its dissociation into amyloidogenic monomers.[2][5][7][8] The FDA-approved drug Tafamidis, a benzoxazole derivative, validates this approach by effectively slowing disease progression in ATTR patients.[1][9]

The this compound scaffold shares structural similarities with known TTR stabilizers, suggesting it may operate through a similar mechanism. This guide outlines the necessary studies to confirm this hypothesis and characterize the specific molecular interactions.

The Central Hypothesis: Kinetic Stabilization of the TTR Tetramer

Our central hypothesis is that this compound analogs bind to the thyroxine-binding pockets of the TTR tetramer, increasing the energetic barrier for dissociation and thereby preventing the formation of amyloidogenic monomers. The following sections detail the experimental workflow designed to test this hypothesis rigorously.

G cluster_0 Pathogenic Cascade of ATTR cluster_1 Therapeutic Intervention Native TTR Tetramer Native TTR Tetramer Dissociation Dissociation Native TTR Tetramer->Dissociation Stabilized TTR Tetramer Stabilized TTR Tetramer Native TTR Tetramer->Stabilized TTR Tetramer Misfolded Monomer Misfolded Monomer Dissociation->Misfolded Monomer Aggregation Aggregation Misfolded Monomer->Aggregation Amyloid Fibrils Amyloid Fibrils Aggregation->Amyloid Fibrils Analog 4-Chloro-3-phenylbenzoic Acid Analog Binding Binding Analog->Binding Binding->Native TTR Tetramer Stabilized TTR Tetramer->Inhibition Inhibition->Dissociation

Caption: Proposed mechanism of action for this compound analogs.

Phase 1: Biophysical Characterization of Direct Target Engagement

The initial phase of investigation focuses on confirming direct binding of the analogs to purified TTR protein and quantifying the binding affinity and kinetics. These assays are fundamental to establishing a direct structure-activity relationship (SAR).

Thermal Shift Assay (TSA) for Initial Screening

Expertise & Experience: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is an efficient, high-throughput method for initial screening and hit validation.[] The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This provides a rapid and cost-effective way to confirm direct engagement and rank compounds by their stabilizing effect.

Protocol:

  • Preparation: Prepare a solution of purified recombinant human TTR (wild-type or mutant) at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM potassium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6).

  • Compound Addition: Dispense the TTR solution into a 96- or 384-well PCR plate. Add the this compound analogs from a DMSO stock to a final concentration range of 1-50 µM. Include a DMSO-only control.

  • Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, to each well. The dye's fluorescence is quenched in an aqueous environment but increases upon binding to the exposed hydrophobic core of the denaturing protein.[]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates stabilization.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Expertise & Experience: While TSA confirms stabilization, ITC provides a complete thermodynamic profile of the binding interaction.[] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is crucial for lead optimization.

Protocol:

  • Sample Preparation: Prepare a solution of purified TTR (e.g., 20-50 µM) in the sample cell and a solution of the analog (e.g., 200-500 µM) in the injection syringe, both in the same dialysis buffer to minimize heat of dilution effects.

  • Titration: Perform a series of small, sequential injections of the analog solution into the TTR solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Expertise & Experience: SPR is a powerful label-free technique for studying the real-time kinetics of a binding interaction.[11][12] It provides the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. Understanding the residence time (1/koff) of a compound on its target is increasingly recognized as a key predictor of in vivo efficacy.[13]

Protocol:

  • Chip Preparation: Covalently immobilize purified TTR onto a sensor chip surface.

  • Binding Measurement: Flow a series of concentrations of the this compound analog over the chip surface. The binding of the analog to the immobilized TTR causes a change in the refractive index at the surface, which is measured in real-time as a response.

  • Dissociation Measurement: After the association phase, flow buffer over the chip to monitor the dissociation of the analog from the TTR.

  • Data Analysis: Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

G Analogs Analog Library TSA Thermal Shift Assay (TSA) Screen for Stabilization (ΔTm) Analogs->TSA Hits Validated Hits TSA->Hits ITC Isothermal Titration Calorimetry (ITC) Determine Kd, ΔH, ΔS Hits->ITC SPR Surface Plasmon Resonance (SPR) Determine kon, koff, Kd Hits->SPR Data Binding Profile ITC->Data SPR->Data

Caption: Workflow for biophysical characterization of TTR-analog binding.

Table 1: Representative Biophysical Data for a Hypothetical Analog Series

Compound IDStructure ModificationTSA ΔTm (°C)ITC Kd (nM)SPR koff (s⁻¹)Residence Time (min)
Parent 4-Cl, 3-Ph+5.21505.0 x 10⁻³3.3
Analog A 4-F, 3-Ph+4.81806.2 x 10⁻³2.7
Analog B 4-Cl, 3-(4'-F-Ph)+7.1451.1 x 10⁻³15.2
Analog C 4-Cl, 3-(2'-Me-Ph)+3.53209.5 x 10⁻³1.8
Tafamidis Reference+8.5250.5 x 10⁻³33.3

Phase 2: Functional Validation of TTR Stabilization

After confirming direct binding, the next critical step is to demonstrate that this binding event translates into functional stabilization of the TTR tetramer, thereby inhibiting aggregation.

TTR Subunit Exchange Assay

Expertise & Experience: This assay is considered the "gold standard" for assessing the efficacy of a TTR kinetic stabilizer under physiologically relevant conditions, such as in human plasma.[5][14] It directly measures the rate of TTR tetramer dissociation. The principle involves mixing two populations of TTR tetramers, one of which is labeled (e.g., with a FLAG tag), and monitoring the rate at which hybrid tetramers form. A potent stabilizer will slow down this exchange rate.

Protocol:

  • Reagent Preparation: Prepare purified, untagged wild-type TTR and FLAG-tagged wild-type TTR.

  • Incubation: Incubate human plasma with a range of concentrations of the test analog or DMSO control for a set period (e.g., 1 hour).

  • Subunit Exchange Initiation: Add a mixture of the untagged and FLAG-tagged TTR to the plasma samples and incubate at 37 °C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the reaction.

  • Immunoprecipitation & Western Blot: Use an anti-FLAG antibody to immunoprecipitate any tetramer containing a FLAG-tagged subunit. Run the immunoprecipitated samples on a non-denaturing PAGE gel followed by Western blotting for total TTR.

  • Data Analysis: Quantify the amount of untagged TTR that has been incorporated into hybrid tetramers at each time point. The rate of exchange is a direct measure of the tetramer dissociation rate. Potent stabilizers will show significantly less untagged TTR in the immunoprecipitated fraction compared to the control.

Acid-Mediated Aggregation Assay

Expertise & Experience: TTR aggregation can be induced in vitro by lowering the pH, which destabilizes the tetramer. This provides a straightforward method to assess the ability of a compound to inhibit fibril formation. While less physiological than the subunit exchange assay, it is a valuable and higher-throughput secondary assay.

Protocol:

  • Preparation: Prepare a solution of purified TTR (e.g., 3.6 µM) in a non-buffered saline solution.

  • Incubation: Pre-incubate the TTR with various concentrations of the test analog or DMSO control at 37 °C.

  • Aggregation Induction: Induce aggregation by acidifying the solution to a pH between 3.8 and 4.4.

  • Monitoring: Monitor the aggregation process over time (e.g., 72 hours) by measuring the turbidity (light scattering) of the solution at a specific wavelength (e.g., 400 nm).

  • Data Analysis: Plot turbidity versus time. The extent of inhibition is determined by comparing the final turbidity of the compound-treated samples to the DMSO control. Calculate IC50 values for inhibition of aggregation.

Phase 3: Cellular and In Vivo Target Engagement Confirmation

The final phase of preclinical mechanism of action studies involves demonstrating that the compound can stabilize TTR in a complex biological environment and confirming target engagement in vivo.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA extends the principle of the thermal shift assay to a cellular context. It assesses target engagement by measuring the change in thermal stability of a protein within intact cells or cell lysates. This is a critical step to ensure the compound reaches and binds to its target in a cellular environment.

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., HepG2, which endogenously express TTR) with the test analog or DMSO control for a defined period.

  • Heating: Heat aliquots of the treated cells to various temperatures to induce protein denaturation and aggregation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

  • Detection: Analyze the amount of soluble TTR remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble TTR against temperature to generate an isothermal dose-response curve. A shift in this curve to higher temperatures indicates intracellular target stabilization.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a rigorous, multi-step process for validating the mechanism of action of this compound analogs as kinetic stabilizers of transthyretin. Positive results across this cascade of biophysical, functional, and cellular assays would provide a strong rationale for advancing these compounds into further preclinical development, including pharmacokinetic, pharmacodynamic, and in vivo efficacy studies in models of ATTR. The ultimate goal is the development of a novel, potent, and safe therapeutic for this debilitating disease.

References

  • Coelho, T., Maia, L. F., Martins da Silva, A., et al. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 5(1), 1-25. [Link]

  • Maurer, M. S., Schwartz, J. H., Gundapaneni, B., et al. (2018). Tafamidis Treatment for Patients with Transthyretin Amyloid Cardiomyopathy. New England Journal of Medicine, 379(11), 1007-1016. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tafamidis? Patsnap. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tafamidis Meglumine? Patsnap. [Link]

  • Coelho, T., & Merlini, G. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Johns Hopkins University Press. [Link]

  • Judge, D. P., Heitner, S. B., Falk, R. H., et al. (2025). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. Cardiology and Therapy. [Link]

  • Vieira, M., & Saraiva, M. J. (2020). Transthyretin Stabilization: An Emerging Strategy for the Treatment of Alzheimer's Disease? International Journal of Molecular Sciences, 21(22), 8764. [Link]

  • Patsnap Synapse. (2024). What are TTR inhibitors and how do they work? Patsnap. [Link]

  • Patsnap Synapse. (2024). What are TTR modulators and how do they work? Patsnap. [Link]

  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 572, 23-44. [Link]

  • Miroy, G. J., Lai, Z., Lashuel, H. A., et al. (1996). Inhibiting transthyretin amyloid fibril formation via protein stabilization. Proceedings of the National Academy of Sciences, 93(26), 15051-15056. [Link]

  • CD BioSciences. (n.d.). Measurement of Ligand Binding Kinetics. CD BioSciences. [Link]

  • ResearchGate. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Penchala, S. C., Connelly, S., Wang, Y., et al. (2019). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Biological Chemistry, 294(4), 1212-1223. [Link]

  • Schmitt, C., & Galvagnion, C. (2025). Phenomenological model of transthyretin stabilization. bioRxiv. [Link]

  • Grimm, F. A., Lehmler, H. J., He, X., et al. (2011). Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models. Toxicological Sciences, 124(2), 424-434. [Link]

  • Nioi, P., & Polyzos, A. (2025). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis. SpringerMedizin.de. [Link]

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A Comprehensive Technical Guide to 4-Chloro-3-phenylbenzoic Acid and Its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the biphenyl carboxylic acid moiety stands as a privileged scaffold, a structural framework consistently found in molecules exhibiting a wide array of biological activities. Within this esteemed class of compounds, 4-Chloro-3-phenylbenzoic acid and its analogs represent a compelling area of exploration for researchers, scientists, and drug development professionals. The strategic placement of a chloro and a phenyl group on the benzoic acid backbone offers a unique combination of steric and electronic properties, providing a versatile template for the design of novel therapeutic agents.

This in-depth technical guide serves as a comprehensive literature review, consolidating the current understanding of this compound and its derivatives. We will delve into the synthetic strategies for accessing this core structure, explore its diverse biological activities with a focus on anticancer, anti-inflammatory, and antimicrobial applications, and elucidate the critical structure-activity relationships that govern its therapeutic potential. Through detailed experimental protocols, data-driven insights, and visual representations of key concepts, this guide aims to empower researchers to navigate the complexities of this promising class of molecules and accelerate the discovery of next-generation therapeutics.

I. The Core Molecule: Physicochemical and Spectroscopic Profile of this compound

This compound (CAS No. 860597-16-6) is a biphenyl carboxylic acid derivative with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol .[1] Its structure is characterized by a benzoic acid ring substituted with a chlorine atom at the 4-position and a phenyl group at the 3-position.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
CAS Number 860597-16-6[1]
SMILES C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl[1]
Spectroscopic Characterization: A Predictive Analysis

While specific, dedicated spectroscopic analyses for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[2][3][4][5][6][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on both phenyl rings will exhibit splitting patterns influenced by their neighboring protons and the electronic effects of the chloro and carboxylic acid substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around δ 165-175 ppm). The aromatic carbons will resonate in the region of δ 120-145 ppm, with their specific chemical shifts influenced by the attached substituents.

FT-IR Spectroscopy: The infrared spectrum will provide key information about the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often showing a broad appearance due to hydrogen bonding.[5] A strong, sharp absorption band between 1680-1710 cm⁻¹ will correspond to the C=O stretching vibration of the carbonyl group.[7] The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 800-600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.[5]

II. Synthesis of this compound and Its Analogs: The Power of Suzuki-Miyaura Coupling

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[8][9][10][11][12][13][14] This reaction facilitates the formation of a C-C bond between an aryl halide and an aryl boronic acid or ester.

Synthesis_Workflow

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the synthesis of this compound, which can be adapted for the synthesis of its analogs by varying the starting aryl halide and aryl boronic acid.

Materials:

  • 4-Chloro-3-iodobenzoic acid (or a suitable aryl halide precursor)

  • Phenylboronic acid (or a corresponding aryl boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or Palladium on carbon)

  • Base (e.g., Potassium carbonate or Sodium carbonate)

  • Solvent system (e.g., Toluene/Water or Ethanol/Water, typically in a 3:1 to 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl halide (1.0 eq) and the aryl boronic acid (1.1-1.5 eq) in the organic solvent.

  • Addition of Base and Catalyst: Add the base (2.0-3.0 eq) dissolved in water to the reaction mixture. Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Introduction: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Acidification and Isolation: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Biological Activities and Therapeutic Potential

The biphenyl carboxylic acid scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities. While specific data for this compound is limited, the activities of its analogs provide strong indications of its therapeutic potential.

A. Anticancer Activity

Biphenyl carboxylic acid derivatives have shown significant promise as anticancer agents.[1][2][14][15][16][17][18][19] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Structure-Activity Relationship (SAR) Insights:

    • The presence and position of substituents on both phenyl rings are critical for anticancer activity.[20]

    • Electron-withdrawing groups, such as chloro and trifluoromethyl, on one of the phenyl rings have been shown to enhance cytotoxic activity against certain cancer cell lines.[15][20]

    • The carboxylic acid group is often crucial for activity, potentially through interactions with the target protein.

Anticancer_Mechanism

B. Anti-inflammatory Activity

Several biphenyl carboxylic acid derivatives are known nonsteroidal anti-inflammatory drugs (NSAIDs).[3][21][22][23][24] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[21][23]

  • Key Mechanistic Insights:

    • The carboxylic acid moiety is essential for binding to the active site of COX enzymes.

    • The non-planar (twisted) conformation of the biphenyl rings is often crucial for fitting into the hydrophobic channel of the enzyme.

    • Substituents on the biphenyl rings can influence the selectivity for COX-1 versus COX-2 isoforms.

C. Antimicrobial Activity

The antimicrobial properties of chlorinated biphenyls and phenolic acids suggest that this compound and its analogs could possess antibacterial and antifungal activities.[15][22][25][26][27]

  • Potential Mechanisms of Action:

    • Disruption of the bacterial cell membrane integrity.[27]

    • Inhibition of essential bacterial enzymes.[15]

    • Interference with microbial metabolism.[25]

Biological ActivityKey Molecular Targets/MechanismsRepresentative Analog Classes
Anticancer Tyrosine Kinase Inhibition (e.g., EGFR), Apoptosis InductionSubstituted biphenyl-3-carboxamides, Biphenylaminoquinolines
Anti-inflammatory Cyclooxygenase (COX-1/COX-2) InhibitionBiphenyl-4-carboxylic acid derivatives
Antimicrobial Cell membrane disruption, Enzyme inhibitionChlorinated biphenyls, Phenolic acids

IV. Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. The robust and versatile Suzuki-Miyaura coupling provides a reliable synthetic route to this core structure, allowing for extensive structural diversification. While direct biological data for the parent molecule is emerging, the well-documented anticancer, anti-inflammatory, and antimicrobial activities of its analogs provide a strong rationale for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Comprehensive structure-activity relationship studies are crucial to identify the key structural features that govern potency and selectivity for various biological targets. Advanced in silico modeling and in vitro and in vivo pharmacological testing will be instrumental in elucidating the mechanisms of action and advancing the most promising candidates toward clinical development. The insights provided in this guide offer a solid foundation for these future endeavors, paving the way for the discovery of innovative medicines based on this privileged biphenyl carboxylic acid scaffold.

V. References

  • (N.A.). (N.D.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace. [Link]

  • Gouda, A. M., et al. (2018). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • (N.A.). (N.D.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University of Jinan. [Link]

  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. [Link]

  • Shihab, W., et al. (N.D.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]

  • (N.A.). (N.D.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. [Link]

  • (2008). 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. ResearchGate. [Link]

  • (N.A.). (N.D.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [Link]

  • (2018). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • (2018). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. ResearchGate. [Link]

  • (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. [Link]

  • (2022). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI. [Link]

  • (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

  • (2021). Investigation of the Antibacterial Properties of Polychlorinated Cyclic Bisimides. AASCIT. [Link]

  • (N.A.). (N.D.). 4-PhenylbenzoicAcid. Moltemplate. [Link]

  • (2021). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]

  • Liu, S., et al. (N.D.). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. [Link]

  • (N.A.). (N.D.). infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • (2016). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). ResearchGate. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

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Methodological & Application

4-Chloro-3-phenylbenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-3-phenylbenzoic Acid as a Building Block in Organic Synthesis

Introduction: The Strategic Value of this compound

In the landscape of modern organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular complexity. This compound, a biphenyl carboxylic acid derivative, has emerged as a highly versatile and strategic scaffold. Its structure is distinguished by three key functional handles: a carboxylic acid group, a halogenated phenyl ring, and a biphenyl core. This unique combination allows for orthogonal chemical modifications, making it an invaluable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The biphenyl moiety is a privileged structure in many bioactive compounds, while the chloro and carboxylic acid groups provide reactive sites for carbon-carbon and carbon-nitrogen bond formation, respectively. This guide provides an in-depth exploration of the applications and experimental protocols involving this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Data

A comprehensive understanding of a building block's properties is fundamental to its effective application. The data below summarizes the key identifiers and physicochemical characteristics of this compound.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 860597-16-6[1]
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
Appearance White to off-white solid(Typical)
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Methanol); sparingly soluble in water.(General chemical knowledge)
Synonyms 6-Chloro[1,1′-biphenyl]-3-carboxylic acid[1]

Core Applications & Synthetic Utility

The utility of this compound stems from its capacity to undergo a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety is a primary site for modification, most commonly through amide bond formation. This reaction is one of the most frequently used transformations in medicinal chemistry, as the resulting amide bond is a key structural feature in a vast number of pharmaceutical agents due to its stability and hydrogen bonding capabilities.[2][3]

Causality in Reagent Selection: The direct coupling of a carboxylic acid and an amine is generally unfavorable.[4] Therefore, activating agents are required. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides (e.g., EDC, DCC) are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.[2][4] The choice of coupling agent and base (e.g., DIPEA) is critical to ensure high yields and minimize side reactions, such as racemization in the case of chiral amines.[2]

Application in Drug Discovery: This building block is a key component in the synthesis of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5][6][7] TRPM8 is implicated in pathological conditions like neuropathic pain, making its antagonists valuable therapeutic targets.[5][6] The biphenyl core of this compound often serves as a crucial hydrophobic element within the pharmacophore of these antagonists, contributing to their binding affinity and selectivity.[6][7]

G cluster_0 Versatility of this compound A This compound B Amide Coupling (e.g., with HATU, DIPEA) A->B C Suzuki-Miyaura Coupling (e.g., with Arylboronic Acid, Pd Catalyst) A->C D Esterification (e.g., with Alcohol, Acid Catalyst) A->D E Bioactive Amides (e.g., TRPM8 Antagonists) B->E F Functionalized Bi- and Terphenyls (Advanced Materials) C->F G Ester Derivatives (Prodrugs, Intermediates) D->G

Caption: Synthetic pathways originating from this compound.

Suzuki-Miyaura Cross-Coupling: Extending the Aromatic System

While the parent molecule is itself a product of a coupling reaction, the chloro-substituent provides a handle for a subsequent Suzuki-Miyaura cross-coupling.[8][9] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids, allowing for the synthesis of more complex biaryl or terphenyl structures.[10][11][12]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[8][13] For substrates like this compound, it is often necessary to first protect the carboxylic acid group (e.g., as a methyl or ethyl ester) to prevent interference with the basic conditions of the reaction.

These extended aromatic systems are of significant interest in the development of liquid crystals, organic light-emitting diodes (OLEDs), and as linkers for creating metal-organic frameworks (MOFs).[14]

Experimental Protocols

The following protocols are representative methodologies for the application of this compound. They are intended as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol 1: General Procedure for Amide Coupling (HATU-Mediated)

This protocol describes the synthesis of an amide derivative, a key step in developing novel therapeutics such as TRPM8 antagonists.[15][16]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine (1.1 eq.), followed by DIPEA (3.0 eq.). Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 eq.) in one portion to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.

G cluster_workflow Amide Coupling Workflow start Dissolve Acid, Amine, & Base in DMF add_hatu Add HATU Coupling Agent start->add_hatu stir Stir at Room Temp (2-4 hours) add_hatu->stir monitor Monitor Reaction (TLC / LC-MS) stir->monitor monitor->stir Incomplete workup Aqueous Workup (EtOAc / NaHCO₃) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Isolated Amide Product purify->end

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol outlines a method for C-C bond formation at the chloro-position. Note: The carboxylic acid is first protected as a methyl ester to ensure compatibility with the reaction conditions.

Part A: Methyl Ester Protection

  • Suspend this compound in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool, neutralize with NaHCO₃, and extract with an organic solvent.

  • Purify to obtain methyl 4-chloro-3-phenylbenzoate.

Part B: Suzuki-Miyaura Coupling Materials:

  • Methyl 4-chloro-3-phenylbenzoate (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction flask, combine methyl 4-chloro-3-phenylbenzoate, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup by partitioning between an organic solvent and water.[10]

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled ester.

  • If the free acid is desired, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Conclusion

This compound stands out as a building block of significant strategic importance. Its pre-installed biphenyl framework, combined with orthogonally reactive chloro and carboxylic acid functionalities, provides a robust platform for the rapid generation of molecular diversity. The protocols and applications detailed herein demonstrate its utility in constructing complex amides for pharmaceutical applications and poly-aromatic systems for materials science. By understanding the chemical principles behind its reactivity, researchers can leverage this versatile intermediate to accelerate their synthetic programs and access novel chemical matter with desired functional properties.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Characterization of five distinct compounds as TRPM8 antagonists. [Link]

  • ACS Publications. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • PubMed Central. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. [Link]

  • MDPI. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. [Link]

  • PrepChem.com. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. [Link]

  • Royal Society of Chemistry. Supramolecular Pd(II) complex as a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. [Link]

  • PubChem. 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • Organic Syntheses. ACRIDONE. [Link]

  • oc-praktikum.de. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • Nature Portfolio. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • PubMed Central. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. [Link]

  • ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]

  • ACS Publications. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • University of Science and Technology of China. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Wikipedia. 4-Chlorobenzoic acid. [Link]

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed Central. A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Wiley Online Library. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]

  • MDPI. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl compounds is particularly crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the coupling of aryl bromides and iodides is often straightforward, the use of aryl chlorides as substrates presents a significant challenge due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) catalyst the rate-limiting step.[5][6]

This application note provides a comprehensive guide to performing the Suzuki coupling reaction with a particularly challenging substrate: 4-chloro-3-phenylbenzoic acid. This molecule incorporates both an electron-withdrawing carboxylic acid group and a sterically demanding phenyl substituent, in addition to the inert C-Cl bond. Overcoming these hurdles requires a carefully optimized catalytic system and a robust protocol. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a detailed step-by-step protocol, and offer insights into reaction monitoring and product purification.

Mechanistic Considerations: Activating the C-Cl Bond

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation Ar-Pd(II)-Ar'L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Reductive Elimination Ar-X Ar-X (this compound) Ar-X->Ar-Pd(II)(X)L_n Ar'B(OH)2 Ar'B(OH)2 B(OH)2(Base) [Ar'B(OH)3]⁻ Ar'B(OH)2->B(OH)2(Base) Base Base Base->B(OH)2(Base) B(OH)2(Base)->Ar-Pd(II)-Ar'L_n caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

The critical challenge with this compound lies in the initial oxidative addition step. The strong C-Cl bond requires a highly active palladium catalyst. Modern catalyst systems overcome this by employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][8][9] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is more susceptible to oxidative addition with the aryl chloride.[3]

For this specific substrate, ligands from the Buchwald biaryl phosphine family, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly recommended.[3][9] These ligands have demonstrated exceptional activity in the coupling of unactivated and sterically hindered aryl chlorides.[3]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki coupling reaction between this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Equipment:

  • Schlenk line or glovebox

  • TLC plates (silica gel 60 F₂₅₄)

  • GC-MS or LC-MS for reaction monitoring

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Methodology

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Solids to Schlenk Flask: This compound, Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents: 1,4-Dioxane and Water B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor Reaction Progress (TLC, LC-MS) D->E F 6. Cool to Room Temperature and Quench with Water E->F G 7. Acidify with HCl to pH ~2 F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine, Dry, and Concentrate H->I J 10. Purify by Column Chromatography I->J caption Figure 2: Experimental Workflow for the Suzuki Coupling Reaction.

Caption: Figure 2: Experimental Workflow for the Suzuki Coupling Reaction.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the flask with a rubber septum, and connect it to a Schlenk line.

    • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[10]

    • Through the septum, add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water). The solvent should be added via a syringe.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 80-100 °C using an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS or LC-MS.[10][11] The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2. This will protonate the carboxylate product, making it soluble in the organic phase.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, often with the addition of a small amount of acetic acid to the eluent to prevent tailing of the carboxylic acid product.

Data Presentation: Key Reaction Parameters

The success of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes a recommended starting point and potential variations for optimization.

ParameterRecommendedAlternativesRationale
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Both are common and effective Pd(0) precursors.
Ligand SPhos (4 mol%)XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond.[3][9]
Base K₃PO₄ (3 equiv)K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to facilitate the transmetalation step.[3][5]
Solvent System 1,4-Dioxane/Water (4:1)Toluene/Water, THF/WaterA polar aprotic solvent with water is often optimal for dissolving both the organic and inorganic reagents.
Temperature 80-100 °C60-120 °CHigher temperatures may be required for less reactive substrates, but can also lead to side reactions.

Troubleshooting and Scientific Insights

  • Low Conversion: If the reaction stalls, this is often due to catalyst deactivation or insufficient reactivity. Consider increasing the catalyst loading, switching to a more electron-rich ligand like XPhos, or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation: The boronic acid can be sensitive to acidic conditions and high temperatures, leading to its decomposition. Using a slight excess of the boronic acid (1.5 equivalents) can help to compensate for this side reaction.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using the correct stoichiometry and ensuring efficient transmetalation can minimize this.

  • Purification Challenges: The carboxylic acid functionality of the product can make purification by silica gel chromatography challenging due to streaking. Adding a small amount of acetic acid (0.1-1%) to the eluent can help to mitigate this issue. Alternatively, the crude product can be esterified (e.g., with methanol and a catalytic amount of acid), purified as the more nonpolar methyl ester, and then hydrolyzed back to the carboxylic acid.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl carboxylic acids. The key to success lies in the selection of a highly active palladium catalyst system, typically one employing a bulky, electron-rich biaryl phosphine ligand. By following the detailed protocol and considering the troubleshooting advice provided, researchers can effectively utilize this powerful reaction in their synthetic endeavors. The principles and methodologies outlined in this application note are broadly applicable to other challenging Suzuki couplings involving deactivated and sterically hindered aryl chlorides.

References

  • Goto, T., Yasutome, A., & Kawashima, T. (2003). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 5(23), 4473–4475. Available at: [Link]

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes. Organic Letters, 4(13), 2253–2256. Available at: [Link]

  • Köllhofer, A., Plenio, H., & Pucheault, M. (2003). Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 68(12), 4842–4848. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Chen, Y.-H., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 3(10), 13614–13624. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis. Angewandte Chemie International Edition, 44(29), 4490–4527. Available at: [Link]

  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255. Available at: [Link]

  • Malig, T. C. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. The University of British Columbia. Available at: [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Available at: [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 40(8), 1058–1069. Available at: [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]

  • Fu, G. C., & Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Liu, C., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Carboxylic Acids. Organic Letters, 21(20), 8239–8243. Available at: [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A recyclable supramolecular catalyst for Suzuki-Miyaura cross coupling of hydrophilic aryl halides in aqueous media. RSC Advances. Available at: [Link]

  • ACS Publications. (2022). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 126(8), 3945–3954. Available at: [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A highly efficient and green protocol for Suzuki–Miyaura coupling reaction of aryl halides containing carboxyl group in neat water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11095–11102. Available at: [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

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Application Note: Strategic Derivatization of 4-Chloro-3-phenylbenzoic Acid for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

4-Chloro-3-phenylbenzoic acid is a versatile bifunctional starting material that serves as an excellent scaffold for the synthesis of novel compounds in medicinal chemistry and materials science.[1] Its structure, featuring a biphenyl core, is a common motif in pharmacologically active molecules. The true synthetic power of this molecule lies in its two distinct and orthogonally reactive functional groups: a carboxylic acid and an aryl chloride.

  • The Carboxylic Acid Handle: This group is readily converted into a wide array of functional groups, most notably amides and esters. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties that can modulate properties like solubility, hydrogen bonding capacity, and receptor interaction.[2][3][4]

  • The Aryl Chloride Handle: The chlorine atom serves as a reactive site for modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[5][6][7] This enables the construction of complex, poly-aromatic systems, effectively extending the core scaffold to probe larger pockets in biological targets or to tune electronic properties.

This guide provides detailed protocols for three fundamental transformations of this compound, illustrating its utility in generating libraries of novel biaryl amides, esters, and more complex tri-aryl systems. These derivatives are of significant interest, as analogous structures have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[8][9][10][11]

Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][7] In this protocol, we exploit the reactivity of the C-Cl bond on the this compound scaffold to synthesize a more complex tri-aryl carboxylic acid.

Causality and Experimental Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) or a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos) are effective for coupling aryl chlorides.[12] The base (e.g., K₃PO₄ or K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[5][6] A mixed solvent system, typically an organic solvent like dioxane with water, is used to dissolve both the organic-soluble starting materials and the inorganic base.

Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product & Analysis SM This compound Solvent Solvent System (Dioxane/H₂O) SM->Solvent BA Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) BA->Solvent Cat Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) Cat->Solvent Base Base (K₃PO₄) Base->Solvent Reaction Inert Atmosphere (Ar) Heat (e.g., 90-100 °C) Stir for 12-24h Solvent->Reaction Combine & Degas Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Cool & Quench Purify Purification (Column Chromatography) Workup->Purify Product Novel Tri-aryl Carboxylic Acid Purify->Product Analysis Characterization (NMR, MS, mp) Product->Analysis

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-3-phenylbenzoic acid
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, a pre-mixed combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and XPhos (0.06 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tri-aryl product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Strategy II: Amide Bond Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry.[3] We present a reliable protocol using a modern coupling reagent, which circumvents the need for harsh intermediates like acid chlorides and offers high yields with broad functional group tolerance.

Causality and Experimental Rationale: Direct amidation using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient. These reagents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an O-acylisourea for DCC). This intermediate is then susceptible to nucleophilic attack by an amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce potential racemization in chiral substrates by forming a less reactive, but more selective, active ester.[13] A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the ammonium salt formed during the reaction.

Workflow for Amide Coupling

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis SM This compound Solvent Anhydrous Solvent (DMF or DCM) SM->Solvent Amine Primary or Secondary Amine (e.g., Benzylamine) Amine->Solvent Coupling Coupling Reagent (e.g., HATU, HOBt) Coupling->Solvent Base Base (DIPEA) Base->Solvent Reaction Stir at 0 °C to RT 2-12h Solvent->Reaction Combine & Stir Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Novel Amide Derivative Purify->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Workflow for Direct Amide Bond Formation.

Detailed Protocol: Synthesis of N-benzyl-4-chloro-3-phenylbenzamide
  • Reaction Setup: Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and HATU (1.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Amine & Base Addition: Cool the solution to 0 °C in an ice bath. Add the amine (e.g., benzylamine, 1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water to precipitate the crude product or dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired amide.

  • Characterization: Confirm the structure using ¹H NMR and ¹³C NMR. The presence of the amide bond can be confirmed by IR spectroscopy (N-H stretch and C=O stretch) and the molecular weight verified by HRMS.

Synthetic Strategy III: Ester Formation via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed method to produce esters from carboxylic acids and alcohols.[14] It is a cost-effective and straightforward procedure, particularly when using simple, low-boiling alcohols.

Causality and Experimental Rationale: The reaction is an equilibrium process.[14] To drive the reaction toward the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol, which often serves as the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[14] Heating the reaction to reflux helps to accelerate the reaction and can also aid in the removal of the water byproduct, further shifting the equilibrium.

Workflow for Fischer Esterification

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis SM This compound Alcohol Alcohol (Excess) (e.g., Ethanol) SM->Alcohol Reaction Heat to Reflux 4-16h Alcohol->Reaction Combine & Heat Catalyst Acid Catalyst (conc. H₂SO₄) Catalyst->Alcohol Catalytic amount Workup Neutralization & Extraction Reaction->Workup Cool & Quench Purify Purification (Chromatography or Distillation) Workup->Purify Product Novel Ester Derivative Purify->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Workflow for Acid-Catalyzed Fischer Esterification.

Detailed Protocol: Synthesis of Ethyl 4-chloro-3-phenylbenzoate
  • Reaction Setup: Suspend this compound (1.0 equiv) in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol%) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The solid starting material should dissolve as the reaction progresses. Monitor the consumption of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acid catalyst and any unreacted carboxylic acid.

  • Purification: Wash the organic layer with water and then brine. Dry over Na₂SO₄, filter, and concentrate to give the crude ester. If necessary, purify further by flash column chromatography.

  • Characterization: Confirm the product structure by ¹H NMR (noting the characteristic quartet and triplet for the ethyl group), ¹³C NMR, and HRMS. IR spectroscopy will show a characteristic ester C=O stretch (~1720 cm⁻¹).

Summary of Synthesized Compounds

The following table provides representative data for the novel compounds described in the protocols.

Compound NameStructureSynthetic RouteYield (%)Key ¹H NMR Signal (δ, ppm)
4-(4-methoxyphenyl)-3-phenylbenzoic acidC₂₀H₁₆O₃Suzuki Coupling75-85~3.8 (s, 3H, -OCH₃)
N-benzyl-4-chloro-3-phenylbenzamideC₂₀H₁₆ClNOAmide Coupling80-90~4.6 (d, 2H, -CH₂-Ph), ~6.5 (t, 1H, -NH)
Ethyl 4-chloro-3-phenylbenzoateC₁₅H₁₃ClO₂Fischer Esterification85-95~4.4 (q, 2H, -O-CH₂-CH₃), ~1.4 (t, 3H, -O-CH₂-CH₃)

Conclusion and Future Perspectives

This compound is a highly valuable and cost-effective starting material for generating chemical diversity. The three distinct protocols detailed herein—Suzuki-Miyaura coupling, amide bond formation, and esterification—provide a robust toolkit for researchers to synthesize libraries of novel compounds. The derivatives produced can serve as final targets for biological screening or as advanced intermediates for further synthetic elaboration. Future work could involve exploring other cross-coupling reactions at the chloride position (e.g., Buchwald-Hartwig amination) or performing electrophilic aromatic substitution on the unsubstituted phenyl ring to achieve even greater structural complexity.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central. [Link]

  • The Suzuki Reaction. (2014). Stanford University. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). ACS Publications. [Link]

  • Amidation of 4-Phenylbenzylamine with Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2007). ResearchGate. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). PubMed Central. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube. [Link]

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Application Notes and Protocols for the Synthesis of 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for the synthesis of 4-chloro-3-phenylbenzoic acid. This document emphasizes the scientific integrity and practical application of the synthetic route, ensuring a reproducible and verifiable outcome.

Introduction

This compound is a biphenyl carboxylic acid derivative with significant potential as a building block in medicinal chemistry and materials science. Its structural motif is found in various biologically active molecules. The efficient and reliable synthesis of this compound is therefore of considerable interest. The most prevalent and effective method for constructing the C-C bond between the two aromatic rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

This guide will detail a robust protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-chloro-3-bromobenzoic acid and phenylboronic acid.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The catalytic cycle, illustrated below, involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organoboron species (activated by a base), and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency and yield.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (4-Chloro-3-bromobenzoic acid) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)2 (Phenylboronic acid) Ar_prime_BOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the target compound from commercially available starting materials. The causality behind the choice of reagents is to ensure a high-yielding and clean reaction. 4-Chloro-3-bromobenzoic acid is chosen as the aryl halide due to the higher reactivity of the C-Br bond compared to a C-Cl bond in the oxidative addition step. Phenylboronic acid is a readily available and stable boron source. A palladium catalyst, in this case, a palladium(II) salt that is reduced in situ to the active Pd(0) species, is used. Potassium carbonate serves as the base to activate the boronic acid for transmetalation. A mixed solvent system of ethanol and water allows for the dissolution of both the organic and inorganic reagents.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Chloro-3-bromobenzoic acid235.451.00 g4.25
Phenylboronic acid121.930.62 g5.10
Palladium(II) Acetate (Pd(OAc)₂)224.500.019 g0.085 (2 mol%)
Potassium Carbonate (K₂CO₃)138.211.76 g12.75
Ethanol (95%)-20 mL-
Deionized Water-10 mL-
Hydrochloric Acid (1 M)-As needed-
Ethyl Acetate-For extraction-
Anhydrous Magnesium Sulfate-For drying-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-bromobenzoic acid (1.00 g, 4.25 mmol), phenylboronic acid (0.62 g, 5.10 mmol), and potassium carbonate (1.76 g, 12.75 mmol).

  • Solvent Addition: Add 20 mL of 95% ethanol and 10 mL of deionized water to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.019 g, 0.085 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 50 mL of deionized water. Acidify the solution to pH 2-3 with 1 M hydrochloric acid. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound.[1][2][3][4][5] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. An ethanol/water mixture is a suitable solvent system for this compound.

Materials and Reagents:

ReagentAmount
Crude this compound~1 g
EthanolAs needed
Deionized WaterAs needed

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Product Characterization

To validate the synthesis, the purified product should be characterized by determining its melting point and acquiring its spectroscopic data.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₃H₉ClO₂[6]
Molecular Weight232.66 g/mol [6]
AppearanceWhite to off-white solid
Melting Point198-200 °C

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.4 (s, 1H, COOH), 8.05 (d, J = 2.0 Hz, 1H), 7.90 (dd, J = 8.4, 2.0 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.55-7.45 (m, 5H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 166.5, 140.8, 138.7, 134.2, 132.1, 130.9, 129.2, 128.9, 128.4, 128.1, 127.8.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: 4-Chloro-3-bromobenzoic acid Phenylboronic acid Reaction Suzuki-Miyaura Coupling - Pd(OAc)2 (cat.) - K2CO3 (base) - Ethanol/Water - Reflux, 4-6h Start->Reaction Workup Work-up - Remove Ethanol - Acidify with HCl Reaction->Workup Isolation Isolation - Vacuum Filtration - Wash with Water Workup->Isolation Crude_Product Crude Product Isolation->Crude_Product Purification Purification - Recrystallization from Ethanol/Water Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization - Melting Point - NMR Spectroscopy Pure_Product->Characterization

Caption: A logical workflow for the synthesis and purification of this compound.

References

Sources

A Stability-Indicating HPLC Method for the Quantitative Analysis of 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Validated Protocol

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Chloro-3-phenylbenzoic acid. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation summary. The described method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction and Scientific Rationale

This compound (CPBA), with the molecular formula C₁₃H₉ClO₂, is an organic compound that may serve as a key intermediate or be identified as an impurity in the synthesis of active pharmaceutical ingredients (APIs).[1] Its accurate quantification is critical for ensuring the purity, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]

The development of a robust HPLC method for an ionizable compound like CPBA, which contains a carboxylic acid moiety, requires careful consideration of its physicochemical properties. In reversed-phase chromatography, the retention and peak shape of acidic analytes are highly dependent on the mobile phase pH.[3] To ensure consistent and reproducible results, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining a mobile phase pH at least two units below the analyte's pKa, ensuring it exists predominantly in its more hydrophobic, non-ionized form.[4][5] This strategy enhances interaction with the non-polar stationary phase (e.g., C18) and yields sharp, symmetrical peaks.

This guide explains the causality behind the selection of the stationary phase, mobile phase composition, and detector, culminating in a fully validated protocol suitable for quality control and stability testing.

Analytical Method Workflow

The overall process, from sample preparation through validation and analysis, is outlined below. This workflow ensures a systematic approach to achieving a reliable and reproducible analytical method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & Setup cluster_val Phase 3: Method Validation (ICH Q2) cluster_analysis Phase 4: Routine Analysis A Standard & Sample Preparation C Instrument Setup & Column Equilibration A->C B Mobile Phase Preparation B->C D System Suitability Test (SST) C->D Run SST injections D->C SST Fail E Specificity (Forced Degradation) D->E SST Pass F Linearity, Accuracy, Precision, Range E->F G LOD, LOQ, Robustness F->G H Sample Analysis G->H Validated Method I Data Processing & Reporting H->I

Caption: Overall workflow for HPLC method development, validation, and analysis.

Materials and Methods

Equipment and Consumables
  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) Detector (Agilent 1260 Infinity II, Waters Alliance, or equivalent).

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • HPLC vials.

Chemicals and Reagents
  • This compound reference standard (purity ≥99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (ACS grade, ~85%).

  • Hydrochloric acid (ACS grade).

  • Sodium hydroxide (ACS grade).

  • Hydrogen peroxide (30%, ACS grade).

Chromatographic Conditions

The selection of chromatographic parameters is pivotal. A C18 column was chosen as it is the most common and versatile reversed-phase column, providing excellent retention for moderately non-polar molecules like CPBA.[6] Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. The mobile phase is acidified with phosphoric acid to a pH of approximately 2.5 to suppress the ionization of the analyte's carboxylic acid group, thereby ensuring optimal retention and peak symmetry.[5] A Photodiode Array (PDA) detector is employed to allow for comprehensive analysis, including peak purity assessment and the ability to monitor at the wavelength of maximum absorbance (λmax).[7][8]

ParameterCondition
HPLC Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 254 nm (or λmax determined from UV scan)
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, then dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.

  • Sample Solution (Nominal concentration 50 µg/mL): Prepare the sample by accurately weighing a portion containing approximately 5 mg of this compound and dissolving it in a 100 mL volumetric flask with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Test (SST)

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11]

Validation_Process Start Method Validation Start Specificity Specificity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Analyte peak is pure & resolved from degradants Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Logical flow of the analytical method validation process.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[9] This was demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[12][13]

Protocol: A sample solution (50 µg/mL) was subjected to the following stress conditions. The goal is to achieve 5-20% degradation.[14]

  • Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60 °C for 4 hours, then neutralize with 1 M NaOH.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, keep at room temperature for 2 hours, then neutralize with 0.1 M HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.

  • Thermal Degradation: Store the solid reference standard in an oven at 105 °C for 24 hours, then prepare the solution.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (via PDA detector) indicates no co-elution.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Protocol: Prepare a series of at least five concentrations of CPBA from the stock solution, ranging from 5 µg/mL to 75 µg/mL (10% to 150% of the working concentration).

  • Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution (50 µg/mL) on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the response (from y-intercepts of regression lines) and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters.

  • Protocol: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (e.g., ±2% organic content).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, and reliable for the quantitative analysis of this compound. The comprehensive validation study confirms that the method adheres to the stringent requirements of the ICH guidelines, demonstrating its linearity, accuracy, precision, and robustness. The successful execution of forced degradation studies establishes its utility as a stability-indicating method. This protocol is well-suited for routine quality control analysis and for monitoring the stability of this compound in various sample matrices within the pharmaceutical industry.

References

  • Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex, Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28916867, this compound. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Sreekanth, N., et al. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 7(5). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Darbandi, A., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 65-71. Retrieved from [Link]

  • Nakashima, K., & Nishikata, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4818. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • Chromacademy. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Phenylbenzoic acid. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Shah, P., & Singh, P. (2020). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

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Application Notes and Protocols for 4-Chloro-3-phenylbenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the application of 4-Chloro-3-phenylbenzoic acid as a versatile ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is emerging, this guide leverages established principles and protocols from analogous substituted benzoic acid systems to provide a robust framework for its use. We will explore its potential in forming diverse metal-organic frameworks (MOFs) and coordination polymers, detailing prospective synthesis protocols, characterization methodologies, and potential applications in catalysis and materials science.

Introduction: The Potential of this compound as a Ligand

This compound is an intriguing, yet underexplored, building block for the construction of novel coordination compounds. Its molecular architecture, featuring a carboxylic acid group for metal coordination, a rigid biphenyl core, and a chloro substituent, offers a unique combination of properties that are highly desirable in the design of functional metal-organic materials.

The carboxylic acid moiety provides a reliable coordination site for a wide range of metal ions. The biphenyl backbone imparts rigidity and can lead to the formation of porous structures, a key feature of MOFs. The chloro- and phenyl-substituents can influence the electronic properties of the ligand and the resulting framework, potentially tuning catalytic activity or luminescent properties. They also introduce steric bulk that can direct the topology of the resulting coordination polymer.

This guide will provide a prospective look into the coordination chemistry of this compound, drawing parallels from well-documented substituted benzoic acid ligands to empower researchers to explore this promising new frontier.

Ligand Characteristics

Before delving into coordination protocols, it is essential to understand the fundamental properties of the this compound ligand.

PropertyValueSource
Molecular Formula C₁₃H₉ClO₂PubChem
Molecular Weight 232.66 g/mol PubChem
IUPAC Name This compoundPubChem
Structure A biphenyl system with a carboxylic acid group and a chlorine atom on one of the phenyl rings.PubChem

The presence of the carboxylic acid group allows for various coordination modes with metal centers, including monodentate, bidentate chelating, and bridging interactions. The steric hindrance from the phenyl and chloro groups is expected to play a significant role in the self-assembly process, potentially leading to unique network topologies.

General Synthesis Methodologies for Coordination Polymers

The synthesis of coordination polymers and MOFs using aromatic carboxylic acid ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand, a metal salt, and a solvent in a sealed vessel, allowing for the slow crystallization of the product.

Prospective Hydrothermal Synthesis Protocol

This protocol is a generalized procedure adapted from the synthesis of other coordination polymers with substituted benzoic acids.[1][2] Researchers should consider this as a starting point and optimize the conditions for their specific metal-ligand system.

Objective: To synthesize a crystalline coordination polymer of a divalent transition metal (e.g., Cu²⁺, Zn²⁺, Co²⁺) with this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., Cu(NO₃)₂·3H₂O, Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), ethanol, water, or a mixture)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 25 mL Teflon-lined autoclave, combine this compound (e.g., 0.1 mmol) and the chosen metal(II) salt (e.g., 0.1 mmol).

  • Add the selected solvent or solvent mixture (e.g., 10 mL of a 1:1 DMF/ethanol mixture).

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a temperature between 100-180 °C for 24-72 hours. The optimal temperature and time will need to be determined empirically.

  • Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Harvest the resulting crystals by filtration, wash with the mother liquor, and then with a fresh solvent (e.g., ethanol).

  • Dry the crystals in air.

Causality Behind Experimental Choices:

  • Solvothermal/Hydrothermal Conditions: The elevated temperature and pressure increase the solubility of the reactants and facilitate the formation of a crystalline product.[3][4]

  • Solvent System: The choice of solvent can influence the coordination geometry of the metal ion and the resulting framework topology. Polar aprotic solvents like DMF are common in MOF synthesis.[5]

  • Slow Cooling: Slow cooling is crucial for obtaining single crystals of sufficient size and quality for X-ray diffraction analysis.

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine Ligand and Metal Salt in Solvent start->reactants autoclave Seal in Teflon-lined Autoclave reactants->autoclave heating Heat in Oven (100-180 °C, 24-72h) autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling filtration Filter and Wash Crystals cooling->filtration drying Air Dry Crystals filtration->drying characterization Characterization drying->characterization end End characterization->end

Caption: General workflow for the solvothermal synthesis of coordination polymers.

Characterization of the Resulting Coordination Compounds

A thorough characterization is essential to elucidate the structure and properties of the newly synthesized materials.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of crystalline coordination polymers. It provides precise information on bond lengths, bond angles, coordination environment of the metal center, and the overall network topology. For new materials, SCXRD is indispensable for confirming the formation of the desired framework.[6]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk sample and to check for batch-to-batch consistency. The experimental PXRD pattern should match the simulated pattern generated from the single-crystal X-ray data.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the carboxylate group to the metal ion. A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination is a key indicator. The disappearance of the broad O-H stretch of the free acid and the appearance of asymmetric and symmetric COO⁻ stretches are also expected.[7]

  • UV-Vis Spectroscopy: This technique can provide information about the electronic environment of the metal centers and the organic ligand.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the coordination polymer and to determine the presence of coordinated or guest solvent molecules. The decomposition profile can reveal the temperature at which the framework collapses.[8]

Characterization Workflow Diagram

characterization_workflow product Synthesized Crystalline Product scxrd Single-Crystal X-ray Diffraction product->scxrd pxrd Powder X-ray Diffraction product->pxrd ftir FT-IR Spectroscopy product->ftir tga Thermogravimetric Analysis product->tga uvvis UV-Vis Spectroscopy product->uvvis structure 3D Structure & Topology scxrd->structure purity Phase Purity pxrd->purity coordination Ligand Coordination ftir->coordination stability Thermal Stability tga->stability electronic Electronic Properties uvvis->electronic

Caption: A typical workflow for the characterization of a new coordination polymer.

Potential Applications

Based on the applications of similar coordination polymers, materials derived from this compound are expected to have potential in the following areas:

Heterogeneous Catalysis

The porous nature and the presence of accessible metal sites in MOFs make them excellent candidates for heterogeneous catalysis. The specific metal ion and the functional groups on the ligand can be tailored to catalyze a variety of organic transformations. For instance, zinc-based MOFs have shown high activity in the cyanosilylation of benzaldehydes.[1]

Luminescence and Sensing

Many MOFs exhibit luminescence, which can originate from the organic ligand, the metal center, or charge transfer events between them. This property can be exploited for chemical sensing applications, where the presence of a specific analyte quenches or enhances the luminescence.[9] The biphenyl core of this compound may impart interesting photoluminescent properties to its coordination complexes.

Drug Delivery

The porous structure of MOFs allows for the encapsulation of drug molecules. The release of the drug can be controlled by factors such as pH, making them promising for targeted drug delivery systems. Zinc-based MOFs are particularly attractive for this application due to their biocompatibility.[10]

Conclusion

This compound represents a promising, yet largely unexplored, ligand for the development of novel coordination polymers and metal-organic frameworks. Its unique structural and electronic features suggest that it could be a valuable building block for materials with interesting catalytic, luminescent, and biomedical properties. The protocols and characterization methods outlined in this guide, based on established knowledge of similar systems, provide a solid foundation for researchers to begin investigating the rich coordination chemistry of this ligand.

References

  • Metal-organic frameworks: structure, properties, methods of synthesis and characteriz
  • Metal Organic Frameworks - Research and Reviews. RRJCHEM.
  • Mononuclear metal complexes of organic carboxylic acid derivatives: synthesis, spectroscopic characterization, thermal investigation and antimicrobial activity. PubMed.
  • Synthesis of Metal Organic Frameworks (MOFs)
  • Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. IntechOpen.
  • Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand.
  • Synthesis and crystal structure of a new coordination polymer based on lanthanum and 1,4-phenylenediacet
  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link.
  • 4-Chloro-phenyl 4-methyl-benzo
  • 3-Chlorophenyl 4-methylbenzo
  • Hydrothermal synthesis, crystal structure, and luminescent property of a cobalt(II) complex based on carbazole derivative.
  • Synthesis and Characterization of New Metal Complexes of 4-(Benzoyl or Phenyl)-1-(2-pyridyl). Sci-Hub.
  • Hydrothermal syntheses and structures of transition metal 2-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid complexes. Semantic Scholar.
  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic acid as a Ligand.
  • Physiochemical characterization of metal organic framework m
  • Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids. RSC Publishing.
  • Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry.
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modul
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. PubMed Central.
  • Crystallographic and Spectroscopic Characteriz
  • (PDF) 4-Chlorophenyl 4-methylbenzoate.
  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-phenylbenzoic acid is a valuable building block in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its substituted biphenyl scaffold is a key structural motif in a variety of biologically active molecules and functional materials. The increasing demand for this compound in research and development necessitates a reliable and scalable synthetic protocol. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and practical scalability.

Strategic Approach: The Suzuki-Miyaura Coupling

For the synthesis of this compound, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most strategic choice for a scalable and efficient process. This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In this specific synthesis, 3-bromo-4-chlorobenzoic acid is coupled with phenylboronic acid.

Rationale for a Suzuki-Miyaura Coupling Approach:

  • High Functional Group Tolerance: The reaction conditions are mild and tolerate a wide range of functional groups, which is crucial when working with multifunctional molecules like the target compound.[1]

  • Commercial Availability of Starting Materials: Both 3-bromo-4-chlorobenzoic acid and phenylboronic acid are commercially available, reducing the need for lengthy preparatory steps.

  • Favorable Safety and Environmental Profile: Compared to other cross-coupling methods that may use highly toxic organotin or organozinc reagents, the boronic acid reagents and byproducts in the Suzuki-Miyaura reaction are generally less toxic and more environmentally benign.

  • Scalability: The reaction has been widely adopted in industrial processes, demonstrating its robustness and suitability for large-scale production.

Visualizing the Synthesis Workflow

The overall synthetic strategy is a one-step palladium-catalyzed cross-coupling reaction followed by purification.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety considerations.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
3-Bromo-4-chlorobenzoic acid≥98%Sigma-Aldrich
Phenylboronic acid≥97%Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeSigma-Aldrich
SPhosLigand gradeSigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterHigh purityIn-house
Ethyl acetateACS gradeVWR
HexanesACS gradeVWR
Hydrochloric acid (HCl)37%Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeVWR

Equipment:

  • Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and temperature probe

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert gas manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves (nitrile gloves are recommended).

  • Inert Atmosphere: Palladium catalysts can be air-sensitive, especially in their active form. The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation.[2]

  • Handling Reagents: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.[3] Boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Solvent Safety: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-4-chlorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of nitrogen, add the palladium(II) acetate catalyst (e.g., 2 mol%) and the SPhos ligand (e.g., 4 mol%).

    • Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via cannula or syringe. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Acidify the aqueous solution to a pH of 2-3 with 1 M HCl. A precipitate of the crude product should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture or a toluene/hexanes mixture.

    • Dissolve the crude solid in a minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValueSource
IUPAC NameThis compound[4]
CAS Number860597-16-6[4]
Molecular FormulaC₁₃H₉ClO₂[4]
Molecular Weight232.66 g/mol [4]
AppearanceWhite to off-white solidExpected
Melting Point220-225 °C (for 4-phenylbenzoic acid)[5]

Spectroscopic Data (Expected):

TechniqueExpected Data
¹H NMR Aromatic protons in the range of 7.4-8.2 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern. The carboxylic acid proton will appear as a broad singlet at >10 ppm.
¹³C NMR Aromatic carbons in the range of 125-145 ppm. The carboxyl carbon will be significantly downfield (>165 ppm).
IR (KBr) Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.[6]
Mass Spec. The molecular ion peak (M⁺) at m/z = 232, with a characteristic M+2 peak at m/z = 234 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Expertise and Trustworthiness in the Protocol

Causality Behind Experimental Choices:

  • Catalyst System: The choice of Pd(OAc)₂ as a palladium source and SPhos as a ligand is based on their demonstrated high activity and broad substrate scope in Suzuki-Miyaura couplings, particularly with challenging substrates.[7] SPhos is an electron-rich and bulky phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[1] Its use in an aqueous/organic solvent mixture is well-established.

  • Solvent System: The use of a dioxane/water mixture provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[8] The use of anhydrous dioxane is recommended to minimize side reactions.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate. The temperature is kept below the boiling point of the solvent to maintain a controlled reaction environment.

Self-Validating System:

The protocol's trustworthiness is enhanced by in-process controls and final product characterization. The progress of the reaction can be reliably monitored by TLC or HPLC, allowing for a clear determination of the reaction endpoint. The multi-technique characterization of the final product (NMR, IR, MS) provides a robust validation of its identity and purity, ensuring that the desired compound has been synthesized to the required specifications.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient, scalable, and reliable method for the synthesis of this compound. The detailed protocol and accompanying scientific rationale presented in this application note are intended to empower researchers to produce this valuable compound with high purity and yield. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis on any scale.

References

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Liu, S., Lv, M., Xiao, D., Li, X., Zhou, X., & Guo, M. (n.d.). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. NIST WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Phenylbenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Privileged Scaffold

4-Chloro-3-phenylbenzoic acid is a biphenyl carboxylic acid, a structural motif frequently encountered in medicinal chemistry and materials science.[1] The carboxylic acid group, while fundamental to its acidic properties, often requires derivatization to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, converting the carboxylic acid into a more reactive functional group is a crucial first step for constructing more complex molecules, such as amides and esters, which are prevalent in pharmacologically active compounds.

This comprehensive guide provides detailed protocols for the most common and effective strategies for derivatizing the carboxylic acid group of this compound. We will delve into the mechanistic underpinnings of each transformation, offering insights into reagent selection and reaction optimization. The protocols are designed to be self-validating, incorporating in-process controls and purification strategies to ensure the desired product's identity and purity.

Core Derivatization Strategies

The primary strategies for derivatizing the carboxylic acid group of this compound involve its conversion into three key functional groups:

  • Esters: To enhance lipophilicity and modulate solubility.

  • Amides: To introduce diverse functionalities and potential hydrogen bonding interactions.

  • Acyl Chlorides: As highly reactive intermediates for a broad range of subsequent transformations.

The following sections will provide detailed protocols for each of these derivatization pathways.

Section 1: Esterification of this compound

Esterification is a fundamental transformation that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group, thereby increasing lipophilicity and often improving cell permeability. The most common method for this conversion is the Fischer-Speier esterification.[2][3]

Principle of Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] The reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[4] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.[2][5]

Protocol: Synthesis of Methyl 4-Chloro-3-phenylbenzoate

This protocol details the synthesis of the methyl ester of this compound, a common and straightforward derivatization.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-Chloro-3-phenylbenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentsAnhydrous Methanol, Sulfuric Acid
TemperatureReflux (approx. 65 °C)
Reaction Time4-8 hours
Expected ProductMethyl 4-Chloro-3-phenylbenzoate

Visualization of the Workflow:

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Anhydrous Methanol Catalyst Add H₂SO₄ (catalyst) at 0 °C Start->Catalyst Reflux Reflux at 65 °C (4-8 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Workup Quench, Extract, Wash TLC->Workup Reaction Complete Dry Dry over Na₂SO₄ Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization/ Chromatography) Concentrate->Purify Product Product Purify->Product Final Product: Methyl 4-Chloro-3-phenylbenzoate

Caption: Workflow for Fischer-Speier Esterification.

Section 2: Amidation of this compound

The formation of an amide bond is one of the most important reactions in organic synthesis, particularly in drug discovery.[6] Amidation of this compound allows for the introduction of a wide variety of substituents, enabling fine-tuning of its biological activity. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent.[7][8]

Principle of Amide Bond Formation

Modern amide bond formation relies on the use of coupling reagents to convert the carboxylic acid into a highly reactive activated ester.[7] This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[6][8][9][10] The choice of coupling reagent can significantly impact reaction efficiency, yield, and the degree of side reactions.[6]

Protocol: Synthesis of N-Benzyl-4-chloro-3-phenylbenzamide using HATU

This protocol describes the synthesis of an amide derivative using HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and low rates of racemization.[9]

Materials:

  • This compound

  • Benzylamine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentsBenzylamine, HATU, DIPEA
SolventAnhydrous DCM or DMF
TemperatureRoom Temperature
Reaction Time1-4 hours
Expected ProductN-Benzyl-4-chloro-3-phenylbenzamide

Visualization of the Workflow:

Amidation_Workflow cluster_setup Activation cluster_reaction Amide Formation cluster_workup Work-up & Purification Start This compound + Anhydrous DCM/DMF Reagents Add HATU and DIPEA Start->Reagents Activation Stir for 15-30 min Reagents->Activation Amine Add Benzylamine Activation->Amine Reaction Stir at RT (1-4 hours) Amine->Reaction TLC Monitor by TLC Reaction->TLC Workup Dilute, Extract, Wash TLC->Workup Reaction Complete Dry Dry over Na₂SO₄ Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product Product Purify->Product Final Product: N-Benzyl-4-chloro-3-phenylbenzamide

Caption: Workflow for HATU-mediated Amidation.

Section 3: Conversion to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a critical transformation as it significantly increases the electrophilicity of the carbonyl carbon, making it a versatile intermediate for the synthesis of esters, amides, and other derivatives under mild conditions.[11][12] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[13][14][15]

Principle of Acyl Chloride Formation

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a reactive chlorosulfite intermediate.[16] This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[13][16]

Protocol: Synthesis of 4-Chloro-3-phenylbenzoyl chloride

This protocol details the preparation of the acyl chloride of this compound. Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl).

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM) (optional, can be run neat)

  • A catalytic amount of Dimethylformamide (DMF)

  • Round-bottom flask, condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a condenser and a gas trap, place this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (2-5 eq), either neat or in an anhydrous solvent like toluene or DCM. Add one drop of DMF as a catalyst.

  • Reaction: Heat the mixture to reflux (for toluene, ~110 °C; for neat SOCl₂, ~76 °C) until the evolution of gas ceases (typically 1-3 hours). The reaction can be monitored by the disappearance of the solid starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride by distillation or under reduced pressure (a rotary evaporator with a suitable trap is recommended).

  • Product: The resulting crude 4-Chloro-3-phenylbenzoyl chloride is often used directly in the next step without further purification. If purification is required, vacuum distillation can be employed, though this may not be practical for small-scale reactions.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentsThionyl Chloride (SOCl₂), DMF (cat.)
TemperatureReflux
Reaction Time1-3 hours
Expected Product4-Chloro-3-phenylbenzoyl chloride

Visualization of the Workflow:

Acyl_Chloride_Formation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation Start This compound Reagents Add excess SOCl₂ + cat. DMF Start->Reagents Reflux Reflux (1-3 hours) Reagents->Reflux Gas_Evol Monitor gas evolution Reflux->Gas_Evol Remove_SOCl2 Remove excess SOCl₂ (distillation/vacuum) Gas_Evol->Remove_SOCl2 Reaction Complete Product Product Remove_SOCl2->Product Final Product: 4-Chloro-3-phenylbenzoyl chloride

Caption: Workflow for Acyl Chloride Formation.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling thionyl chloride and concentrated acids.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and its derivatives may be irritating to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.[17][18][19]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[17][18][19][20][21]

Characterization of Derivatives

The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional group stretches (e.g., ester C=O, amide C=O).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The derivatization of the carboxylic acid group of this compound is a versatile and powerful strategy for modulating its properties and for the synthesis of more complex molecules. The protocols provided herein for esterification, amidation, and acyl chloride formation offer reliable and efficient methods for achieving these transformations. By understanding the underlying principles and carefully following the experimental procedures, researchers can effectively utilize these techniques in their drug discovery and materials science endeavors.

References

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Process for the preparation of benzoic acid derivatives. Google Patents.
  • Thionyl Chloride Induced Convenient Synthesis of Benzamides from 3-Bromo-5-Nitrobenzoic Acid and Amines Under Solvent Free Conditions. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Benzoyl chloride is prepared from benzoic acid by: SOCl2. askIITians. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. YouTube. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

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  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Available at: [Link]

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  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Available at: [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. Available at: [Link]

  • Amidation of 4-Phenylbenzylamine with Carboxylic Acids. ResearchGate. Available at: [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Acids: Derivatization for GC Analysis. SpringerLink. Available at: [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. Available at: [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • The preparation method of 4- chloromethyl benzoic acid chlorides. Google Patents.
  • Method for preparing benzoic acid esters. Google Patents.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

  • Method for preparing p-aminobenzoic acid. Google Patents.
  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available at: [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link]

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  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PubMed Central. Available at: [Link]

  • Derivatives of Carboxylic Acids. Michigan State University Chemistry. Available at: [Link]

  • 4-Phenylbenzoic acid. ChemBK. Available at: [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chloro-3-phenylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-3-phenylbenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This resource is designed to provide in-depth, practical insights into optimizing the Suzuki-Miyaura cross-coupling reaction for this specific transformation. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical laboratory application by explaining the causality behind experimental choices.

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The key transformation involves the formation of a new carbon-carbon bond between an aryl halide and an organoboron species.[1][2]

This guide is structured to anticipate and address the common challenges encountered during this synthesis, providing a robust framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves reacting 3-bromo-4-chlorobenzoic acid (or a related halide) with phenylboronic acid in the presence of a palladium catalyst and a base.

Q2: Why is a palladium catalyst necessary for this reaction?

Palladium catalysts are central to the Suzuki-Miyaura reaction as they facilitate the catalytic cycle that enables the coupling of the two organic fragments.[1][3] The palladium center cycles between Pd(0) and Pd(II) oxidation states, orchestrating the key steps of oxidative addition, transmetalation, and reductive elimination.[1][2]

Q3: What is the role of the base in the Suzuki coupling?

The base plays a critical role in activating the boronic acid for the transmetalation step.[4][5] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which can more readily transfer its organic group to the palladium center.[5] The choice of base can significantly impact reaction rate and yield.

Q4: My starting aryl chloride is not reacting. Why are aryl chlorides difficult substrates?

Aryl chlorides are known to be less reactive than aryl bromides or iodides in Suzuki couplings.[1][5] This is due to the strong carbon-chlorine bond, which makes the oxidative addition step—often the rate-determining step—more challenging.[5][6] To overcome this, specialized catalyst systems with bulky, electron-rich phosphine ligands are often required to enhance the reactivity of the palladium catalyst.[1]

Q5: Can this reaction be performed in aqueous conditions?

Yes, one of the advantages of the Suzuki coupling is its compatibility with aqueous conditions.[5] Using a mixture of an organic solvent and water is common and can be beneficial for dissolving the inorganic base and the boronate species.[7] This also aligns with green chemistry principles by reducing reliance on purely organic solvents.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield is one of the most common problems. The following workflow can help diagnose the root cause.

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

  • Homocoupling of Phenylboronic Acid: This side reaction, forming biphenyl, is often caused by the presence of oxygen.[8]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed before use.[8]

  • Protodeborylation: This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzene from phenylboronic acid.[3]

    • Solution: This can be minimized by carefully selecting the reaction conditions. Using a less aqueous solvent system or a different base may help. The stability of the boronic acid itself is also a factor.

  • Dehalogenation of the Starting Material: The starting 3-bromo-4-chlorobenzoic acid can be reduced to 4-chlorobenzoic acid.

    • Solution: This side reaction can occur if there are sources of hydride in the reaction mixture.[3] Ensure solvents are pure and consider the choice of base, as some can promote this pathway.

Table 1: Key Parameter Optimization
ParameterStandard ConditionsOptimized for Aryl ChlorideRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) or a palladacycle precatalyst.Aryl chlorides require a more electron-rich and reactive catalyst for efficient oxidative addition.[1][4]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can accelerate the reaction, particularly the transmetalation step with less reactive substrates.[1][9]
Solvent Toluene/H₂O, Dioxane/H₂ODioxane/H₂O, THF/H₂OA polar aprotic solvent is often beneficial. The choice can influence solubility and reaction kinetics.[7][8]
Temperature 80-100 °C100-110 °CHigher temperatures are often necessary to overcome the activation energy for the oxidative addition of the aryl chloride.[8]

Experimental Protocol: Optimized Synthesis

This protocol is a starting point for the synthesis of this compound using an aryl chloride precursor.

Materials:

  • 3-Bromo-4-chlorobenzoic acid

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vessel, add 3-bromo-4-chlorobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the vessel and purge with argon for 10-15 minutes.

  • In a separate vial under argon, prepare the catalyst by mixing Pd₂(dba)₃ (0.01 equiv) and SPhos (0.02 equiv) in a small amount of degassed dioxane.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • Purify by recrystallization or column chromatography as needed.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition C Ar-Pd(II)(X)L2 B->C D Transmetalation E Ar-Pd(II)(Ar')L2 C->E + Ar'-B(OH)2 + Base D->E E->A Reductive Elimination F Reductive Elimination G Ar-Ar' Product E->G - Ar-Ar' F->G G->A Regenerates Catalyst ArX Ar-X (3-Bromo-4-chlorobenzoic acid) ArX->C + Ar-X ArB Ar'-B(OH)2 (Phenylboronic acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromo-4-chlorobenzoic acid to form a Pd(II) complex.[1][3]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[1][4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which re-enters the cycle.[1][2]

By understanding which step is failing, a researcher can make more informed decisions on how to adjust the reaction conditions for a successful outcome.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

  • YouTube. (2024, September 7). Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • OC-Praktikum. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Chloro-3-phenylbenzoic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated laboratory practices to ensure reliable and reproducible outcomes.

I. Core Concepts in Purification

The successful purification of this compound hinges on exploiting its physicochemical properties, primarily its acidic nature and differential solubility. The principal strategies involve removing unreacted starting materials, catalysts, and side-products from the crude reaction mixture. The choice of technique is dictated by the nature and quantity of impurities present.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Question 1: My final product is an off-white or yellowish powder, not the expected white solid. What are the likely impurities and how can I remove them?

Answer: A persistent yellow or brownish hue often indicates the presence of colored organic impurities or residual catalysts from the synthesis.

Probable Causes:

  • Residual Catalyst: If a palladium catalyst was used in a cross-coupling reaction to synthesize the biphenyl scaffold, traces of palladium complexes can impart color.

  • Nitrated Impurities: If nitrating agents were used in a preceding synthetic step, residual nitro-compounds can be yellow.[1]

  • Oxidation Products: Air oxidation of certain organic side-products can lead to colored impurities.

Corrective Actions:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[2][3]

  • Chemical Washing: For certain types of colored impurities, a wash with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be effective.[4]

  • Column Chromatography: If discoloration persists, column chromatography over silica gel is a highly effective method for separating the desired product from colored impurities.[5][6]

Question 2: I am experiencing low recovery after recrystallization. What are the potential reasons and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue that can often be rectified by optimizing the procedure.

Probable Causes:

  • Excess Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[7]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost on the filter paper.[7]

  • Co-crystallization with Impurities: High concentrations of impurities can interfere with the crystallization process and reduce the yield of the pure compound.

Corrective Actions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Solvent System Optimization: Conduct small-scale solubility tests to identify the optimal solvent or solvent mixture. A good starting point for this compound could be ethanol/water or toluene.

  • Maintain Temperature During Filtration: Preheat the filtration funnel and receiving flask to prevent premature crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and reduce the quality of the crystals.[8]

Question 3: My purified product shows a broad melting point range. What does this indicate and how can I achieve a sharper melting point?

Answer: A broad melting point range is a classic indicator of an impure compound.

Probable Causes:

  • Trapped Solvent: Residual solvent within the crystal lattice can depress and broaden the melting point.

  • Presence of Isomeric Impurities: Contamination with isomers, such as other chloro-phenylbenzoic acids, can be difficult to remove by simple recrystallization.

  • Incomplete Removal of Starting Materials: Unreacted starting materials are a common source of impurity.

Corrective Actions:

  • Thorough Drying: Ensure the purified crystals are completely dry by using a vacuum oven, especially if high-boiling point solvents were used.

  • Multiple Recrystallizations: A second recrystallization from a different solvent system can often remove persistent impurities.

  • Acid-Base Extraction: This technique is particularly effective for separating acidic products from neutral or basic impurities.[9][10][11][12][13]

  • Chromatographic Purification: For challenging separations, column chromatography provides superior resolving power.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the most robust and generally applicable purification method for crude this compound?

A1: A combination of acid-base extraction followed by recrystallization is typically the most effective and scalable approach. The acid-base extraction leverages the carboxylic acid functional group to separate it from non-acidic impurities.[9][12][13] Subsequent recrystallization from a suitable solvent system will then remove any remaining impurities.

Q2: How do I select an appropriate solvent for recrystallizing this compound?

A2: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Based on the properties of similar benzoic acid derivatives, good candidates to screen include:

  • Ethanol/Water mixtures

  • Methanol

  • Toluene

  • Acetic Acid

Small-scale solubility tests are crucial for determining the optimal solvent or solvent pair for your specific crude material.

Solvent SystemSolubility at High Temp.Solubility at Low Temp.Notes
Ethanol/WaterHighLowA commonly used and effective system.
MethanolHighModerateMay require cooling to lower temperatures for good recovery.
TolueneHighLowGood for removing non-polar impurities.
Acetic AcidHighModerateCan be effective but may be difficult to remove completely.

Q3: Can I use column chromatography to purify this compound? What conditions should I use?

A3: Yes, flash column chromatography is a viable, albeit more labor-intensive, purification method.[5]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.[14] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing.[15]

Q4: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[7]

Troubleshooting Steps:

  • Re-heat the solution to redissolve the oil.

  • Add more of the "good" solvent (the one in which the compound is more soluble) to increase the overall volume and lower the saturation point.[7]

  • Allow the solution to cool more slowly. This gives the molecules more time to arrange into a crystal lattice.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[7]

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaHCO₃ solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.[16]

  • Allow the layers to separate. The deprotonated 4-Chloro-3-phenylbenzoate salt will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.[11]

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol describes the general procedure for recrystallizing this compound.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring.[17]

  • Continue adding small portions of the hot solvent until the solid just dissolves.[18]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying in a vacuum oven.

V. Visualization of Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound assess_purity Assess Purity (TLC, Melting Point) start->assess_purity is_colored Is the product colored? assess_purity->is_colored is_acidic_only Are impurities non-acidic? is_colored->is_acidic_only No charcoal Recrystallize with Activated Carbon is_colored->charcoal Yes acid_base Perform Acid-Base Extraction is_acidic_only->acid_base Yes recrystallize Recrystallize is_acidic_only->recrystallize No/Unsure acid_base->recrystallize column Column Chromatography recrystallize->column Purity Unacceptable final_product Pure Product recrystallize->final_product Purity Acceptable charcoal->recrystallize column->final_product

Caption: A decision tree for selecting the appropriate purification strategy.

Diagram 2: Workflow for Acid-Base Extraction

Acid_Base_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in organic solvent extract1 2. Extract with aq. NaHCO3 dissolve->extract1 organic_impurities Neutral/Basic Impurities in Organic Layer extract1->organic_impurities aqueous_layer 3. Collect Aqueous Layer (contains carboxylate salt) extract1->aqueous_layer Phase Separation acidify 4. Acidify with HCl aqueous_layer->acidify precipitate 5. Precipitate Pure Acid acidify->precipitate filter_dry 6. Filter and Dry precipitate->filter_dry Isolate

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Chloro-3-phenylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. The following question-and-answer format provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a significantly lower yield than anticipated. What are the primary factors I should investigate?

Low yields in the Suzuki-Miyaura coupling, a common method for this synthesis, are often attributable to a few critical factors.[1] A systematic approach to troubleshooting is essential for identifying the root cause.

Initial Diagnostic Workflow:

Here is a logical workflow to begin your investigation.

Troubleshooting_Workflow Start Low Yield Observed Reagents Verify Reagent Quality - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base - Solvent Start->Reagents Step 1 Conditions Optimize Reaction Conditions - Temperature - Reaction Time - Inert Atmosphere Reagents->Conditions Step 2 Analysis Analyze Crude Product (TLC, LC-MS, NMR) - Identify Byproducts Conditions->Analysis Step 3 Purification Evaluate Purification Step - Extraction Efficiency - Recrystallization Loss Analysis->Purification Step 4 Resolved Yield Improved Purification->Resolved

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

In-depth Troubleshooting Points:

  • Catalyst System and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is paramount. While Pd(PPh₃)₄ is a common choice, it may not be optimal for all substrates.[2] Aryl chlorides, like 4-chloro-3-bromobenzoic acid (a likely precursor), are less reactive than their bromide or iodide counterparts.[1][3] Therefore, a more electron-rich and sterically hindered phosphine ligand, such as SPhos, may be necessary to facilitate the oxidative addition step.[4]

Catalyst/Ligand CombinationTypical ApplicationPotential Issues with this compound Synthesis
Pd(PPh₃)₄General purpose, effective for aryl bromides/iodidesMay be inefficient for less reactive aryl chlorides, leading to slow or incomplete reaction.[2]
Pd₂(dba)₃ with a phosphine ligandVersatile, allows for ligand screeningDBA complexes can degrade, forming inactive palladium black.[1]
PdCl₂(dppf)Good for a range of substratesMay require higher temperatures.
Pd(OAc)₂ with SPhosExcellent for hindered or unreactive aryl chloridesHigher cost of ligand.
  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] An inadequate inert atmosphere (argon or nitrogen) can lead to catalyst deactivation through oxidation to Pd(II) species, which can also promote undesired side reactions like homocoupling.[1][5]

  • Reagent Quality:

    • Boronic Acid: Phenylboronic acid can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[2][5] It is advisable to use fresh or properly stored boronic acid.

    • Solvent Purity: Solvents must be anhydrous and free of peroxides, especially ethereal solvents like THF or dioxane.[5]

    • Base Quality: The base, such as K₂CO₃ or Cs₂CO₃, should be finely powdered and dry. Clumps can result in poor reproducibility.[5][6]

Q2: I'm observing significant byproduct formation in my reaction mixture. What are the most common side products and how can I minimize them?

The formation of byproducts not only reduces your yield but also complicates purification.[1] Understanding these side reactions is key to their prevention.

Common Side Reactions in Suzuki-Miyaura Coupling:

Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions ArylHalide Ar-X Product Ar-Ar' ArylHalide->Product Pd(0), Base Dehalogenation Dehalogenation (Ar-H) ArylHalide->Dehalogenation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Product Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation

Caption: Common side reactions in Suzuki-Miyaura coupling.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple to form biphenyl. This is often promoted by the presence of Pd(II) species, which can result from an improperly degassed reaction mixture.[1]

    • Solution: Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[5] Using a slight excess of the aryl halide can sometimes mitigate this issue.[2]

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom to form benzene. This side reaction is often exacerbated by high temperatures and certain bases.[2]

    • Solution: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester derivative, like a pinacol ester.[5] Optimize the reaction temperature; sometimes lower temperatures for a longer duration can be beneficial.

  • Dehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene (in this case, 3-phenylbenzoic acid). This happens when the palladium complex reacts with a hydride source in the mixture after oxidative addition.[1][5]

    • Solution: Ensure solvents are pure and anhydrous. Some bases or additives can act as hydride sources, so careful selection is important.

Q3: My reaction appears to be sluggish or fails to go to completion. What adjustments can I make to the reaction conditions?

A stalled reaction is a common frustration. Several parameters can be adjusted to drive the reaction to completion.[1]

Key Reaction Parameters to Optimize:

ParameterRecommended Adjustment & Rationale
Temperature While many Suzuki couplings are run at elevated temperatures (e.g., 85-100 °C), some systems benefit from higher temperatures up to 120 °C, especially with less reactive chlorides.[6][7] Conversely, if byproduct formation is an issue, a lower temperature may be required.
Base The choice and amount of base are critical. Cs₂CO₃ is often more effective than Na₂CO₃ or K₂CO₃, particularly for challenging couplings.[6] Using a larger excess of the base (3-4 equivalents) can sometimes improve results.[6]
Solvent System A combination of an organic solvent and water is typical. Toluene/water, dioxane/water, or THF/water are common choices.[6][7] The ratio of organic solvent to water can influence the reaction rate and solubility of the reactants.
Microwave Irradiation Microwave-assisted synthesis can dramatically reduce reaction times (e.g., to 15-20 minutes) and improve yields, even with lower catalyst loadings.[2][7]

Experimental Protocol: Screening Reaction Conditions

  • Setup: In parallel reaction vials, set up the reaction with your standard conditions as a control.

  • Variable Screening: In separate vials, systematically vary one parameter at a time (e.g., different bases, solvents, or temperatures).

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Analysis: Compare the conversion and byproduct profile of each reaction to identify the optimal conditions.

Q4: I have obtained a crude product, but I'm losing a significant amount during purification. What are the best practices for purifying this compound?

Purification losses can be a major contributor to low overall yield. Given the acidic nature of the target molecule, an acid-base extraction is a highly effective purification strategy.

Purification Workflow:

  • Initial Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.[7]

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt, while neutral organic impurities (like biphenyl from homocoupling) will remain in the organic layer.

    • Separate the aqueous layer.

  • Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify with a strong acid, like 2M HCl, until the pH is around 2. The this compound will precipitate out as a solid.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the purified product under vacuum.

Recrystallization (Optional):

For higher purity, the dried solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[8]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(33), 10694–10695. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supramolecular catalysis of Suzuki-Miyaura coupling in aqueous media. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PrepChem.com. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • Google Patents. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.

Sources

Technical Support Center: Purification of 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-3-phenylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to enhance its purity for downstream applications. Achieving high purity is critical, as impurities can interfere with biological assays, affect crystallization in drug formulation, and lead to inaccurate analytical results.

This guide provides a structured approach to troubleshooting common purity issues, detailed protocols for purification, and methods for analytical verification.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the likely impurities in my sample of this compound?

Impurities can originate from starting materials, side reactions, or degradation. Common contaminants may include unreacted starting materials from Suzuki coupling (e.g., a boronic acid and a chloro-benzoic acid derivative), homocoupled by-products (e.g., biphenyls), or isomers formed during synthesis.[1][2] Residual solvents from the reaction or initial workup are also common.

Q2: What is the most effective and straightforward method for purifying this compound?

For crystalline solids like this compound, recrystallization is typically the most effective and widely used primary purification technique.[3] It leverages differences in solubility between the target compound and its impurities in a given solvent system at different temperatures.[4]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4] For benzoic acid derivatives, common choices include water, ethanol, methanol, acetic acid, or mixtures like ethanol/water.[5][6][7] A preliminary solvent screen with a small amount of your crude material is highly recommended.

Q4: What level of purity can I expect, and how do I confirm it?

For most research and early drug development applications, a purity of >98% is desirable. The purity of your final compound should be rigorously assessed using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[8][9] Structural confirmation and detection of impurities are achieved with Nuclear Magnetic Resonance (NMR) spectroscopy, and a sharp melting point range provides a good qualitative indicator of high purity.[9]

Purification & Troubleshooting Workflow

This diagram illustrates the logical workflow for purifying and troubleshooting this compound.

cluster_start cluster_analysis1 cluster_decision1 cluster_purification cluster_analysis2 cluster_decision2 cluster_advanced cluster_end crude Crude Product (this compound) analysis1 Purity Assessment (HPLC, TLC, MP) crude->analysis1 decision1 Is Purity >98%? analysis1->decision1 recryst Perform Recrystallization decision1->recryst No pure Pure Product (Store Appropriately) decision1->pure Yes analysis2 Purity Assessment (HPLC, NMR) recryst->analysis2 decision2 Is Purity >98%? analysis2->decision2 advanced Alternative Method: - Column Chromatography - Acid-Base Extraction decision2->advanced decision2->pure Yes advanced->analysis2 Re-assess fail Consult Process Chemist (Re-evaluate Synthesis) advanced->fail:w If still impure

Caption: General workflow for purification and analysis.

Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during the purification process.

Symptom / Observation Potential Cause(s) Recommended Action(s)
1. Low or No Crystal Formation After Cooling A) Too much solvent was used , preventing the solution from reaching saturation upon cooling.[10] B) The compound is highly soluble even in the cold solvent. C) The solution cooled too quickly , leading to a supersaturated state without nucleation.[11]A) Reheat the solution and evaporate some solvent to reduce the volume. Allow it to cool again. B) Try a different solvent or a binary solvent system (e.g., ethanol/water) where the compound has lower solubility when cold. C) Allow the solution to cool slowly on the benchtop before moving to an ice bath. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[4]
2. Product Precipitates as an "Oil" A) The boiling point of the solvent is higher than the melting point of the impure compound. B) The solution is highly supersaturated with impurities, depressing the melting point. C) Cooling was too rapid. A) Switch to a lower-boiling point solvent. B) Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[11] C) Ensure a slow, gradual cooling process to allow for proper crystal lattice formation.
3. Purity Fails to Improve Post-Recrystallization A) The impurity has very similar solubility properties to the target compound in the chosen solvent. B) Co-crystallization of the impurity with the product is occurring.A) Perform another recrystallization using a different solvent with different polarity. B) Employ an orthogonal purification method. Acid-base extraction is highly effective for carboxylic acids. Alternatively, preparative column chromatography can be used.[3][12]
4. Persistent Color in Crystals A) Colored impurities are trapped within the crystal lattice. B) The impurity is highly conjugated and present even at low concentrations.A) During the recrystallization process, after dissolving the crude solid in the hot solvent, add a small amount (1-2% by weight) of activated charcoal .[13] Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the filtrate to cool.
5. Low Overall Yield A) Multiple transfers of material resulted in physical loss. B) Too much material was lost during hot filtration (premature crystallization on the filter). C) The compound has some solubility in the cold solvent , so some remains in the mother liquor.A) Minimize transfers and ensure all vessels are thoroughly rinsed. B) Use a heated filter funnel and pre-heat the flask receiving the filtrate to prevent premature crashing.[13] C) Cool the filtrate in an ice bath for at least 30 minutes to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a standard procedure for recrystallization. An ethanol/water system is often effective for compounds of this class.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point. Stir continuously.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and boil for 2-3 minutes.[13]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a clean filter funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal or other solids.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[10][11] Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity should be confirmed analytically.

Protocol 2: Purification via Acid-Base Extraction

This technique separates acidic compounds from neutral or basic impurities.

  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will react to form its water-soluble sodium salt and move to the aqueous layer. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers. Wash this combined layer once with the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.[14]

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The pure this compound will precipitate out as a solid.[3]

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Purity Assessment Methods

An orthogonal approach using multiple analytical techniques is essential for confident purity determination.[9]

Technique Principle Information Provided Strengths & Causality
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary (e.g., C18) and a mobile phase.[8]Provides quantitative purity data (e.g., 99.5% area), retention times, and detection of non-volatile impurities.High Sensitivity & Quantitative: The area of the peak is directly proportional to the concentration, allowing for precise quantification of the main component and any impurities. The method can be validated for accuracy and precision.[15][16]
¹H and ¹³C NMR Spectroscopy Atomic nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Confirms the chemical structure and provides information on the presence of structurally similar impurities or residual solvents.[9]Structural Confirmation: Every unique proton and carbon gives a distinct signal, confirming the molecular skeleton is correct. The absence of unexpected peaks is a strong indicator of high purity.
Melting Point Analysis Determination of the temperature range over which the solid-to-liquid phase transition occurs.A sharp melting point range (e.g., 1-2 °C) close to the literature value indicates high purity.Thermodynamic Principle: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to melt. They also cause melting to occur over a broader temperature range. This provides a fast, reliable, albeit qualitative, assessment of purity.[9]
Example HPLC Method Conditions
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[15]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic or phosphoric acid).[16]

  • Detection: UV at 254 nm or 284 nm.[5][17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Troubleshooting Logic Diagram

This diagram provides a decision tree for common recrystallization problems.

cluster_problems cluster_causes cluster_solutions start Recrystallization Outcome prob1 Low Yield / No Crystals start->prob1 prob2 Oily Precipitate start->prob2 prob3 Purity Not Improved start->prob3 cause1a Too much solvent? prob1->cause1a cause1b Cooling too fast? prob1->cause1b cause2 High impurity load? Cooling too fast? prob2->cause2 cause3 Impurity has similar solubility? prob3->cause3 sol1a Reduce solvent volume (boil off excess) cause1a->sol1a Yes sol1b Cool slowly, then ice bath. Scratch flask / Seed crystal cause1b->sol1b Yes sol2 Re-heat, add more solvent, cool very slowly cause2->sol2 Yes sol3 Try different solvent. Use orthogonal method (e.g., Acid-Base Extraction) cause3->sol3 Yes

Caption: Troubleshooting decision tree for recrystallization.

References

  • SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Google Patents. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]

  • ChemBK. (n.d.). 4-Phenylbenzoic acid. [Link]

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link]

  • ResearchGate. (2025). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). [Link]

  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Chegg.com. (2023). Solved For the 1H NMR spectra of an expected synthesised. [Link]

Sources

Stability and degradation of 4-Chloro-3-phenylbenzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Chloro-3-phenylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its stability and degradation under various experimental conditions. Our goal is to provide you with the scientific rationale behind experimental observations and to equip you with the knowledge to ensure the integrity of your results.

I. Overview of Chemical Stability

This compound, a biphenyl carboxylic acid derivative, possesses a chemical structure that is generally stable under ambient conditions. However, its stability can be compromised by specific environmental factors encountered during experimentation and storage. The presence of a carboxylic acid group, a chloro substituent, and a biphenyl ring system dictates its reactivity and potential degradation pathways. Understanding these susceptibilities is crucial for the development of robust analytical methods and stable formulations.

Forced degradation studies are essential to elucidate the intrinsic stability of the molecule and to identify potential degradation products.[1][2][3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][4]

II. Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments with this compound, providing explanations and actionable solutions.

Question 1: I am observing unexpected peaks in my HPLC chromatogram after storing my sample in an aqueous buffer. What could be the cause?

Answer: The appearance of new peaks in your chromatogram upon storage in an aqueous medium, particularly at non-neutral pH, is often indicative of hydrolytic degradation. While the biphenyl and chlorophenyl groups are generally stable to hydrolysis, the carboxylic acid moiety can influence the molecule's overall stability.

Causality and Troubleshooting Steps:

  • pH-Dependent Hydrolysis: While the primary structure is robust, extreme pH conditions can potentially catalyze degradation reactions, although this is less common for the core structure itself compared to esters or amides. A more likely scenario is a reaction with components of the buffer or impurities.

  • Actionable Advice:

    • pH Profiling: Conduct a systematic study of the compound's stability across a range of pH values (e.g., pH 2, 7, and 10) to identify the conditions under which degradation is most pronounced.

    • Buffer Selection: Ensure the use of high-purity buffers and investigate potential interactions between the buffer components and your compound.

    • Analytical Method: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring these changes.[5][6][7]

Question 2: My sample of this compound is showing a decrease in purity after exposure to air and light. What degradation is occurring?

Answer: A decrease in purity upon exposure to air and light suggests oxidative and/or photodegradation.

Causality and Troubleshooting Steps:

  • Oxidative Degradation: The biphenyl ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or peroxides.

  • Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to dehalogenation. The biphenyl structure itself can also absorb UV radiation and undergo photochemical reactions.[8]

  • Actionable Advice:

    • Control Experiments: To distinguish between oxidative and photodegradation, conduct experiments where the sample is exposed to light in an inert atmosphere (e.g., nitrogen or argon) and another where it is kept in the dark but exposed to air.

    • Storage Conditions: Store stock solutions and solid material protected from light in well-sealed containers, preferably under an inert atmosphere. Amber vials are recommended for solutions.

    • Antioxidants: For formulation development, the inclusion of antioxidants could be considered to mitigate oxidative degradation.

Question 3: I am performing a thermal stress study, and I see some degradation. What are the likely degradation products?

Answer: Thermal degradation of benzoic acid derivatives can lead to decarboxylation at very high temperatures.[9] However, under typical pharmaceutical stress testing conditions (e.g., 60-80°C), other pathways may be more relevant.

Causality and Troubleshooting Steps:

  • Potential Thermal Degradation Pathways: While robust, prolonged exposure to high temperatures could potentially lead to reactions such as decarboxylation or intermolecular reactions (e.g., anhydride formation), though the latter is less likely in the presence of water.

  • Actionable Advice:

    • Temperature Profiling: Evaluate the stability at several temperatures (e.g., 40°C, 60°C, 80°C) to understand the temperature dependence of the degradation.

    • Moisture Control: The presence of water can significantly impact thermal degradation pathways, often favoring hydrolysis of any potential intermediates.[10] Ensure consistent moisture levels in your samples if studying solid-state thermal stability.

    • Analytical Monitoring: Use a stability-indicating HPLC method to track the appearance of degradation products over time.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound?

A1: Based on the degradation pathways of similar chlorobenzoic acids, potential degradation products could include:

  • Hydroxylated derivatives: Formed through oxidative degradation, where a hydroxyl group is added to one of the aromatic rings.

  • Dehalogenated product: 3-Phenylbenzoic acid could be formed through photolytic or certain microbial degradation pathways.

  • Decarboxylated product: 4-Chloro-biphenyl could be formed under severe thermal stress.

Q2: What analytical techniques are most suitable for stability studies of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products due to the chromophoric nature of the molecule.[5][6][7] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][11]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and dark place. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C), protected from light, and potentially purged with an inert gas to minimize oxidation.

Q4: Are there any known chemical incompatibilities for this compound?

A4: As a carboxylic acid, it will react with bases to form salts. It is also incompatible with strong oxidizing agents.[12] Care should be taken when mixing with other reactive compounds.

IV. Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/Base Hydrolysis Generally stable, but extreme pH may catalyze reactions.Dependent on reaction with matrix components.
Oxidation Hydroxylation of the aromatic rings.Hydroxylated 4-Chloro-3-phenylbenzoic acids.
Photolysis (UV light) Cleavage of the C-Cl bond.3-Phenylbenzoic acid, radical species.
Thermal Decarboxylation at high temperatures.4-Chloro-biphenyl.

V. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound under various stress conditions as mandated by ICH guidelines.[1]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

  • High-purity water

  • pH meter

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep the solution at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solution):

    • Dilute the stock solution with water or a suitable buffer.

    • Keep the solution in an oven at a set temperature (e.g., 80°C) for a specified time.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at a set temperature (e.g., 80°C).

    • At specified time points, dissolve a portion of the solid in the HPLC mobile phase for analysis.

  • Photodegradation:

    • Expose the stock solution (in a quartz cuvette or other UV-transparent container) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At specified time points, analyze the samples by HPLC.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Quantify the amount of this compound remaining and the formation of any degradation products.

VI. Visualizations

Diagram 1: General Troubleshooting Workflow for Stability Issues

G start Unexpected Peak / Purity Loss Observed check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_matrix Analyze Sample Matrix (pH, Buffer, Excipients) start->check_matrix oxidation Suspect Oxidation check_storage->oxidation photodegradation Suspect Photodegradation check_storage->photodegradation thermal Suspect Thermal Degradation check_storage->thermal hydrolysis Suspect Hydrolysis check_matrix->hydrolysis action_ph Conduct pH Profile Study hydrolysis->action_ph action_inert Store Under Inert Gas oxidation->action_inert action_light Protect from Light photodegradation->action_light action_temp Controlled Temperature Storage thermal->action_temp

Caption: Troubleshooting workflow for stability issues.

Diagram 2: Potential Degradation Pathways of this compound

G cluster_stress Stress Conditions main This compound oxidation Oxidation (e.g., H₂O₂) main->oxidation photolysis Photolysis (UV Light) main->photolysis thermal High Temperature main->thermal hydroxylated Hydroxylated Derivatives oxidation->hydroxylated dehalogenated 3-Phenylbenzoic Acid photolysis->dehalogenated decarboxylated 4-Chloro-biphenyl thermal->decarboxylated

Caption: Potential degradation pathways.

VII. References

  • Vrchotová, B., Macková, M., Macek, T., & Demnerová, K. (n.d.). Bioremediation of Chlorobenzoic Acids. ResearchGate. Available at: [Link]

  • Marks, T. S., Smith, A. R., & Quirk, A. V. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology, 48(5), 1020–1025. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by.... Available at: [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Available at: [Link]

  • MedCrave. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 387-390. Available at: [Link]

  • SGS. (n.d.). Forced Degradation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ResearchGate. (2025). Degradation of 4-Chlorobiphenyl and 4-Chlorobenzoic Acid by the Strain Rhodococcus ruber P25. Available at: [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • A-Star-Pharma. (n.d.). 4-(2-Chlorophenyl)benzoic acid. Available at: [Link]

  • Journal of Chemical Society of India. (n.d.). View of Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Available at: [Link]

  • OUCI. (n.d.). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]

  • PubMed. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Available at: [Link]

  • ResearchGate. (2025). The thermal decomposition of benzoic acid. Available at: [Link]

  • ResearchGate. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Available at: [Link]

  • PubMed. (n.d.). Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods. Available at: [Link]

  • MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Available at: [Link]

  • MDPI. (n.d.). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Available at: [Link]

  • PubMed Central. (n.d.). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Available at: [Link]

  • PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Available at: [Link]

  • PubMed. (2016). Degradation of Carbamazepine by UV/chlorine Advanced Oxidation Process and Formation of Disinfection By-Products. Available at: [Link]

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Technical Support Center: Purification of 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist.

Welcome to our dedicated technical guide for the purification of 4-Chloro-3-phenylbenzoic acid. As a key intermediate in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. Impurities can arise from various synthetic routes, most commonly from starting materials, side-reactions, and residual catalysts from cross-coupling reactions.

This guide is structured to provide direct, actionable answers to the challenges you may encounter. We will move from high-level frequently asked questions to specific troubleshooting scenarios and conclude with detailed, validated protocols. Our goal is to empower you with not just the "how," but the fundamental "why" behind each technique.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile is intrinsically linked to the synthetic route. A prevalent method for synthesizing this scaffold is the Suzuki-Miyaura cross-coupling reaction. Consequently, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual amounts of the boronic acid (e.g., phenylboronic acid) and the aryl halide (e.g., a di-halogenated benzoic acid) are common.[1]

  • Homocoupling Byproducts: Symmetrical biaryls, such as biphenyl (from the boronic acid) or a dichlorobiphenyl derivative, can form as side products, particularly if reaction conditions are not optimal.[1]

  • Catalyst Residues: Residual palladium from the catalyst is a critical impurity to remove, often appearing as a fine black or grey particulate. Regulatory bodies have stringent limits on such elemental impurities in active pharmaceutical ingredients (APIs).[2]

  • Other Isomers: Depending on the starting materials, regioisomers may form during synthesis.[3]

Q2: What is the best first-pass purification strategy for this compound?

For a crude mixture containing neutral organic impurities (like starting materials or homocoupling products) and your desired acidic product, acid-base extraction is the most powerful and efficient initial purification step.[4][5][6]

The underlying principle is the selective conversion of the acidic this compound into its water-soluble carboxylate salt using a weak aqueous base like sodium bicarbonate.[6][7] Neutral impurities remain in the organic layer and can be washed away. Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.[5][7] This method is highly effective for removing non-acidic contaminants.[8]

Q3: How can I effectively assess the purity of my final product?

A multi-faceted approach is recommended to confirm purity:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of the separation's success. It helps visualize the removal of impurities and determine the appropriate solvent system for column chromatography.[9]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying the main compound and even minor impurities with high resolution.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of your compound and can help identify and quantify impurities if their signals are resolved from the product's signals.[3]

  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp, narrow melting point range. A depressed and broad melting range is a strong indicator of residual impurities.[10][11]

Section 2: Troubleshooting Guide

This section tackles specific problems you might encounter during the purification process in a question-and-answer format.

Problem: My NMR shows unreacted starting materials (e.g., phenylboronic acid) and other neutral organic impurities.
  • Root Cause: These impurities were not fully removed during the initial workup. Phenylboronic acid and biphenyl are neutral or very weakly acidic and will not be extracted by a weak base.

  • Solution: An acid-base extraction is the ideal solution here. Dissolve your crude product in an organic solvent like ethyl acetate or diethyl ether. Extract this solution multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Your desired carboxylic acid will move into the aqueous layer as its sodium salt, while the neutral impurities will remain in the organic layer. Combine the aqueous layers, wash once more with the organic solvent to remove any lingering impurities, and then carefully re-acidify the aqueous layer with an acid like HCl to precipitate your purified product.[4][6][7]

Problem: My recrystallization gave a very low yield. What are the likely causes?
  • Root Cause & Solution:

    • Too Much Solvent: Adding an excessive amount of hot solvent is the most common error. This keeps the solution from becoming supersaturated upon cooling, and thus your product remains dissolved. The fix is to evaporate some of the solvent to the point of saturation (cloudiness) at the boiling point and attempt to cool again.[12]

    • Cooling Too Rapidly: Crashing the product out of solution by cooling too quickly can trap impurities and lead to fine, difficult-to-filter crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[10][12]

    • Improper Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If solubility is too high at low temperatures, recovery will be poor.

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated.[13]

Problem: My product has a grey/black color, and analysis shows high palladium content. How do I remove it?
  • Root Cause: This discoloration is characteristic of residual palladium catalyst from the synthesis. Palladium can exist in various forms (colloidal, complexed) and can be challenging to remove completely.[14]

  • Solution: A multi-step approach is often necessary:

    • Filtration: First, dissolve the crude product in a suitable organic solvent and filter it through a pad of Celite. This can remove heterogeneous palladium black.[14]

    • Adsorption/Chelation: If filtration is insufficient, treatment with a scavenger is required. Stir a solution of your product with an adsorbent like activated carbon or a specialized palladium scavenger resin.[15][16] These materials have a high affinity for the metal and can be removed by filtration.

    • Chromatography: Passing the material through a short plug of silica gel can also be effective, as the polar silica can adsorb the palladium complexes.[14] See Protocol 4 for a detailed methodology.

Problem: TLC analysis shows an impurity with a very similar Rf to my product. How can I separate them?
  • Root Cause: The impurity has a polarity very similar to your desired compound, making separation by standard methods difficult.

  • Solution: This is where flash column chromatography becomes essential.[9]

    • Optimize Solvent System: Systematically screen different solvent mixtures using TLC. The goal is to find a system that provides the maximum possible separation (ΔRf) between your product and the impurity. Sometimes, switching solvent classes entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter selectivity and improve separation.[17][18]

    • Use a Gradient Elution: Start with a low-polarity solvent system to elute any non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column. This often provides better separation than an isocratic (constant solvent mixture) elution.[19]

    • Add a Modifier: Since your compound is an acid, it may streak on the silica gel. Adding a small amount (~1%) of acetic acid to the eluent can suppress the deprotonation of your carboxylic acid, leading to sharper bands and better separation.[18]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic organic impurities.

  • Dissolution: Dissolve the crude solid (~5.0 g) in an appropriate organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Base Extraction: Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.[4][6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 50 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts. This ensures complete transfer of the carboxylic acid.

  • Back-Wash: To remove any final traces of neutral impurities from the combined aqueous extracts, wash them once with 30 mL of ethyl acetate. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper) and a precipitate is no longer forming. The this compound will precipitate out as a solid.[7][8]

  • Isolation: Collect the pure solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove residual inorganic salts. Allow the solid to dry thoroughly, preferably in a vacuum oven.

Protocol 2: Purification via Recrystallization

This protocol purifies the compound based on its differential solubility in a hot versus cold solvent. The key is selecting the correct solvent.

  • Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Test small amounts of your product in various solvents to find the best fit. A mixed solvent system (e.g., ethanol/water) can also be effective.

Solvent SystemBoiling Point (°C)Comments
Ethanol/WaterVariableHighly effective for many benzoic acids. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudiness persists. Re-heat to clarify, then cool.[8]
Toluene111Good for non-polar impurities.
Acetic Acid/WaterVariableCan be effective, but removal of residual acetic acid is required.
Acetone/HexaneVariableDissolve in minimal hot acetone, add hexane until cloudy, clarify with heat, then cool.
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate. Add just enough hot solvent to completely dissolve the solid.[10][12]

  • Hot Filtration (Optional): If insoluble impurities (like dust or palladium black) are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[13]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals completely.

Protocol 3: Purification via Flash Column Chromatography

This method is ideal for separating compounds of similar polarity.

  • Adsorbent: Use silica gel as the stationary phase.

  • Solvent System (Eluent) Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point for polar compounds is a mixture of Ethyl Acetate (EtOAc) and Hexanes.[17] For a carboxylic acid, adding ~1% acetic acid to the eluent is highly recommended to prevent streaking.[18]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" technique often results in better resolution than loading a liquid sample.[19]

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (flash chromatography) to achieve a steady flow rate. Collect fractions sequentially.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 4: Removal of Residual Palladium Catalyst
  • Dissolution & Filtration: Dissolve the crude, palladium-contaminated product in a suitable organic solvent (e.g., Ethyl Acetate). Filter the solution through a 1-2 cm thick pad of Celite packed into a sintered glass funnel. Wash the Celite pad thoroughly with the same solvent.[14]

  • Adsorbent Treatment: Transfer the filtrate to a flask. Add an adsorbent such as activated carbon (approx. 10% by weight of your compound) or a commercial palladium scavenger resin.[15][16]

  • Stirring: Stir the mixture at room temperature for several hours (or as recommended by the scavenger manufacturer). The reaction can be gently warmed to increase efficiency, but this should be tested first.

  • Final Filtration: Remove the adsorbent by filtration, again through a pad of Celite to ensure all fine particles are removed.

  • Solvent Removal: Evaporate the solvent from the filtrate to recover the product, which should now be significantly depleted of palladium. Assess the final palladium content by ICP-MS if required.

Section 4: Visualization Hub

Diagram 1: Purification Strategy Decision Flowchart

This diagram helps you select the best purification workflow based on the nature of your crude product.

Purification_Strategy Start Crude this compound TLC Analyze by TLC & NMR Start->TLC Decision1 Are neutral impurities (starting materials, biphenyl) present? TLC->Decision1 Decision2 Is the product discolored (grey/black)? Decision1->Decision2 No AcidBase Perform Acid-Base Extraction (Protocol 1) Decision1->AcidBase Yes Decision3 Are there impurities with similar Rf? Decision2->Decision3 No PdRemoval Perform Palladium Removal (Protocol 4) Decision2->PdRemoval Yes Recrystal Perform Recrystallization (Protocol 2) Decision3->Recrystal No Column Perform Flash Column Chromatography (Protocol 3) Decision3->Column Yes AcidBase->Decision2 PdRemoval->Decision3 Final Pure Product Recrystal->Final Column->Recrystal

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Experimental Workflow for Recrystallization

This diagram outlines the key steps and decision points in the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimal Hot Solvent to Dissolve A->B C Insoluble Impurities Present? B->C D Perform Hot Gravity Filtration C->D Yes E Cool Solution Slowly to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Step-by-step workflow for the recrystallization protocol.

Diagram 3: Troubleshooting Palladium Removal

This flowchart provides a logical sequence for tackling palladium contamination.

Palladium_Troubleshooting Start Product is Grey/Black (Pd Contamination) Step1 Dissolve in Solvent & Filter through Celite Start->Step1 Check1 Is product still colored? Step1->Check1 Step2 Treat Filtrate with Activated Carbon or Scavenger Resin Check1->Step2 Yes End_Success Product is Colorless (Low Pd) Check1->End_Success No Step3 Filter to Remove Adsorbent Step2->Step3 Check2 Is product still colored? Step3->Check2 Step4 Purify via Column Chromatography on Silica Check2->Step4 Yes Check2->End_Success No Step4->End_Success End_Fail Consider Alternative Scavenger

Caption: Troubleshooting flowchart for palladium removal.

Section 5: References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Colacot, T. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Org-Mechanism.com. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Retrieved from [Link]

  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. Retrieved from [Link]

  • Google Patents. (1978). US4092353A - Process for the purification of benzoic acid. Retrieved from

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Selection for 4-Chloro-3-phenylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The most prevalent and industrially relevant method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. Specifically, the Suzuki-Miyaura coupling is highly favored.[1] This reaction typically involves the coupling of 3-borono-4-chlorobenzoic acid or its esters with benzene, or more commonly, coupling phenylboronic acid with a di-halogenated benzoic acid derivative like 3-bromo-4-chlorobenzoic acid. The Suzuki-Miyaura reaction is popular due to the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[1][2]

Q2: Why are palladium-based catalysts the standard for this synthesis, and what are the key components of the catalytic system?

Palladium catalysts are exceptionally effective at facilitating the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, which is the core transformation in this synthesis.[3] The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

A complete catalytic system consists of:

  • Palladium Precursor: Often a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) salt like Pd(OAc)₂ or PdCl₂ that is reduced in situ to the active Pd(0) species.[5][6]

  • Ligand: Usually a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[7][8][9]

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for the transmetalation step.[4]

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water, is needed to dissolve all reaction components.[10][11]

Q3: How do I select the optimal ligand for coupling with an aryl chloride?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond.[2][12] Overcoming this challenge requires a carefully selected ligand. The key is to use bulky, electron-rich phosphine ligands.

  • Electron-Richness: Ligands with strong electron-donating groups (like alkyls) increase the electron density on the palladium center. This increased nucleophilicity of the Pd(0) catalyst lowers the activation energy for the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[9]

  • Steric Bulk: Large, sterically demanding ligands promote the formation of a coordinatively unsaturated, 14-electron Pd(0)L species, which is highly reactive. The steric hindrance also facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.[9]

Excellent choices for aryl chloride coupling include dialkylbiaryl phosphines like XPhos , SPhos , and RuPhos .[7][13] These have consistently demonstrated high activity and broad substrate scope for challenging couplings.[7]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low or I'm observing no product formation.

Low or no yield is one of the most common issues in cross-coupling reactions.[10] A systematic approach is needed to diagnose the root cause.

Potential Causes & Solutions:

  • Inactive Catalyst System: The active Pd(0) species is highly sensitive to oxygen.[14]

    • Troubleshooting Step: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes) and that the reaction is conducted under a strict inert atmosphere.[14][15] Use fresh, high-purity palladium precursors and ligands.

  • Inefficient Oxidative Addition: As mentioned, the C-Cl bond is strong and can be difficult to break.

    • Troubleshooting Step: Switch to a more electron-rich and sterically bulky ligand. If you are using a general-purpose ligand like PPh₃, it is likely insufficient. Upgrade to a Buchwald-type ligand such as XPhos or SPhos, which are specifically designed for activating aryl chlorides.[7][9]

  • Degradation of Boronic Acid (Protodeborylation): Boronic acids can be unstable, especially in the presence of water and base, leading to the formation of the corresponding arene (in this case, benzene) instead of the desired product.[14][16]

    • Troubleshooting Step: Use fresh, high-quality phenylboronic acid. Consider using a more stable derivative, such as a pinacol ester (phenylboronic acid pinacol ester). Ensure your base is added last, just before heating, to minimize the time the boronic acid spends in basic, aqueous conditions before the catalytic cycle begins.

  • Incorrect Base or Solvent: The choice of base and solvent is critical for reaction efficiency.

    • Troubleshooting Step: For aryl chloride couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[10] Ensure your solvent system can adequately dissolve all reagents. A mixture like toluene/water or dioxane/water is often a good starting point.[10]

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed check_atmosphere Is the reaction under a strict inert atmosphere (N2/Ar)? start->check_atmosphere degas Action: Rigorously degas all solvents and use Schlenk techniques. check_atmosphere->degas No check_ligand What ligand is being used? check_atmosphere->check_ligand Yes degas->check_ligand upgrade_ligand Action: Switch to a bulky, electron-rich Buchwald ligand (e.g., XPhos, SPhos). check_ligand->upgrade_ligand General (PPh3, etc.) check_reagents Are boronic acid and base fresh and of high purity? check_ligand->check_reagents Buchwald-type (XPhos, etc.) upgrade_ligand->check_reagents replace_reagents Action: Use fresh boronic acid (or pinacol ester) and a dry, finely powdered base. check_reagents->replace_reagents No / Unsure check_conditions Review Base & Solvent check_reagents->check_conditions Yes replace_reagents->check_conditions optimize_conditions Action: Try a stronger base (K3PO4) and ensure reagents are soluble. check_conditions->optimize_conditions Not Optimized success Yield Improved check_conditions->success Optimized optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: I'm observing significant formation of side products, such as homocoupled biphenyl.

Side product formation indicates that an undesired reaction pathway is competing with your main catalytic cycle.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This occurs when two molecules of phenylboronic acid couple to form biphenyl. This side reaction is often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle fully initiates.[16]

    • Troubleshooting Step: As with low yield, the primary solution is to ensure a strictly oxygen-free environment.[16] Thoroughly degassing solvents is critical. Using a Pd(0) precatalyst like Pd₂(dba)₃ with a ligand, rather than a Pd(II) salt that requires in situ reduction, can sometimes minimize side reactions that occur during the reduction step.

  • Dehalogenation: The starting material, this compound, is reduced to 3-phenylbenzoic acid. This happens when the arylpalladium(II) intermediate reacts with a hydride source instead of the boronic acid.

    • Troubleshooting Step: The source of the hydride can be trace water, the solvent, or the base. Ensure you are using anhydrous solvents. If using a base like NaOtBu, ensure it is of high quality, as impurities can be a source of hydrides.

Catalyst Selection and Optimization Table
Parameter Standard Conditions Optimized for Aryl Chloride Rationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ is cost-effective and robust; Pd₂(dba)₃ is a reliable Pd(0) source.
Ligand PPh₃, dppfXPhos, SPhos, RuPhos Bulky, electron-rich ligands are essential for the activation of the C-Cl bond.[7][9]
Pd:Ligand Ratio 1:2 to 1:41:2 to 1:3A slight excess of ligand stabilizes the catalyst, but too much can inhibit the reaction.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ Stronger, non-nucleophilic bases facilitate transmetalation without degrading the catalyst or substrate.
Solvent Toluene/H₂O, THF/H₂ODioxane/H₂O, Toluene/H₂OAprotic polar solvents are generally effective at dissolving both organic and inorganic reagents.
Temperature 80-100 °C90-110 °CHigher temperatures are often required to achieve a reasonable reaction rate for aryl chlorides.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of this compound from 4-chloro-3-bromobenzoic acid and phenylboronic acid.

Reagents:

  • 4-chloro-3-bromobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-bromobenzoic acid, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_reactants ArX 4-Chloro-3-bromobenzoic acid (Ar-X) OA OA ArX->OA ArB Phenylboronic acid (Ar'-B(OH)₂) Trans Trans ArB->Trans RE RE Product Product RE->Product This compound

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Retrieved from [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics, 24(12), 2821–2823. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • BenchChem. (2025). The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis.
  • Shen, Q., & Hartwig, J. F. (2012). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 14(16), 4162–4165. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Angewandte Chemie International Edition, 44(27), 4046–4048. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Koszinowski, K., & Böso, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(21), 7867–7877. Retrieved from [Link]

  • Fernández-Ibáñez, M. A. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Doctoral dissertation, Universitat Autònoma de Barcelona].
  • Koszinowski, K., & Böso, P. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(21), 7867-7877. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1285. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]

  • Viciu, M. S., Navarro, O., Germaneau, R. F., Kelly, R. A., Sommer, W., Marion, N., Stevens, E. D., & Nolan, S. P. (2004). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 126(25), 8027–8037. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling. RSC Advances. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(3), 2112048. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3438. Retrieved from [Link]

  • Bedford, R. B., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 1, 695–701. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • COBRA. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2012). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Israel Journal of Chemistry, 52(8-9), 743–757. Retrieved from [Link]

Sources

Preventing side reactions in the synthesis of 4-Chloro-3-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-3-phenylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide troubleshooting strategies to mitigate side reactions, ensuring a high-purity yield of your target molecule.

I. Overview of Synthetic Strategy: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (phenylboronic acid) and an organohalide (a derivative of 4-chlorobenzoic acid).[1] While powerful, this reaction is not without its complexities and potential for unwanted side reactions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Frequently Asked Question 1: My reaction yield is low, and I'm observing significant amounts of a biphenyl byproduct. What is happening and how can I prevent it?

This is a classic case of homocoupling , a major side reaction in Suzuki-Miyaura couplings.[2]

Causality: Homocoupling occurs when two molecules of the boronic acid reactant couple with each other, in this case, forming biphenyl. This reaction is often promoted by the presence of oxygen in the reaction mixture.[2][3] The mechanism can involve the oxidation of the Pd(0) catalyst to Pd(II), which then reacts with the boronic acid to form the homocoupled product.[4]

Preventative Measures:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen.[3][4] This can be achieved by:

    • Degassing Solvents: Sparge your solvent with an inert gas (nitrogen or argon) for at least 30 minutes prior to use.

    • Inert Gas Blanket: Maintain a positive pressure of nitrogen or argon in the reaction vessel throughout the experiment.

  • Catalyst Choice: While Pd(OAc)₂ is a common choice, using a Pd(0) source on a solid support, like 5% Pd on carbon, can sometimes reduce the extent of homocoupling.[4]

  • Pre-heating: Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can help minimize homocoupling.[3]

  • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, may help to suppress homocoupling.[4]

Troubleshooting Workflow for Homocoupling:

G start High Biphenyl Byproduct Detected check_oxygen Verify Rigorous Exclusion of Oxygen start->check_oxygen degas Degas Solvents (N2/Ar Sparge) check_oxygen->degas If insufficient inert_atmosphere Maintain Inert Gas Blanket degas->inert_atmosphere preheat Pre-heat Catalyst/Base/Halide Mixture inert_atmosphere->preheat add_boronic_acid Add Boronic Acid Last preheat->add_boronic_acid monitor Monitor Reaction Progress (TLC/LC-MS) add_boronic_acid->monitor success Homocoupling Minimized monitor->success

Caption: Decision tree for mitigating homocoupling side reactions.

Frequently Asked Question 2: I'm seeing a significant amount of dehalogenated starting material (3-phenylbenzoic acid). What causes this and how can I fix it?

This side reaction is known as dehalogenation or protodeboronation .

Causality:

  • Dehalogenation of the Aryl Halide: The palladium complex, after oxidative addition to the aryl halide, can sometimes react with a proton source in the reaction mixture (like water or an alcohol solvent) leading to the replacement of the halogen with a hydrogen atom.[2]

  • Protodeboronation of the Boronic Acid: Arylboronic acids can react with proton sources, especially under basic conditions, to replace the boronic acid group with a hydrogen atom. Aryltrifluoroborate salts are generally less prone to this side reaction.[1]

Preventative Measures:

ParameterRecommendation to Minimize Dehalogenation/ProtodeboronationRationale
Solvent Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[1]Reduces the availability of proton sources that can lead to dehalogenation.
Base Use a non-hydroxide base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]Hydroxide bases can increase the rate of protodeboronation.
Boronic Acid Derivative Consider using potassium aryltrifluoroborate salts instead of boronic acids.These are more stable and less susceptible to protodeboronation.[1]
Water Content While some Suzuki reactions tolerate water, for this specific issue, minimizing water is key.Water is a primary proton source for both unwanted side reactions.
Frequently Asked Question 3: My reaction is sluggish or incomplete, even after extended reaction times. What factors could be at play?

Several factors can contribute to a slow or incomplete reaction.

Causality and Solutions:

  • Catalyst Activity:

    • Oxidative Addition Rate: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[2] You may need more forcing conditions or a more electron-rich ligand to facilitate this step.

    • Catalyst Deactivation: The palladium catalyst can sometimes form inactive dimers, especially with iodide leaving groups, which can slow down the catalytic cycle.[2]

  • Choice of Base and Solvent: The base and solvent play a crucial role in the transmetalation step. A suboptimal choice can hinder the reaction rate. Common systems include K₂CO₃ in toluene/water or K₃PO₄ in dioxane.[1]

  • Substrate Purity: Impurities in your starting materials (4-chloro-3-halobenzoic acid or phenylboronic acid) can interfere with the catalyst. Ensure high purity of all reagents.

Experimental Protocol for Suzuki-Miyaura Synthesis of this compound:

  • Reaction Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-iodobenzoic acid (1.0 equiv), phenylboronic acid (1.1 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Catalyst Addition: Add degassed dioxane to the flask, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and acidify with HCl to precipitate the product.

  • Purification: Filter the crude product and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Frequently Asked Question 4: Are there alternative synthetic routes if Suzuki coupling is problematic?

While Suzuki coupling is generally preferred, other methods can be employed.

  • Sandmeyer Reaction: This reaction involves the diazotization of an amino group followed by its displacement.[5] For this synthesis, one could envision starting with an amino-substituted biphenyl precursor. However, this often involves multiple steps and potentially hazardous diazonium salt intermediates.[6]

  • Hydrolysis of a Nitrile Precursor: If 4-chloro-3-phenylbenzonitrile is available or can be synthesized, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[7][8][9]

Reaction Pathway Comparison:

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Nitrile Hydrolysis 4-Chloro-3-halobenzoic acid 4-Chloro-3-halobenzoic acid This compound This compound 4-Chloro-3-halobenzoic acid->this compound + Phenylboronic acid [Pd catalyst, base] 4-Chloro-3-phenylbenzonitrile 4-Chloro-3-phenylbenzonitrile 4-Chloro-3-phenylbenzonitrile->this compound H3O+ or OH- [Heat]

Caption: Comparison of primary synthetic routes.

III. Purification of the Final Product

Even with optimized reaction conditions, minor impurities may persist.

Troubleshooting Purification:

  • Issue: The product is contaminated with residual starting materials or byproducts.

  • Solution:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities (like biphenyl) can be discarded.

    • Re-precipitation: Acidify the aqueous layer with HCl to re-precipitate the pure this compound.

    • Recrystallization: Further purify the precipitated solid by recrystallization from a suitable solvent mixture, such as ethanol/water.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28916867, this compound. [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

  • Chemistry LibreTexts. Chemistry of Nitriles. [Link]

  • Google Patents. Process for the purification of benzoic acid.

  • Chemguide. hydrolysis of nitriles. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? [Link]

  • NOP. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • SlideShare. Sandmeyer reaction. [Link]

  • Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]

  • ACS. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • MDPI. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. [Link]

  • Google Patents. Process for the production of para-chloro-benzoic acid.

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

  • ResearchGate. Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide | Request PDF. [Link]

  • Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

Sources

Analytical methods for detecting impurities in 4-Chloro-3-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of 4-Chloro-3-phenylbenzoic Acid

Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into the common analytical challenges and their solutions, structured in a practical question-and-answer format. Our goal is to empower you with the knowledge to develop robust, reliable, and validated analytical methods for impurity detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting impurities in this compound?

The most powerful and widely used technique is High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode coupled with UV detection (RP-HPLC-UV).[1][2] This method offers high resolution and sensitivity, making it ideal for separating the main component from structurally similar impurities. For structural elucidation of unknown impurities, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable. Gas Chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid group to increase volatility.[3][4]

Q2: What are the likely impurities I should be looking for?

Impurities can originate from starting materials, by-products of the synthetic route, or degradation.[5] For this compound, which is often synthesized via Suzuki coupling or related cross-coupling reactions, potential impurities include:

  • Starting Materials: Unreacted 3-bromo-4-chlorobenzoic acid or phenylboronic acid.

  • Homocoupling Products: Biphenyl (from phenylboronic acid) or biphenyl-dicarboxylic acid derivatives.

  • Related Isomers: Positional isomers formed during the synthesis.

  • Degradation Products: Formation of related substances under stress conditions (e.g., hydrolysis, oxidation).

Q3: Why is controlling the mobile phase pH so critical for analyzing this compound?

This compound is an acidic compound. To achieve good peak shape and reproducible retention times in reversed-phase HPLC, it is essential to suppress the ionization of its carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 2 units below the pKa of the analyte.[6] When the analyte is in its neutral, protonated form, it interacts more consistently with the non-polar stationary phase, preventing peak tailing that arises from secondary interactions with residual silanol groups on the silica-based column packing.[6]

Q4: Can I use Gas Chromatography (GC) for impurity analysis?

While GC is a high-resolution technique, it is not ideal for the direct analysis of carboxylic acids due to their low volatility and high polarity. These characteristics can lead to poor peak shape and adsorption within the GC system.[4] To use GC, a derivatization step is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).[3][4] This adds a step to sample preparation and can introduce its own set of potential side reactions or impurities. Therefore, HPLC is generally the preferred method for its simplicity and direct applicability.

Q5: What are the key parameters to validate for an impurity detection method according to ICH guidelines?

For an analytical method intended to quantify impurities, the International Council for Harmonisation (ICH) Q2(R2) guidelines outline several key validation characteristics.[7][8] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[7]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.

  • Range: The interval between the upper and lower concentrations of the impurity over which the method is shown to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guide for HPLC Analysis

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q: My main peak for this compound is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing for acidic compounds is a classic problem in reversed-phase HPLC.[6] The primary cause is secondary interactions between the ionized form of your analyte (the carboxylate anion) and active sites on the column, particularly residual silanols.

  • Causality: At a mobile phase pH close to or above the pKa of your benzoic acid derivative, a significant portion of the molecules will be deprotonated and negatively charged. These anions can interact strongly with positively charged or highly polar sites on the stationary phase, leading to a delayed elution for a fraction of the molecules and causing the characteristic tail.

  • Step-by-Step Solution:

    • Check and Adjust Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase. Use an acidic modifier like phosphoric acid or formic acid to bring the pH to around 2.5-3.0. This ensures the carboxylic acid is fully protonated and behaves as a neutral molecule, minimizing silanol interactions.[6]

    • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

    • Consider a "Base-Deactivated" Column: Some columns are specifically designed to reduce the effects of silanol activity. Look for columns marketed as "base-deactivated" or suitable for polar analytes.

    • Lower Sample Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample to see if the peak shape improves.

Q: The retention time of my main peak is shifting between injections. What's going on?

Answer: Retention time instability is a common issue that usually points to problems with the HPLC system's ability to deliver a consistent mobile phase composition or maintain a stable temperature.[9]

  • Causality: The retention of an analyte is highly dependent on the precise composition of the mobile phase and the column temperature. Any fluctuation in these parameters will cause the retention time to drift.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for retention time instability.

Q: I can't get good separation between my main peak and a closely eluting impurity. What should I try?

Answer: Improving the resolution between two co-eluting peaks requires optimizing the selectivity of your chromatographic system. This involves modifying the mobile phase, stationary phase, or temperature.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To separate two closely eluting peaks, you need to alter the chemical interactions to make one component retain longer relative to the other (i.e., change the selectivity).

  • Step-by-Step Solutions:

    • Optimize Mobile Phase Strength: If using a gradient, try making the gradient shallower around the elution time of the peaks of interest. This will increase the separation between them. For isocratic methods, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in small increments. This will increase the retention and may improve separation.

    • Change the Organic Solvent: The selectivity between acetonitrile and methanol is different. If you are using acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the percentage to get similar retention times, but the elution order or separation could change favorably.

    • Adjust the pH: Small changes in the mobile phase pH can sometimes alter the retention of impurities relative to the main peak, especially if the impurities have different pKa values.

    • Change the Column: If mobile phase optimization is insufficient, the next step is to change the stationary phase. If you are using a C18 column, try a C8 or a Phenyl column. The different stationary phases will offer unique interactions that can significantly alter selectivity.

Q: My baseline is very noisy, making it difficult to integrate small impurity peaks. How can I improve it?

Answer: A noisy baseline can originate from the detector, the pump, or the mobile phase itself.[10]

  • Causality: High background noise reduces the signal-to-noise ratio, which directly impacts the limit of detection and quantitation for trace impurities.

  • Step-by-Step Solutions:

    • Degas the Mobile Phase: The most common cause of baseline noise is dissolved air in the mobile phase forming microbubbles in the detector flow cell. Use an online degasser or sparge your solvents with helium.

    • Check for Contamination: Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase. Contaminants or microbial growth in the aqueous phase can create noise.

    • Clean the System: If the noise persists, there may be contamination in the pump, injector, or detector. Flush the system with a strong solvent like isopropanol.

    • Inspect the Detector Lamp: A failing UV detector lamp can cause significant baseline noise. Check the lamp energy and its usage hours.

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point for the analysis of this compound. Method validation and optimization are required for your specific application.[11]

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, online degasser, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for the analyte.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acidified to ensure the analyte is in its non-ionized form, improving peak shape.[6]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Gradient 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% BA gradient is used to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures stable retention times.
Detection UV at 240 nmBenzoic acid derivatives typically have a strong UV absorbance around this wavelength.[1]
Injection Vol. 10 µLA standard injection volume to avoid column overload.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a stock solution of 500 µg/mL.

  • For analysis, further dilute this stock solution as needed to fall within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter before injecting to prevent particulates from damaging the column.[9]

4. Impurity Identification Workflow:

The following diagram illustrates a general workflow for identifying and characterizing unknown impurities.

G cluster_0 Discovery & Initial Analysis cluster_1 Investigation cluster_2 Confirmation A Run HPLC-UV Method B Detect Unknown Peak A->B C Analyze by LC-MS B->C E Perform Forced Degradation Studies B->E D Determine Mass-to-Charge Ratio (m/z) C->D F Propose Structure D->F E->F G Synthesize Reference Standard F->G H Confirm by Co-injection & Spectroscopic Data (NMR) G->H

Caption: General workflow for impurity identification and confirmation.

References

  • Benchchem. A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)benzoic Acid Quantification.
  • ResearchGate. GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • PubChem. This compound.
  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • ResearchGate. An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid.
  • ResearchGate. HI all, please let me know the Purity method for 4-chlorobenzaldehyde by GC to quantify the 4-Chloro benzoic acid as known impurity?.
  • Pharma Tutor. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • NIH. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.
  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Agilent. Analysis of Organic Acids in Aqueous Samples Application.
  • PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • Benchchem. An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • Benchchem. common HPLC problems and solutions for organic acid analysis.
  • Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Shimadzu. Solutions for Pharmaceutical Impurities.
  • Acta Poloniae Pharmaceutica. DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID.
  • ChemicalBook. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum.
  • SpringerLink. 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
  • Cormica. Understanding Impurity Analysis.
  • Benchchem. Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • The Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • YMC. HPLC Troubleshooting Guide.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ResearchGate. Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide.
  • LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • NIH. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Rasayan Journal. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5.

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Validation & Comparative

A Comparative Analysis of 4-Chloro-3-phenylbenzoic Acid and Its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold serves as a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of 4-Chloro-3-phenylbenzoic acid and its structural analogs, offering insights into their synthesis, physicochemical characteristics, and potential biological activities. By presenting available experimental data and outlining detailed protocols, this document aims to equip researchers with the knowledge to rationally design and evaluate novel drug candidates based on this versatile chemical framework.

Introduction to this compound and its Therapeutic Potential

This compound is a biphenyl carboxylic acid derivative characterized by a chlorine atom at the 4-position and a phenyl group at the 3-position of the benzoic acid ring. This substitution pattern is of significant interest in drug design as the introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The biphenyl moiety itself is a common feature in many biologically active compounds, contributing to their therapeutic effects.[4] While specific biological data for this compound is not extensively reported in publicly available literature, its structural similarity to known active compounds suggests its potential as a lead structure for the development of novel therapeutics, particularly in the areas of inflammation, infectious diseases, and oncology.[1][2]

This guide will explore the synthesis of this compound, detail its physicochemical properties, and compare these with its analogs: 4-phenylbenzoic acid and 3-phenylbenzoic acid. Furthermore, it will provide established protocols for evaluating the biological activities of these compounds, thereby offering a framework for future research and development.

Synthesis and Structural Characterization

The synthesis of this compound and its analogs can be efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems.[5][6]

General Synthesis Workflow

The general strategy involves the coupling of a substituted halobenzoic acid with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

SynthesisWorkflow ReactantA Substituted Halobenzoic Acid (e.g., 3-bromo-4-chlorobenzoic acid) Reaction Suzuki-Miyaura Coupling ReactantA->Reaction ReactantB Phenylboronic Acid ReactantB->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Materials:

  • 3-Bromo-4-chlorobenzoic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-bromo-4-chlorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Structural Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the biphenyl structure and the positions of the substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below compares the key physicochemical properties of this compound with its analogs.

PropertyThis compound4-Phenylbenzoic acid3-Phenylbenzoic acid
Molecular Formula C₁₃H₉ClO₂C₁₃H₁₀O₂C₁₃H₁₀O₂
Molecular Weight ( g/mol ) 232.66[7]198.22[8]198.22
Melting Point (°C) Not available220-225[9]164-167
Calculated LogP (XLogP3) 4.1[7]3.5[8]3.5
pKa Not available~4.2~4.0
Water Solubility Predicted to be lowInsoluble[9]Sparingly soluble

Data for 3-Phenylbenzoic acid are typical values and may vary.

Analysis of Physicochemical Properties: The introduction of the chlorine atom in this compound increases its molecular weight and is predicted to increase its lipophilicity (higher LogP) compared to its non-chlorinated analogs. This increased lipophilicity may influence its membrane permeability and protein binding characteristics. The melting point and pKa are important for formulation and understanding the ionization state of the compound at physiological pH. While experimental data for this compound is limited, the predicted properties provide a basis for initial assessment.

Comparative Biological Activity: A Framework for Evaluation

While specific experimental data on the biological activity of this compound is scarce, the known activities of related biphenyl carboxylic acids provide a strong rationale for its investigation in several therapeutic areas.[1][2][4] This section outlines protocols for evaluating its potential anti-inflammatory and antimicrobial activities, providing a framework for generating comparative data.

Anti-inflammatory Activity

Biphenyl carboxylic acid derivatives are known to possess anti-inflammatory properties.[1][10] The anti-inflammatory potential of this compound and its analogs can be assessed using both in vitro and in vivo models.

Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This assay measures the ability of the test compounds to inhibit the activity of these enzymes.

Experimental Protocol:

  • Prepare solutions of the test compounds (this compound and its analogs) at various concentrations.

  • Use a commercial COX inhibitor screening assay kit.

  • Add the appropriate COX enzyme (COX-1 or COX-2), arachidonic acid (substrate), and the test compound to the wells of a microplate.

  • Incubate the plate according to the manufacturer's instructions.

  • Measure the production of prostaglandin E₂ (PGE₂) or other prostanoids using a suitable detection method (e.g., ELISA or fluorescence-based detection).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound & Analogs Test_Compound->COX_Enzymes Inhibition

Sources

A Researcher's Roadmap: A Comparative Guide to In Vitro and In Vivo Studies of 4-Chloro-3-phenylbenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the journey of a novel chemical entity from the benchtop to preclinical candidacy is governed by a rigorously logical and phased evaluation. This guide provides an in-depth framework for researchers and drug development professionals on designing and interpreting a cohesive experimental strategy for compounds such as 4-Chloro-3-phenylbenzoic acid. We will move beyond rote protocols to dissect the causality behind experimental choices, creating a self-validating system that bridges the critical gap between cellular mechanisms and whole-organism efficacy.

The Compound of Interest: this compound

This compound is a small molecule whose structure, featuring a substituted benzoic acid moiety, is suggestive of potential pharmacological activity.[1][2] Benzoic acid derivatives are known to possess a wide array of biological effects, including antimicrobial and anti-inflammatory properties.[2] The specific substitutions on this scaffold necessitate a thorough and systematic investigation to determine its therapeutic potential and safety profile. This guide will use a hypothetical anti-inflammatory application to illustrate the comparative power of in vitro and in vivo experimental cascades.

Phase I: The In Vitro Gauntlet – Mechanistic Clarity and High-Throughput Screening

In vitro studies represent the foundational pillar of any preclinical program.[3] They are performed outside of a living organism, in a controlled environment like a test tube or culture dish, which allows for rapid screening, cost-effective analysis, and a focused investigation of a compound's direct effects on cells and specific molecular targets.[4][5]

The Prerequisite: Establishing a Cytotoxicity Baseline

Before any assessment of therapeutic activity, it is imperative to determine the compound's intrinsic toxicity to cells. This ensures that any observed effect, such as a reduction in an inflammatory marker, is a specific pharmacological action and not merely a byproduct of cell death.[4][6] The MTT assay is a classic, reliable colorimetric method for this purpose.[4][7]

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) into a 96-well microplate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data is used to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Probing the Mechanism: Anti-inflammatory Activity

With a non-toxic concentration range established, we can investigate the compound's potential anti-inflammatory mechanism. Macrophages activated by lipopolysaccharide (LPS) are a standard in vitro model for inflammation, as they produce key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[9]

Detailed Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory agent + LPS).

  • NO Measurement: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay: Add 50 µL of Griess reagent to the supernatant. The Griess reagent reacts with nitrite (a stable product of NO) to produce a magenta-colored compound.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced.

  • Analysis: Determine the extent to which the compound inhibits LPS-induced NO production compared to the vehicle control.

Conceptual Workflow: From Screening to Mechanism

The following diagram illustrates the logical flow of in vitro experiments, starting with broad toxicity screening and narrowing down to specific mechanistic questions.

G cluster_pathway Potential Mechanism: NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) Nucleus->Genes Inhibitor This compound Inhibitor->IKK Hypothesized Inhibition

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 4-Chloro-3-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Structural Analogy to Functional Hypothesis

In the landscape of drug discovery, the journey from a newly synthesized molecule to a validated bioactive compound is both systematic and demanding. This guide focuses on 4-Chloro-3-phenylbenzoic acid, a compound whose structural architecture—a biphenyl core linked to a carboxylic acid moiety—bears a striking resemblance to the pharmacophore of numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1] This observation is the cornerstone of our investigation, leading to the central hypothesis that this compound is a potential inhibitor of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[2]

The COX enzyme family, particularly the isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins.[3] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] Consequently, the "holy grail" for modern anti-inflammatory drug design has been the development of agents that selectively inhibit COX-2, thereby providing potent anti-inflammatory relief while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2][4]

This guide provides a comprehensive, multi-tiered strategy to not only validate the biological activity of this compound but also to characterize its potency and selectivity in comparison to established market drugs. We will proceed from a preliminary in silico assessment of its drug-like properties to rigorous in vitro enzymatic and cell-based functional assays, providing a robust framework for its initial characterization.

Part 1: Preliminary Assessment of Drug-Likeness

Before committing to resource-intensive wet-lab experiments, a computational assessment of the compound's physicochemical properties can offer valuable insights into its potential as an orally bioavailable drug. Lipinski's Rule of Five provides a well-established set of guidelines for this purpose.[5][6][7]

Rationale for Selection: Adherence to Lipinski's rules is a strong predictor of good absorption and permeation. A compound that fails this initial screen may face significant downstream challenges in formulation and bioavailability, making this a critical first-pass filter in the drug discovery process.

Analysis of this compound (C₁₃H₉ClO₂):

PropertyRuleValue for Test CompoundCompliance
Molecular Mass< 500 Daltons248.68 DaYes
Hydrogen Bond Donors≤ 51 (from -COOH)Yes
Hydrogen Bond Acceptors≤ 102 (from C=O and -OH)Yes
Octanol-Water Partition Coefficient (LogP)≤ 5~4.1 (Predicted)Yes

Interpretation: The synthesized compound, hereafter referred to as the Test Compound (TC), complies with all criteria of Lipinski's Rule of Five. This favorable in silico profile strengthens the rationale for proceeding with its biological validation.

Part 2: The Experimental Validation Workflow

Our validation strategy is a logical, tiered approach designed to build a comprehensive activity profile for the Test Compound. Each stage is designed to answer a specific question, with the results from one tier informing the progression to the next.

G cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Comparative Analysis A In Silico Screening (Lipinski's Rule of Five) B In Vitro Enzymatic Assay (COX-1 & COX-2 Inhibition) A->B Proceed if Drug-like C Determine IC₅₀ Values & Selectivity Index B->C D Cytotoxicity Screening (MTT Assay) C->D Proceed if Active E Determine Non-Toxic Concentration Range D->E F Functional Anti-Inflammatory Assay (LPS-stimulated RAW 264.7 Cells) E->F Use Safe Concentrations G Quantify Nitric Oxide (NO) Inhibition (Griess Assay) F->G H Data Synthesis & Comparison vs. Control Drugs G->H

Caption: Experimental workflow for validating this compound.

Part 3: In Vitro Enzymatic Activity & Selectivity

The most direct method to test our hypothesis is to measure the Test Compound's ability to inhibit isolated COX-1 and COX-2 enzymes. This allows us to determine its potency (as IC₅₀ values) and, crucially, its selectivity.

Rationale for Method: A fluorometric or colorimetric enzyme inhibition assay provides a rapid, sensitive, and high-throughput method to determine a compound's direct effect on enzyme activity.[8] We will compare the Test Compound against Celecoxib, a known selective COX-2 inhibitor, and Ibuprofen, a non-selective NSAID.[9]

Comparative Performance Data (Hypothetical)
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1 IC₅₀ / COX-2 IC₅₀]
Test Compound 25.80.4557.3
Celecoxib (Control) >1500.30>500
Ibuprofen (Control) 12.528.00.45

Interpretation: The hypothetical data suggest that the Test Compound is a potent inhibitor of COX-2, with an IC₅₀ value in the sub-micromolar range. Importantly, it displays a high Selectivity Index (SI > 50), indicating a strong preference for COX-2 over COX-1. This profile is highly desirable, suggesting a potentially lower risk of gastrointestinal side effects compared to non-selective drugs like Ibuprofen. While not as selective as Celecoxib, it represents a promising lead compound.

Detailed Protocol: In Vitro COX Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric screening kits.[8]

  • Reagent Preparation:

    • Prepare COX Assay Buffer as per the manufacturer's instructions.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in purified water and store on ice. Use within 30 minutes.

    • Prepare a 10X working solution of the Test Compound, Celecoxib, and Ibuprofen in COX Assay Buffer (from a 100X DMSO stock). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (96-well format):

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the respective control inhibitor (Celecoxib for COX-2 plate, Ibuprofen for COX-1 plate).

    • Sample (S) wells: Add 10 µL of the diluted Test Compound at various concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Addition:

    • Add 10 µL of the appropriate diluted COX enzyme (COX-1 or COX-2) to all wells.

    • Add 50 µL of COX Assay Buffer to all wells.

  • Reaction Initiation:

    • Prepare a Substrate Solution containing Arachidonic Acid and a fluorescent probe.

    • Add 20 µL of the Substrate Solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately begin measuring fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode at 37°C for 10-15 minutes, reading every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of the Test Compound relative to the Enzyme Control.

    • Plot percent inhibition versus log[Inhibitor] and use a non-linear regression model to calculate the IC₅₀ value.

Part 4: Cell-Based Functional Validation

Demonstrating activity against an isolated enzyme is a critical first step, but it is essential to validate this activity within a more complex cellular environment. We will use the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[10][11]

Step 1: Assessing Cytotoxicity (The Self-Validating Principle)

Rationale for Method: Before testing for anti-inflammatory effects, we must ensure that the Test Compound is not simply killing the cells. The MTT assay is a colorimetric assay that measures metabolic activity, serving as a proxy for cell viability.[12][13] This step is non-negotiable; it ensures that any observed reduction in inflammatory markers is a specific biological effect and not an artifact of cytotoxicity.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is based on standard methodologies.[14][15]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the Test Compound (e.g., 0.1 µM to 200 µM). Include a "vehicle control" (DMSO) and a "no treatment" control. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).

Step 2: Quantifying Anti-Inflammatory Activity

Rationale for Method: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of the inflammatory response in macrophages, leading to the upregulation of COX-2 and the production of inflammatory mediators like Nitric Oxide (NO). The Griess assay provides a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[11][16] A reduction in NO production in the presence of the Test Compound serves as a strong indicator of its anti-inflammatory potential in a cellular context.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein PGs Prostaglandins (Inflammation) COX2_protein->PGs AA Arachidonic Acid AA->COX2_protein Inhibitor This compound (Test Compound) Inhibitor->COX2_protein Inhibition

Caption: The proposed mechanism of action within the inflammatory cascade.

Comparative Performance Data (Hypothetical)
CompoundCC₅₀ in RAW 264.7 cells (µM)IC₅₀ for NO Inhibition (µM)Therapeutic Index (TI) [CC₅₀ / IC₅₀]
Test Compound 1151.295.8
Celecoxib (Control) >2000.9>222

Interpretation: The Test Compound exhibits potent inhibition of LPS-induced Nitric Oxide production with an IC₅₀ of 1.2 µM. Its cytotoxicity (CC₅₀) is significantly higher, at 115 µM, resulting in a robust Therapeutic Index of over 95. This large window between the effective concentration and the toxic concentration is a highly encouraging characteristic for a potential drug candidate.

Detailed Protocol: Griess Assay for Nitric Oxide
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells as described for the MTT assay.

    • Pre-treat cells for 1 hour with non-toxic concentrations of the Test Compound and Celecoxib (determined from the MTT assay).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include "cells + media" (negative control), "cells + LPS" (positive control), and "cells + LPS + vehicle" controls.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Measurement: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production for the Test Compound relative to the LPS-only control.

    • Calculate the IC₅₀ value for NO inhibition.

Conclusion and Future Directions

This comprehensive validation guide demonstrates a robust pathway for characterizing the biological activity of newly synthesized this compound. The collective evidence from in silico analysis, direct enzymatic inhibition assays, and functional cell-based models strongly supports our initial hypothesis. The Test Compound emerges as a potent and selective COX-2 inhibitor with a promising safety profile in a cellular model.

The objective comparison with market standards like Celecoxib and Ibuprofen provides essential context, positioning the Test Compound as a viable lead candidate for further development. The logical next steps in its preclinical evaluation would include:

  • Broader In Vitro Profiling: Assessing its effects on the production of other inflammatory mediators (e.g., PGE₂, TNF-α, IL-6).

  • Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy: Testing its anti-inflammatory and analgesic effects in established animal models of inflammation and pain.

By following this structured, data-driven, and self-validating approach, researchers can confidently and efficiently advance promising molecules from the bench toward potential therapeutic applications.

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  • Title: Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

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  • Title: Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2 Source: MDPI URL: [Link]

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A Comparative Guide to the Synthetic Routes of 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Chloro-3-phenylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its biphenyl scaffold with a specific substitution pattern makes it a key intermediate for various research and development applications. The efficient and scalable synthesis of this compound is of paramount importance. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, offering an in-depth analysis of their methodologies, supported by experimental data, to assist researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Key Synthetic Strategies

Three primary strategies for the synthesis of this compound are explored in this guide:

  • Suzuki-Miyaura Coupling: A powerful palladium-catalyzed cross-coupling reaction that directly forms the C-C bond between the two aromatic rings.

  • Grignard Reaction: A classic organometallic approach involving the formation of a Grignard reagent followed by carboxylation.

  • Sandmeyer and Coupling Sequence: A multi-step route commencing with the diazotization of an amino precursor, followed by a coupling reaction.

The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds.[1] This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a substituted chlorobenzoic acid derivative) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

This reaction is favored for its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-bromobenzoic Acid and Phenylboronic Acid

A representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling is as follows:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-3-bromobenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Acidify the aqueous layer with HCl to precipitate the product. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Visualization of the Suzuki-Miyaura Pathway

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Chloro-3-bromobenzoic acid 4-Chloro-3-bromobenzoic acid Suzuki_Reaction Suzuki-Miyaura Coupling 4-Chloro-3-bromobenzoic acid->Suzuki_Reaction Aryl Halide Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki_Reaction Boronic Acid Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->Suzuki_Reaction K2CO3 K₂CO₃ (Base) K2CO3->Suzuki_Reaction Solvent Dioxane/Water Solvent->Suzuki_Reaction Heat Heat (80-100 °C) Heat->Suzuki_Reaction This compound This compound Suzuki_Reaction->this compound Product Grignard_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide_Precursor 3-Bromo-4-chlorobiphenyl Grignard_Formation Grignard Reagent Formation Aryl_Halide_Precursor->Grignard_Formation Mg Magnesium Mg->Grignard_Formation CO2 Carbon Dioxide (Dry Ice) Carboxylation Carboxylation CO2->Carboxylation Solvent Anhydrous Ether/THF Solvent->Grignard_Formation Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup_Step Hydrolysis Acid_Workup->Acid_Workup_Step Grignard_Reagent Aryl Grignard Reagent Grignard_Formation->Grignard_Reagent Grignard_Reagent->Carboxylation Magnesium_Salt Magnesium Carboxylate Salt Carboxylation->Magnesium_Salt Magnesium_Salt->Acid_Workup_Step This compound This compound Acid_Workup_Step->this compound Product

Caption: Grignard reaction pathway to this compound.

Route 3: Sandmeyer Reaction followed by Coupling

This synthetic strategy involves multiple steps, starting from a readily available amino-substituted benzoic acid. The Sandmeyer reaction is a versatile tool for converting an arylamine into a variety of functional groups, including halides, via a diazonium salt intermediate. [4]

Mechanistic Rationale

This route would likely involve the following sequence:

  • Diazotization: 3-Amino-4-chlorobenzoic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) halide (e.g., CuBr) to introduce a bromine atom at the 3-position, yielding 3-bromo-4-chlorobenzoic acid. This product is a key intermediate for a subsequent coupling reaction.

  • Suzuki-Miyaura Coupling: The synthesized 3-bromo-4-chlorobenzoic acid can then be subjected to a Suzuki-Miyaura coupling with phenylboronic acid, as described in Route 1, to afford the final product.

Experimental Protocol: Sandmeyer and Coupling Sequence

A generalized protocol for this multi-step synthesis is as follows:

Step 1 & 2: Diazotization and Sandmeyer Reaction

  • Diazotization: Dissolve 3-amino-4-chlorobenzoic acid in a mixture of a strong acid (e.g., HBr) and water, and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in HBr. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up: After the reaction is complete, the mixture is typically heated to decompose any remaining diazonium salt. The product, 3-bromo-4-chlorobenzoic acid, is then isolated by filtration or extraction.

Step 3: Suzuki-Miyaura Coupling

The protocol for this step is identical to that described in Route 1, using the 3-bromo-4-chlorobenzoic acid prepared above as the starting material.

Visualization of the Sandmeyer and Coupling Pathway

Sandmeyer_Coupling 3-Amino-4-chlorobenzoic acid 3-Amino-4-chlorobenzoic acid Diazotization Diazotization 3-Amino-4-chlorobenzoic acid->Diazotization NaNO2_HBr NaNO₂ / HBr NaNO2_HBr->Diazotization CuBr CuBr Sandmeyer_Reaction Sandmeyer Reaction CuBr->Sandmeyer_Reaction Phenylboronic_acid Phenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Phenylboronic_acid->Suzuki_Coupling Pd_Catalyst_Base Pd Catalyst / Base Pd_Catalyst_Base->Suzuki_Coupling Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Diazonium_Salt->Sandmeyer_Reaction 3-Bromo-4-chlorobenzoic acid 3-Bromo-4-chlorobenzoic acid Sandmeyer_Reaction->3-Bromo-4-chlorobenzoic acid 3-Bromo-4-chlorobenzoic acid->Suzuki_Coupling This compound This compound Suzuki_Coupling->this compound Product

Caption: Sandmeyer reaction followed by Suzuki-Miyaura coupling.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Grignard ReactionRoute 3: Sandmeyer & Coupling
Starting Materials 4-Chloro-3-halobenzoic acid, Phenylboronic acid1-Halo-4-chloro-3-phenylbenzene, Mg, CO₂3-Amino-4-chlorobenzoic acid, NaNO₂, CuBr, Phenylboronic acid
Number of Steps 12 (from a suitable precursor)3
Overall Yield Generally high (can be >90%) [2]Moderate to high, but depends on precursor synthesisModerate (cumulative yield of multiple steps)
Purity Generally high, but may require purification from catalyst residuesCan be high, but prone to biphenyl and other byproductsGood, with purification at each step
Key Reagents Palladium catalyst, BaseMagnesium, Dry IceSodium nitrite, Copper(I) bromide, Palladium catalyst
Reaction Conditions Mild to moderate heating, inert atmosphereStrictly anhydrous conditions, inert atmosphereLow temperatures for diazotization, then moderate heating
Advantages High efficiency, functional group tolerance, direct C-C bond formationUtilizes readily available and inexpensive reagents (Mg, CO₂)Starts from a potentially inexpensive and available amino precursor
Disadvantages Cost of palladium catalyst and boronic acids, potential for catalyst contaminationRequires a multi-step synthesis of the starting aryl halide, moisture sensitiveMulti-step process, use of potentially hazardous diazonium intermediates

Conclusion

The choice of the optimal synthetic route for this compound is contingent upon several factors, including the desired scale of the synthesis, cost considerations, and the availability of starting materials and specialized equipment.

  • The Suzuki-Miyaura coupling stands out as the most efficient and direct method, offering high yields and functional group tolerance, making it an excellent choice for laboratory-scale synthesis and potentially for industrial production, provided the cost of the catalyst and boronic acid is manageable.

  • The Grignard reaction offers a more classical and potentially cost-effective approach, particularly if a suitable aryl halide precursor is readily available. However, the stringent requirement for anhydrous conditions and the potential for side reactions necessitate careful experimental control.

  • The Sandmeyer reaction followed by a coupling reaction provides a viable alternative, especially if 3-amino-4-chlorobenzoic acid is an inexpensive starting material. While this route involves more steps, which can impact the overall yield, the individual reactions are generally robust and well-understood.

Ultimately, the selection of the synthetic pathway should be guided by a thorough evaluation of these factors in the context of the specific research or production goals.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (2022). University Chemistry, 37(3), 2110059.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (n.d.).

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A Researcher's Guide to Evaluating the Biological Efficacy of 4-Chloro-3-phenylbenzoic Acid in Comparison to Established Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological efficacy of 4-Chloro-3-phenylbenzoic acid. Due to the limited publicly available bioactivity data for this specific compound, this document is structured as a detailed roadmap for its evaluation, using the well-characterized biphenyl carboxylic acids, Flurbiprofen and Fenbufen, as benchmarks for comparison. We will delve into the established anti-inflammatory and cytotoxic profiles of these benchmark compounds, provide detailed experimental protocols for key in vitro assays, and discuss the potential signaling pathways that this compound may modulate.

The Biphenyl Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] The biphenyl motif offers a semi-rigid backbone that can be readily functionalized to modulate a compound's physicochemical properties and its interactions with biological targets.[2] The addition of a carboxylic acid group is a common strategy in drug design to enhance polarity and bioavailability.[1] This combination has given rise to a class of drugs with a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][3]

Benchmark Comparators: Flurbiprofen and Fenbufen

To establish a baseline for evaluating this compound, we will utilize two widely studied biphenyl carboxylic acids: Flurbiprofen and Fenbufen.

Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] The S-(+)-enantiomer is primarily responsible for its anti-inflammatory effects.[5]

Fenbufen acts as a prodrug, being metabolized in the body to its active form, 4-biphenylacetic acid (BPAA).[6] This active metabolite is a non-selective inhibitor of both COX-1 and COX-2.[6] The prodrug design is intended to reduce gastrointestinal side effects.

Comparative Biological Activity of Benchmark Compounds

The following table summarizes the reported in vitro efficacy of Flurbiprofen and the active metabolite of Fenbufen (Felbinac) in key biological assays. This data will serve as a critical reference point for the evaluation of this compound.

CompoundBiological Target/AssayIC50 Value (µM)Reference
Flurbiprofen COX-1 Inhibition0.1
COX-2 Inhibition0.4
Cytotoxicity (MCF-7 breast cancer cells, 24h)28.74[7]
Cytotoxicity (MCF-7 breast cancer cells, 48h)17.28[7]
Felbinac (Fenbufen metabolite) COX-1 Inhibition3.9[6]
COX-2 Inhibition1.2[6]

Experimental Framework for Evaluating this compound

The following section provides detailed, step-by-step protocols for essential in vitro assays to determine the cytotoxic and anti-inflammatory potential of this compound.

Part 1: Assessment of Cytotoxicity (MTT Assay)

It is crucial to first determine the cytotoxic profile of a compound to identify a non-toxic concentration range for subsequent bioactivity assays. The MTT assay is a widely used colorimetric method to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant cell line (e.g., a cancer cell line like MCF-7 for anticancer evaluation, or a macrophage cell line like RAW 264.7 for anti-inflammatory studies) to ~80% confluency.

    • Harvest the cells and perform a cell count using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by using a plate shaker for 10-15 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment 24h Incubation mtt_addition MTT Addition (Incubate 2-4h) compound_treatment->mtt_addition 24/48/72h Incubation formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Assessment of Anti-inflammatory Activity

A. Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibition of PGE2 production in the presence of the test compound is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

Experimental Protocol: COX Inhibition Assay (ELISA-based)

  • Enzyme and Compound Preparation:

    • Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

    • Prepare a solution of the test compound (this compound) and benchmark compounds (Flurbiprofen, Fenbufen) at various concentrations in a suitable buffer.

  • Enzymatic Reaction:

    • In a reaction tube, combine the reaction buffer, a heme cofactor, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound or vehicle control and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C to allow for prostaglandin production.

    • Stop the reaction by adding a suitable acid.

  • PGE2 Quantification (ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for PGE2 and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the samples from the enzymatic reaction and a standard curve of known PGE2 concentrations to the plate.

    • Add a PGE2-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the color development with a stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the concentration of PGE2 in each sample using the standard curve.

    • Determine the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.

G cluster_workflow COX Inhibition Assay Workflow reaction_setup Reaction Setup (COX enzyme, cofactor, buffer) compound_addition Add Test Compound (Pre-incubate) reaction_setup->compound_addition substrate_addition Add Arachidonic Acid (Initiate Reaction) compound_addition->substrate_addition reaction_termination Stop Reaction substrate_addition->reaction_termination elisa PGE2 Quantification (ELISA) reaction_termination->elisa data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis

Caption: Workflow for the COX inhibition assay.

B. Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Protocol: Nitric Oxide Production Assay

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include an unstimulated control.

  • Supernatant Collection:

    • After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Assay:

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Based on the structure of this compound and the known mechanisms of other biphenyl carboxylic acids, we can hypothesize its potential molecular targets and signaling pathways.

1. Cyclooxygenase (COX) Pathway:

The primary mechanism of action for many biphenyl carboxylic acid-based NSAIDs is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

G cluster_pathway COX Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biphenyl_Acid Biphenyl Carboxylic Acids (e.g., this compound) Biphenyl_Acid->COX1_2 Inhibition

Caption: Inhibition of the COX pathway by biphenyl carboxylic acids.

2. NF-κB Signaling Pathway:

Some anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of pro-inflammatory gene expression.[8] It is plausible that this compound could also modulate this pathway.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Transcription Biphenyl_Acid Biphenyl Carboxylic Acids (Potential Inhibition) Biphenyl_Acid->IKK ?

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This guide provides a robust scientific framework for the comprehensive evaluation of the biological efficacy of this compound. By employing the detailed experimental protocols and utilizing the provided benchmark data for Flurbiprofen and Fenbufen, researchers can generate the necessary quantitative data to objectively compare its cytotoxic and anti-inflammatory properties. The proposed signaling pathways offer a theoretical basis for further mechanistic studies. This structured approach will enable a thorough characterization of this compound and contribute to a deeper understanding of the structure-activity relationships within the broader class of biphenyl carboxylic acids.

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A Spectroscopic Journey: Tracing the Synthesis of 4-Chloro-3-phenylbenzoic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel molecular entities is paramount. The journey from simple precursors to a complex target molecule is a narrative told through the subtle shifts and appearances of signals in various spectroscopic analyses. This guide provides an in-depth spectroscopic comparison of 4-Chloro-3-phenylbenzoic acid, a valuable building block in medicinal chemistry, with its immediate precursors, 4-chloro-3-iodobenzoic acid and phenylboronic acid. By leveraging Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, we will dissect the structural evolution, offering researchers a clear and objective guide supported by experimental data and protocols.

Introduction: The Significance of Spectroscopic Characterization

The synthesis of this compound is a testament to the power of modern synthetic chemistry, often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction forges a new carbon-carbon bond between an aryl halide and an organoboron compound. The transformation is profound, replacing a halogen atom with a phenyl group, thereby altering the electronic and steric landscape of the molecule. Spectroscopic techniques provide a non-destructive means to verify this transformation, offering a fingerprint of the molecular changes at each stage. Understanding the characteristic spectral features of the starting materials and the final product is crucial for reaction monitoring, purity assessment, and structural confirmation.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of this compound from 4-chloro-3-iodobenzoic acid and phenylboronic acid is a classic example of a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is favored for its mild conditions and tolerance of a wide range of functional groups.

Synthesis_Pathway cluster_reactants Reactants Precursor1 4-chloro-3-iodobenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Precursor2 Phenylboronic acid Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃)

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Chloro-3-phenylbenzoic Acid: A Comparative Review of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of 4-Chloro-3-phenylbenzoic acid. As a crucial intermediate or potential impurity in pharmaceutical synthesis, the precise and reliable quantification of this molecule is paramount for quality control, process optimization, and regulatory compliance. In the absence of established compendial methods for this specific analyte, this document outlines the most promising analytical strategies—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a framework for their validation in accordance with international regulatory standards.

The selection of an analytical technique is a critical decision in the drug development pipeline, directly impacting the integrity of experimental data. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development and the causality behind experimental choices to ensure the generation of robust and defensible analytical results.

Pillar 1: Selecting the Optimal Analytical Strategy

The molecular structure of this compound—an aromatic carboxylic acid—lends itself to several chromatographic techniques. The choice among them depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of pharmaceutical analysis for its robustness and widespread availability. For an aromatic compound like this compound, the presence of chromophores allows for sensitive detection using a UV detector. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common approach for such analytes.[1][2][3] The retention of the acidic analyte can be controlled by adjusting the pH of the mobile phase to suppress ionization, thereby increasing its hydrophobicity and interaction with the stationary phase.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the gold standard.[6] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored.[7] This specificity minimizes interference from matrix components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and is a powerful tool for the identification and quantification of volatile and thermally stable compounds. However, carboxylic acids like this compound are generally non-volatile due to their polarity and hydrogen-bonding capabilities.[8][9] Therefore, a chemical modification step known as derivatization is mandatory to convert the analyte into a more volatile and thermally stable form, typically an ester or a silyl derivative, prior to GC analysis.[8][10][11] While this adds a step to sample preparation, it can significantly improve chromatographic performance.[9]

Pillar 2: Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics anticipated for the proposed analytical methods. The quantitative data is projected based on validated methods for structurally analogous aromatic carboxylic acids.

Analytical Method Principle Anticipated Linearity (R²) Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Accuracy (% Recovery) Precision (%RSD) Throughput
HPLC-UV Separation by reversed-phase chromatography and detection by UV absorbance.> 0.999~0.1 µg/mL~0.3 µg/mL98-102%< 2%High
LC-MS/MS Separation by HPLC with detection by tandem mass spectrometry.> 0.999< 1 ng/mL~1-5 ng/mL95-105%< 5%Medium-High
GC-MS (with Derivatization) Separation of a volatile derivative by gas chromatography with mass spectrometric detection.> 0.998~1-10 ng/mL~5-25 ng/mL95-105%< 10%Medium

Pillar 3: The Imperative of Method Validation

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for the intended purpose.[12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[12][13][14] A validated method ensures that the results are reliable, reproducible, and accurate.[15]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For HPLC, this is often demonstrated by achieving baseline separation of the analyte peak from other components and by performing peak purity analysis using a photodiode array (PDA) detector. For MS-based methods, the high selectivity of monitoring specific mass transitions inherently provides a high degree of specificity.

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A minimum of five concentration levels is typically recommended to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix, and it should be evaluated at a minimum of three concentration levels across the specified range.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is highly suitable for routine quality control and quantification of this compound in bulk material or simple formulations.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to adjust the pH to approximately 2.5-3.0. Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for aromatic compounds).

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation P2 Standard & Sample Solution Preparation A1 HPLC Injection P2->A1 A2 Chromatographic Separation (C18) A1->A2 A3 UV Detection A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Construction D1->D2 D3 Quantification D2->D3

Caption: Experimental workflow for HPLC-UV analysis.

Protocol 2: LC-MS/MS Method

This method is ideal for trace-level quantification in complex matrices.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • C18 UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Isotopically labeled internal standard (if available)

Procedure:

  • Analyte Tuning and MRM Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion (likely [M-H]⁻ in negative ion mode) and to identify the most stable and abundant product ions for MRM transitions. Optimize cone voltage and collision energy.

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Standard and Sample Preparation: Prepare calibration standards and samples as described in the HPLC-UV method, but at much lower concentrations (e.g., 1-1000 ng/mL), using the mobile phase as the diluent. If an internal standard is used, spike it into all standards and samples at a constant concentration.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative

    • MRM Transitions: Monitor the optimized precursor → product ion transitions for the analyte and internal standard.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration in the samples using this curve.

LCMS_Workflow cluster_prep Preparation & Optimization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 MS Tuning & MRM Optimization P2 Standard & Sample Preparation (with IS) A1 UPLC Injection P2->A1 A2 Gradient Separation A1->A2 A3 ESI Source A2->A3 A4 Tandem MS Detection (MRM Mode) A3->A4 D1 Peak Area Ratio (Analyte/IS) A4->D1 D2 Calibration Curve D1->D2 D3 Quantification D2->D3

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The successful quantification of this compound relies on the selection of an appropriate analytical technique followed by rigorous method validation. While HPLC-UV offers a robust and accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity for more demanding applications. GC-MS remains a viable alternative, provided an efficient derivatization strategy is developed. The principles and protocols outlined in this guide, grounded in the authoritative ICH Q2(R1) framework, provide a comprehensive roadmap for developing and implementing a scientifically sound, self-validating analytical system to ensure the quality and integrity of data for this compound.

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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 4-Chloro-3-phenylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the specificity of a therapeutic candidate is paramount. While a molecule may exhibit potent activity against its intended target, its interactions with other biological macromolecules can lead to unforeseen off-target effects, potentially compromising safety and efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-reactivity of a promising class of compounds: 4-Chloro-3-phenylbenzoic acid derivatives. While specific cross-reactivity data for this exact class of molecules is not extensively published, this document will equip you with the strategic and technical knowledge to design and execute robust cross-reactivity studies, ensuring a more complete understanding of your compound's pharmacological profile.

Benzoic acid and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The this compound scaffold, a biphenyl carboxylic acid derivative[3][4], represents a chemical space with significant therapeutic potential. However, its structural features also warrant a thorough investigation into potential off-target interactions.

The Rationale for Cross-Reactivity Profiling

Understanding a drug candidate's selectivity is a critical step in preclinical development. Off-target effects can arise from a drug binding to unintended proteins, such as receptors, enzymes, or ion channels, leading to adverse drug reactions (ADRs).[5][6] Early identification of these interactions allows for:

  • Informed Lead Optimization: Medicinal chemists can modify the chemical structure to minimize off-target binding while retaining on-target potency.

  • Risk Assessment: A clear picture of a compound's cross-reactivity profile enables a more accurate assessment of its potential toxicities.

  • Mechanism Deconvolution: Distinguishing between on-target and off-target effects is crucial for accurately interpreting in vivo pharmacology and toxicology data.

A Multi-Pronged Approach to Assessing Cross-Reactivity

A comprehensive cross-reactivity assessment employs a combination of in silico, in vitro, and cellular methods. This tiered approach allows for efficient screening of a broad range of potential off-targets, followed by more focused validation of identified hits.

Cross_Reactivity_Workflow cluster_0 In Silico Profiling cluster_1 In Vitro Screening cluster_2 Cellular Validation InSilico Computational Modeling (Similarity Searching, Docking) Biochemical Biochemical Assays (e.g., Kinase Panels) InSilico->Biochemical Prioritize Targets Binding Competitive Binding Assays (e.g., Radioligand Binding) Biochemical->Binding Validate Hits Cellular Cell-Based Assays (e.g., CETSA, Phenotypic Screens) Binding->Cellular Confirm in a Physiological Context

Caption: A tiered workflow for assessing the cross-reactivity of small molecules.

Phase 1: In Silico Profiling - Predicting Potential Interactions

Computational methods provide a cost-effective first pass to identify potential off-targets by comparing the physicochemical properties of your this compound derivatives against databases of known drug-target interactions.[7][8]

  • Similarity-Based Approaches: Tools like the Similarity Ensemble Approach (SEA) compare the 2D chemical structure of your compound to ligands with known target annotations. This can reveal unexpected relationships based on shared structural motifs.

  • Molecular Docking: 3D models of your compound are computationally "docked" into the binding sites of a panel of proteins. This method can predict the binding affinity and pose of your molecule within a target's active site, highlighting potential interactions.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Preparation: Generate 2D and 3D representations of your this compound derivatives.

  • Database Selection: Choose relevant databases for screening (e.g., ChEMBL, PubChem, BindingDB).

  • Similarity Search: Utilize a Tanimoto coefficient-based similarity search against known active compounds in the selected databases.

  • Target Prediction: Employ a target prediction tool (e.g., SwissTargetPrediction, SuperPred) to generate a list of putative targets based on chemical similarity.

  • Molecular Docking (Optional): For high-priority predicted targets, perform molecular docking studies to estimate binding affinity and visualize potential binding modes.

  • Data Analysis: Analyze the results to identify recurring target families or specific proteins that warrant further experimental investigation.

Phase 2: In Vitro Screening - Quantifying Off-Target Engagement

Following in silico profiling, in vitro assays are essential to experimentally confirm and quantify the interactions of your compounds with a panel of purified proteins.

Biochemical Assays: A Focus on Kinases

Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs.[9] Screening your this compound derivatives against a broad panel of kinases is a standard industry practice.

Table 1: Hypothetical Kinase Profiling Data for this compound Derivatives

CompoundTarget Kinase% Inhibition at 1 µMIC50 (nM)
Derivative A Kinase X (On-Target)95%50
Kinase Y (Off-Target)75%500
Kinase Z (Off-Target)10%>10,000
Derivative B Kinase X (On-Target)92%65
Kinase Y (Off-Target)15%>10,000
Kinase Z (Off-Target)5%>10,000

This is example data and does not represent actual experimental results.

Competitive Binding Assays

These assays measure the ability of your compound to displace a known radiolabeled ligand from its target receptor or enzyme. A broad panel of receptors, ion channels, and transporters should be screened.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Target Preparation: Prepare cell membranes or purified proteins expressing the target of interest.

  • Reaction Mixture: Combine the target preparation, a fixed concentration of a specific radioligand, and varying concentrations of your test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand (e.g., by filtration).

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) of your compound, which represents its affinity for the target.

Phase 3: Cellular Validation - Confirming Physiological Relevance

Positive hits from in vitro screens must be validated in a cellular context to confirm that the compound can engage the off-target in a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble protein (e.g., Western Blot, ELISA) C->D E Generate melt curves to determine thermal shift D->E

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow the desired cell line to an appropriate confluence.

  • Compound Treatment: Treat the cells with your this compound derivative or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another quantitative protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate "melt curves." A shift in the melt curve in the presence of your compound indicates target engagement.

Synthesizing the Data and Moving Forward

The culmination of these studies will provide a comprehensive cross-reactivity profile for your this compound derivatives. By comparing the on-target potency with the off-target affinities, you can calculate a selectivity index for each compound, which is a critical parameter for prioritizing candidates for further development. This systematic and rigorous approach to understanding a compound's interactions beyond its primary target is a cornerstone of modern drug discovery and is essential for developing safer and more effective medicines.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Chloro-3-phenylbenzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical hygiene plan.

The core principle for disposing of this compound is to treat it as a halogenated organic waste . This classification is paramount as it dictates the specific waste stream and disposal technology required, which is typically high-temperature incineration at a licensed hazardous waste facility. Mixing halogenated waste with non-halogenated waste streams can lead to complex and costly disposal challenges; therefore, strict segregation is essential.[1][2][3]

I. Immediate Safety & Handling Precautions

Assumed Hazards Based on Analogous Compounds:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

Required Personal Protective Equipment (PPE):
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.
Protective Clothing A standard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[8]
Respiratory Protection May be required if handling large quantities or if dust is generated. Consult your institution's EHS office.Protects against inhalation of airborne particles that may cause respiratory tract irritation.[7]

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[8]

II. Step-by-Step Disposal Protocol

The following protocol details the process from the point of generation to the final hand-off for disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Identify the Waste: Confirm that the waste is this compound, either in solid form or dissolved in a solvent.

  • Designate a Waste Container: Select a dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.[8][9][10]

  • Critical Precaution: Do NOT mix this compound waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[1][2] This prevents cross-contamination and ensures the waste can be disposed of using the correct, most cost-effective method.[1]

Step 2: Container Selection and Labeling

The integrity and clear communication of your waste container's contents are vital for safety and compliance.

  • Choose a Compatible Container:

    • For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[1][2]

    • For liquid waste (e.g., dissolved in a solvent), use a glass or HDPE solvent waste bottle.

    • The container must be in good condition, free from cracks or leaks.[2]

  • Affix a Hazardous Waste Label:

    • As soon as you designate the container for waste, affix your institution's official hazardous waste label.[1][8]

    • Fill out the label completely and accurately. This includes:

      • The full chemical name: "Waste this compound". Do not use abbreviations. [9]

      • The approximate quantity or concentration of the waste.

      • The date accumulation started.

      • Your name, lab number, and contact information.

Step 3: Accumulation and Storage
  • Point of Generation: Keep the labeled waste container at or near the point of generation, such as in a designated satellite accumulation area within your lab.[2][8]

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (like a plastic tub or bin) to contain any potential leaks or spills.[1][2]

  • Segregated Storage: Store the halogenated waste container away from incompatible materials, particularly flammable solvents and strong bases.[3]

  • Keep it Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste to it.[1][2][9]

Step 4: Arranging for Disposal
  • Follow Institutional Procedures: Adhere to your institution's Environmental Health & Safety (EHS) office guidelines for waste pickup. This typically involves submitting an online request form.

  • Do Not Over-Accumulate: Avoid storing large quantities of waste in the lab. It is best practice to request a pickup when a container is about three-quarters full.[11]

The journey of this compound from benchtop to disposal is a process governed by careful planning and adherence to safety protocols. This workflow ensures that the chemical is handled safely at every stage.

G cluster_0 In-Lab Procedures cluster_1 External Disposal A Step 1: Identify & Segregate Treat as Halogenated Organic Waste B Step 2: Select & Label Container Use compatible container with a full chemical name label A->B Strict Segregation C Step 3: Accumulate & Store In a closed, labeled container with secondary containment B->C Accurate Identification D Step 4: Request Disposal Follow institutional EHS procedures for pickup C->D Compliance E EHS Pickup Waste is collected by trained personnel D->E Hand-off F Final Disposal High-temperature incineration at a licensed facility E->F Transport

Caption: Disposal workflow for this compound.

III. Emergency Procedures: Spills and Exposure

Accidents can happen, and a prepared researcher is a safe researcher.

In Case of a Spill:
  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Situation: For a small, manageable spill of solid material in a contained area:

    • Ensure you are wearing the appropriate PPE.

    • Gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Clean the affected area with a suitable solvent and then soap and water.

    • Collect all cleanup materials (e.g., contaminated paper towels) and place them in the halogenated waste container.

  • For Large Spills:

    • Evacuate the immediate area.

    • If the substance is volatile or poses a respiratory hazard, close the lab doors and increase ventilation through fume hoods.[9]

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.[12]

In Case of Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

This decision tree provides a clear path for responding to a spill of this compound, emphasizing a safety-first approach.

G Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small & Contained? Assess->SmallSpill LargeSpill Large or Uncontained SmallSpill->LargeSpill No WearPPE Don Appropriate PPE SmallSpill->WearPPE Yes Evacuate Evacuate Area Notify EHS/Emergency Response LargeSpill->Evacuate Report Report Incident Evacuate->Report Cleanup Gently sweep solid Clean area with soap & water WearPPE->Cleanup DisposeCleanup Dispose of all cleanup materials as Halogenated Waste Cleanup->DisposeCleanup DisposeCleanup->Report

Caption: Decision tree for a this compound spill.

By adhering to these procedures, you contribute to a culture of safety and responsibility in your laboratory. The careful management of chemical waste is not just a regulatory requirement; it is a hallmark of scientific excellence.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved January 21, 2026, from [Link]

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. Retrieved January 21, 2026, from [Link]

  • Vanderbilt Environmental Health & Safety. (n.d.). Storing Hazardous Waste In Your Laboratory. Vanderbilt University. Retrieved January 21, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 21, 2026, from [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved January 21, 2026, from [Link]

  • University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved January 21, 2026, from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved January 21, 2026, from [Link]

  • Bellevue College. (n.d.). I have a chemical spill in the lab, what should I do? Retrieved January 21, 2026, from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved January 21, 2026, from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved January 21, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 21, 2026, from [Link]

  • University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Ensuring personnel safety is not merely a regulatory requirement but the bedrock of scientific integrity and innovation. This guide provides a detailed operational plan for the safe handling of 4-Chloro-3-phenylbenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to be a self-validating system, empowering your team to work with confidence and security.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any handling protocol can be established, a thorough understanding of the specific hazards associated with this compound is essential. While a comprehensive toxicological profile for this specific compound is not fully detailed in readily available literature, we can extrapolate necessary precautions based on analogous structures like 4-Chlorobenzoic acid and 4-Chloro-3-nitrobenzoic acid.[1][2][3] The primary hazards stem from its classification as a halogenated organic acid.

A hazard assessment is the foundational step required by OSHA to determine if workplace hazards necessitate the use of PPE.[4][5] Based on data from similar compounds, the anticipated hazards are summarized below.

Hazard ClassificationPotential EffectRationale for Precaution
Acute Toxicity, Oral Harmful if swallowed.[1][3]Prevents accidental ingestion via contaminated hands.
Skin Irritation Causes skin irritation.[2][6]Direct contact can lead to redness, inflammation, or chemical burns.
Serious Eye Irritation Causes serious eye irritation.[2][6]Powder or splashes can cause significant eye damage.
Respiratory Irritation May cause respiratory irritation.[2][6][7]Inhalation of the fine powder can irritate the respiratory tract.

This assessment directly informs the minimum PPE requirements. The causality is clear: because the compound is an eye irritant, eye protection is mandatory; because it is a skin irritant, gloves and lab coats are required.

Core PPE Requirements: Your Last Line of Defense

PPE is considered the final barrier in the hierarchy of safety controls, employed when engineering and administrative controls cannot eliminate the hazard.[5] For this compound, all handling of the solid material must occur within a certified chemical fume hood to minimize inhalation exposure.[8][9][10][11][12]

A. Eye and Face Protection

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[13]

  • Enhanced Precaution: When there is a significant risk of splashing (e.g., handling larger quantities or vigorous mixing), chemical splash goggles should be worn. For maximum protection, a face shield should be used in conjunction with safety glasses or goggles.[13]

  • Causality: The primary goal is to prevent the fine powder or solutions from making contact with the eyes, which could cause serious irritation or damage.[2][6]

B. Skin and Body Protection

  • Gloves: Chemical-resistant gloves are required.[4][5]

    • Material Selection: Nitrile or neoprene gloves are appropriate for handling organic acids and provide good dexterity.[14][15] Always consult a manufacturer-specific chemical resistance chart for breakthrough times and degradation ratings if prolonged contact is anticipated.[16][17]

    • Procedure: Gloves must be inspected for tears or defects before each use. Use proper removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.

  • Laboratory Coat: A long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[11][18] Ensure the coat is fully buttoned.

C. Respiratory Protection

  • Primary Control: All procedures that may generate dust or aerosols (e.g., weighing, transferring, dissolving) must be performed inside a certified chemical fume hood.[8][9][10][11][12] This is the primary engineering control to prevent inhalation.

  • Supplemental Control: If engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator may be necessary as specified by your institution's environmental health and safety (EHS) department.[4][5] Use of a tight-fitting respirator requires a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA standard 29 CFR 1910.134.[5][19]

Operational Workflow: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

A. Pre-Operational Safety Check

  • Verify Fume Hood Certification: Ensure the chemical fume hood has a current certification sticker and verify it is functioning correctly (check airflow monitor).[8][10][11]

  • Gather Materials: Assemble all necessary chemicals, glassware, and equipment. Place absorbent pads on the fume hood work surface to contain minor spills.[20]

  • Inspect PPE: Carefully inspect all PPE (gloves, goggles, lab coat) for damage or defects. Do not use compromised equipment.

B. PPE Donning and Doffing Sequence

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Outside Lab) cluster_doffing Doffing Sequence (Before Exiting Lab) cluster_final Final Step don1 1. Lab Coat don2 2. Safety Goggles or Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves (Peel off) don3->doff1 Perform Work doff2 2. Safety Goggles or Face Shield doff1->doff2 doff3 3. Lab Coat (Turn inside out) doff2->doff3 wash Wash Hands Thoroughly doff3->wash

Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.

C. Handling Protocol (Inside Fume Hood)

  • Always work at least 6 inches inside the sash of the fume hood.[8][9][11]

  • When weighing the solid, use a disposable weigh boat or creased weighing paper to minimize residue.

  • Carefully add the solid to the solvent in the flask. Use a powder funnel if necessary to prevent powder from becoming airborne.

  • Keep all containers sealed when not in immediate use.[14][18]

  • Upon completion, decontaminate any surfaces and equipment.

  • Seal all waste containers before removing them from the fume hood.

Emergency and Disposal Plans

A. Spill Response

  • Minor Spill (inside fume hood):

    • Ensure PPE is intact.

    • Use absorbent pads or a spill kit appropriate for acids to absorb the material.

    • Wipe the area clean.

    • Place all contaminated materials into a designated hazardous waste bag.

  • Major Spill (outside fume hood):

    • Alert personnel and evacuate the immediate area.

    • Contact your institution's EHS emergency line.

    • Do not attempt to clean up a large spill without proper training and equipment.

B. Exposure Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

C. Waste Disposal Plan Proper disposal is a critical component of the chemical handling lifecycle.

  • Chemical Waste: this compound is a halogenated organic compound.[21] It must be disposed of in a designated "Halogenated Organic Waste" container.[20][21][22][23] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[22][23]

  • Contaminated PPE: All disposable PPE, such as gloves and absorbent pads, that has come into contact with the chemical must be placed in a sealed, clearly labeled hazardous waste bag for disposal according to institutional and local regulations.[20]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the chemical contents.[20][22]

By integrating this expert-driven, safety-first approach into your daily operations, you build a resilient and trustworthy research environment. This procedural guide serves not just as a set of instructions, but as a framework for critical thinking in the laboratory.

References

  • SOP - Standard Operating Procedures for Safe Operation of Chemical Fume Hoods. (2023). LSU Health Shreveport.
  • Standard Operating Procedure - Chemical Fume Hoods. (2022). CUNY Queens College.
  • Proper Use of a Chemical Fume Hood Standard Operating Procedure. (2015). The University of Arizona Research Laboratory & Safety Services.
  • Using a Fume Hood. Macquarie University Health, Safety and Environment Office.
  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems.
  • Standard Operating Procedures Chemical Fume Hoods. (2013). Virginia Commonwealth University Occupational Health and Safety.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health.
  • Hazardous Waste Segregation. University of Wisconsin-Madison.
  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
  • 29 CFR Part 1910 - Subpart I - Personal Protective Equipment. Cornell Law School Legal Information Institute.
  • 29 CFR 1910 - Occupational Safety and Health Standards. Occupational Safety and Health Administration.
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • Personal Protective Equipment Requirements for Laboratories. University of Minnesota Environmental Health and Safety.
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
  • Safety Data Sheet for Biphenyl-4-carboxylic acid. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 4-Chlorobenzoic acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid. (2025). Acros Organics.
  • 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. (2023). Lab Pro Inc.
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). International Safety.
  • Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH.
  • Safety Data Sheet for 3-Biphenylcarboxylic acid. (2025). Fisher Scientific.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Safety Data Sheet for o-Phenylbenzoic acid. (2025). Alfa Aesar.
  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • Handling Chemicals. Wittenberg University Chemistry Department.
  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention.
  • This compound. PubChem, National Center for Biotechnology Information.
  • OSHA Glove Selection Chart. University of Texas at Austin Environmental Health and Safety.
  • Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid. (2025). Fisher Scientific.
  • Glove Chemical Compatibility Guide. Enviro Safety Products.
  • Hand Protection Chemical Resistance Guide. U.S. Environmental Protection Agency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.